molecular formula NbS B076460 Niobium sulfide CAS No. 12164-38-4

Niobium sulfide

Cat. No.: B076460
CAS No.: 12164-38-4
M. Wt: 124.97 g/mol
InChI Key: NYPFJVOIAWPAAV-UHFFFAOYSA-N
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Description

Niobium sulfide, particularly in its disulfide (NbS₂) form, is a layered transition metal dichalcogenide (TMDC) of significant interest in advanced materials research. Its crystallographic structure, consisting of sheets of niobium atoms sandwiched between layers of sulfur, facilitates rich electronic phenomena, including superconductivity, charge density waves, and high electronic conductivity. This compound is a pivotal material for investigating the fundamental physics of low-dimensional systems and for prototyping next-generation electronic devices.

Properties

IUPAC Name

sulfanylideneniobium
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InChI

InChI=1S/Nb.S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NYPFJVOIAWPAAV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

S=[Nb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

NbS
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DSSTOX Substance ID

DTXSID1065263
Record name Niobium sulfide (NbS)
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Molecular Weight

124.97 g/mol
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CAS No.

12164-38-4, 39290-91-0
Record name Niobium sulfide (NbS)
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Record name Niobium sulfide (NbS)
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Foundational & Exploratory

Niobium Disulfide (NbS2): A Technical Guide to the 2H and 3R Polytypes

Author: BenchChem Technical Support Team. Date: December 2025

Niobium disulfide (NbS2), a transition metal dichalcogenide, has garnered significant interest within the scientific community due to its distinct polymorphic structures, primarily the 2H and 3R polytypes. These polytypes, while chemically identical, exhibit crucial differences in their crystal structures and physical properties, making them fascinating subjects for research and potential applications in electronics and materials science. This technical guide provides an in-depth exploration of the crystal structure, properties, and synthesis of the 2H and 3R polytypes of NbS2.

Crystal Structure and Polytypism

Niobium disulfide is a layered material where each layer consists of a plane of niobium atoms hexagonally packed and covalently bonded between two layers of sulfur atoms. These S-Nb-S layers are held together by weak van der Waals forces, allowing for mechanical or liquid exfoliation to produce thin 2D layers.[1] The polymorphism in NbS2 arises from the different stacking sequences of these layers. Besides the 2H and 3R phases, a metastable 1T phase with octahedral coordination has been observed in thin films.[2][3][4]

The 2H and 3R polytypes are constructed from a fundamental trigonal prismatic building block, [NbS6].[5][6] In this coordination, the niobium atom is surrounded by six sulfur atoms at the vertices of a trigonal prism. The distinction between the 2H and 3R polytypes lies in the stacking arrangement of these trigonal prismatic layers.

  • 2H-NbS2 : This polytype has a hexagonal crystal structure with two S-Nb-S layers per unit cell. The stacking sequence involves a rotation between adjacent layers.[4]

  • 3R-NbS2 : This polytype exhibits a rhombohedral crystal structure with three S-Nb-S layers per unit cell. The stacking is characterized by an in-plane translation between consecutive layers.[4]

The diagram below illustrates the fundamental stacking differences between the 2H and 3R polytypes.

G cluster_2H 2H Polytype (Hexagonal) cluster_3R 3R Polytype (Rhombohedral) A0 S B0 Nb C0 S A1 S B1 Nb C1 S Layer1_2H Layer 1 (A-Nb-B) Layer2_2H Layer 2 (B-Nb-A) Layer1_2H->Layer2_2H Rotation Layer1_3R Layer 1 (A-Nb-B) Layer2_3R Layer 2 (B-Nb-C) Layer1_3R->Layer2_3R Translation Layer3_3R Layer 3 (C-Nb-A) Layer2_3R->Layer3_3R Translation

Stacking sequences of 2H and 3R-NbS2 polytypes.

Comparative Crystallographic Data

The structural differences between the 2H and 3R polytypes are quantitatively captured by their distinct crystallographic parameters. The following table summarizes these key parameters.

Property2H-NbS23R-NbS2
Crystal System HexagonalRhombohedral (Trigonal)
Space Group P63/mmcR3m
Lattice Constant (a) ~3.32 Å~3.30 nm
Lattice Constant (c) ~11.97 Å~17.92 nm
Number of Layers/Unit Cell 23
Coordination Geometry Trigonal PrismaticTrigonal Prismatic
Stacking Sequence Rotation between layersIn-plane translation between layers
Superconductivity Yes, Tc ≈ 6 K[2][7]No (above 1.75 K)[6][8][9]
Electrical Property SuperconductorMetal[10]

Experimental Protocols

The synthesis and characterization of NbS2 polytypes are crucial for both fundamental research and technological applications. Below are detailed methodologies for common experimental procedures.

Synthesis

a) Solid-State Synthesis

This method is commonly employed for producing polycrystalline samples of NbS2.

  • Precursor Preparation : Stoichiometric amounts of high-purity niobium (Nb) and sulfur (S) powders are thoroughly mixed. The stoichiometry can be varied (e.g., NbSx with x ranging from 1.7 to 2.3) to target specific polytypes.[6][8]

  • Encapsulation : The mixed powder is sealed in an evacuated quartz ampoule to prevent oxidation at high temperatures.

  • Heating Profile : The ampoule is heated in a furnace to a specific temperature, typically ranging from 600 °C to 950 °C, for an extended period (e.g., 3 days).[6] The choice of temperature is critical for controlling the resulting polytype. A narrow synthesis window often exists for obtaining phase-pure 2H-NbS2.[6][8]

  • Cooling : The ampoule is then cooled to room temperature. The cooling rate can also influence the final product.

b) Chemical Vapor Transport (CVT)

CVT is a technique used to grow high-quality single crystals of NbS2.

  • Precursors and Transport Agent : Polycrystalline NbS2 powder is used as the source material. A transport agent, such as iodine (I2), is added to the reaction tube.

  • Sealing : The source material and transport agent are sealed in an evacuated quartz tube.

  • Temperature Gradient : The tube is placed in a two-zone furnace, creating a temperature gradient. For example, the source zone could be at a higher temperature (e.g., 800 °C) and the growth zone at a lower temperature (e.g., 700 °C).

  • Transport and Deposition : The transport agent reacts with the NbS2 at the hot end to form a volatile species (e.g., NbI4). This gaseous compound diffuses to the colder end, where it decomposes, depositing NbS2 crystals.[11]

c) Chemical Vapor Deposition (CVD)

CVD is a method for growing thin films and large-area single crystals of NbS2.

  • Precursors : Volatile precursors of niobium (e.g., NbCl5) and sulfur (e.g., H2S or sulfur powder) are used.

  • Substrate : A suitable substrate, such as sapphire or hexagonal boron nitride (hBN), is placed in a reaction chamber.[12]

  • Reaction : The precursors are introduced into the chamber at elevated temperatures, where they react to form NbS2 on the substrate surface. The thickness of the grown material can be controlled by adjusting the growth parameters.[12] Interestingly, the thickness of the grown NbS2 can influence the resulting polytype, with thinner films favoring the 3R phase and thicker films favoring the 2H phase.[12]

Characterization

a) X-Ray Diffraction (XRD)

XRD is the primary technique for identifying the crystal structure and phase purity of NbS2 samples.

  • Sample Preparation : Powdered samples are typically mounted on a sample holder. Single crystals are aligned along a specific crystallographic plane (e.g., (001)).[10]

  • Data Acquisition : The sample is irradiated with X-rays, and the diffracted X-rays are detected at various angles (2θ).

  • Analysis : The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with simulated patterns for the 2H and 3R phases to identify the polytype(s) present.[5][13] Distinguishing between the two polytypes can be challenging due to overlapping peaks, especially in the presence of preferred orientation.[8]

b) Transmission Electron Microscopy (TEM)

TEM provides high-resolution structural information at the nanoscale.

  • Sample Preparation : Thin lamellae of the NbS2 crystal are prepared, often using focused ion beam (FIB) milling or mechanical exfoliation onto a TEM grid.

  • Imaging and Diffraction : High-resolution TEM (HR-TEM) imaging can reveal the atomic arrangement and stacking sequence of the layers. Selected area electron diffraction (SAED) patterns provide information about the crystal structure and orientation.[11] Aberration-corrected scanning transmission electron microscopy (STEM) is also a powerful tool for confirming the polytype.[12]

c) Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that is sensitive to the vibrational modes of the crystal lattice and can be used to differentiate between the 2H and 3R polytypes.[12]

  • Sample Preparation : The sample is placed under a microscope objective.

  • Data Acquisition : A laser is focused onto the sample, and the inelastically scattered light is collected and analyzed by a spectrometer.

  • Analysis : The Raman spectra of the 2H and 3R phases exhibit distinct peak positions and intensities, allowing for their identification.[12]

d) Physical Property Measurements

To investigate the electronic properties, techniques such as temperature-dependent electrical resistivity and specific heat measurements are employed.

  • Electrical Resistivity : The electrical resistance of the sample is measured as a function of temperature. A sharp drop in resistance to zero indicates a superconducting transition, characteristic of the 2H-NbS2 polytype.[12]

  • Specific Heat : Measuring the specific heat as a function of temperature can confirm bulk superconductivity through the observation of a characteristic discontinuity at the critical temperature.[6][9][14] This is considered a crucial measurement to distinguish true bulk superconductivity from trace amounts of a superconducting phase.[13][15][16]

The following diagram outlines a typical experimental workflow for the synthesis and characterization of NbS2 polytypes.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis & Conclusion SolidState Solid-State Synthesis XRD X-Ray Diffraction (XRD) SolidState->XRD CVT Chemical Vapor Transport CVT->XRD CVD Chemical Vapor Deposition CVD->XRD TEM Transmission Electron Microscopy (TEM) XRD->TEM Structure Crystal Structure (2H or 3R) XRD->Structure TEM->Structure Raman Raman Spectroscopy Raman->Structure Transport Electrical Transport Measurements Properties Physical Properties (Superconducting/Metallic) Transport->Properties SpecificHeat Specific Heat Measurements SpecificHeat->Properties Structure->Transport Structure->SpecificHeat

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Band Structure of Monolayer NbS₂

This technical guide provides a comprehensive overview of the electronic band structure of monolayer Niobium Disulfide (NbS₂), a transition metal dichalcogenide (TMDC) exhibiting rich physical phenomena. This document summarizes key quantitative data, details common experimental protocols for its characterization, and visualizes the workflows involved in its study.

Monolayer NbS₂ exists in two primary polytypes, the trigonal prismatic (2H) and the octahedral (1T) phases, each with distinct electronic properties. The 2H phase is typically a metal that can exhibit a charge density wave (CDW) instability, while the 1T phase also shows metallic characteristics.[1][2] Understanding the electronic band structure is crucial for harnessing the potential of monolayer NbS₂ in various applications, including electronics, catalysis, and potentially as a platform for novel drug delivery or biosensing technologies.

Electronic Properties and Band Structure

Theoretical and experimental studies have established that monolayer NbS₂ is metallic.[3][4] Density Functional Theory (DFT) calculations predict that the 1T phase of NbS₂ has a strong metallic character, whereas the 2H phase is described as semi-metallic.[1] The metallic nature of the 2H phase is primarily attributed to a partially filled band of Niobium d-orbital character that crosses the Fermi level.[3]

A significant feature of monolayer 2H-NbS₂ is the emergence of a 3x3 Charge Density Wave (CDW) superstructure, which is not observed in its bulk counterpart.[5][6][7][8] This CDW state is associated with the opening of a gap of approximately 20 meV at the Fermi level, as observed in Scanning Tunneling Spectroscopy (STS) measurements.[5][6][7][8] However, the nature of this gap is considered unconventional, with evidence suggesting it arises from the coupling of electrons with collective CDW phonon modes (amplitudons and phasons) rather than a simple static lattice distortion.[5][6]

Table 1: Key Quantitative Data on the Electronic Properties of Monolayer NbS₂

PropertyValuePhaseMethodReference
Band Gap ~20 meV (CDW gap)2HScanning Tunneling Spectroscopy (STS)[5][6][7][8]
Lattice Parameter (a) 3.347 Å2HDensity Functional Theory (DFT)[9]
Lattice Parameter (a) 3.377 Å1TDensity Functional Theory (DFT)[9]
Lattice Parameter (a) 3.37 Å2HDensity Functional Theory (DFT)[4]
Bandwidth of Metallic Band 1.2 eV2HDensity Functional Theory (DFT)[4]
CDW Transition Temperature (TCDW) ~40 K2HScanning Tunneling Microscopy (STM)[5]

Experimental Methodologies

The characterization of the electronic band structure of monolayer NbS₂ relies on a combination of sophisticated synthesis and analytical techniques.

Chemical Vapor Deposition (CVD): A common method for synthesizing large-area, crystalline monolayer NbS₂ is atmospheric pressure CVD.[10] In a typical setup, precursors such as Niobium pentoxide (Nb₂O₅) and sodium chloride (NaCl) are heated in a furnace.[11] Gaseous sulfur is introduced into the high-temperature zone (around 800 °C) under an argon gas flow.[11] The reaction leads to the deposition of monolayer NbS₂ onto a substrate like SiO₂/Si.[11] The thickness and crystal structure (e.g., 2H vs. 3R phase in thicker samples) can be controlled by tuning the growth parameters.[12]

Molecular Beam Epitaxy (MBE): MBE allows for the growth of high-purity single-layer NbS₂ with precise control over thickness. This technique is often performed in an ultrahigh vacuum (UHV) environment. Niobium is evaporated from an electron-beam evaporator, and sulfur is supplied via a cracking source. The substrate, often graphene grown on a metal crystal like Ir(111), is held at an elevated temperature to facilitate crystalline growth.[5][13]

Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful technique to directly probe the occupied electronic band structure of materials. In an ARPES experiment, a monochromatic beam of photons (typically in the ultraviolet or soft X-ray range) is directed onto the sample in a UHV chamber. The incident photons excite electrons from the material via the photoelectric effect. An electron analyzer measures the kinetic energy and emission angle of these photoemitted electrons. By analyzing the energy and momentum of the emitted electrons, the band dispersion (energy versus momentum relationship) can be mapped out.[14][15] For monolayer materials, the high surface sensitivity of ARPES is crucial.

Scanning Tunneling Microscopy and Spectroscopy (STM/STS): STM is used to obtain real-space images of the atomic lattice and any superstructures, such as the 3x3 CDW in monolayer NbS₂.[5] It operates by scanning a sharp metallic tip over the sample surface at a very small distance. A bias voltage is applied between the tip and the sample, resulting in a quantum mechanical tunneling current. By keeping this current constant and recording the tip's height, a topographical image of the surface is generated.

STS is performed by holding the STM tip at a fixed location and measuring the differential conductance (dI/dV) as a function of the bias voltage. The dI/dV spectrum is proportional to the local density of states (LDOS) of the sample.[5] This allows for the measurement of the electronic gap at the Fermi level and the observation of in-gap states.[5]

Visualized Workflows

The following diagrams illustrate the typical workflows for the experimental characterization and theoretical investigation of the electronic band structure of monolayer NbS₂.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_interpretation Interpretation Synthesis Synthesis of Monolayer NbS2 (CVD or MBE) ARPES ARPES Measurement (Band Structure) Synthesis->ARPES Sample Transfer (UHV) STM_STS STM/STS Measurement (Atomic Structure & LDOS) Synthesis->STM_STS Sample Transfer (UHV) Substrate Substrate Preparation (e.g., Graphene on Ir(111)) Substrate->Synthesis Band_Dispersion Band Dispersion Plot ARPES->Band_Dispersion Fermi_Surface Fermi Surface Mapping ARPES->Fermi_Surface CDW_Gap CDW Gap Analysis STM_STS->CDW_Gap Atomic_Resolution Atomic Resolution Imaging STM_STS->Atomic_Resolution Electronic_Properties Determination of Electronic Properties Band_Dispersion->Electronic_Properties Fermi_Surface->Electronic_Properties CDW_Gap->Electronic_Properties Atomic_Resolution->Electronic_Properties

Caption: Experimental workflow for characterizing monolayer NbS₂.

Theoretical_Workflow cluster_setup Computational Setup cluster_calculation Quantum Mechanical Calculations cluster_results Calculated Properties cluster_comparison Validation Crystal_Structure Define Crystal Structure (2H or 1T Monolayer) DFT_Parameters Set DFT Parameters (Functional, k-points, etc.) Crystal_Structure->DFT_Parameters DFT_Calc Perform DFT Calculation DFT_Parameters->DFT_Calc GW_Calc Perform GW Calculation (for quasiparticle energies) DFT_Calc->GW_Calc Many-body corrections Band_Structure Electronic Band Structure DFT_Calc->Band_Structure DOS Density of States (DOS) DFT_Calc->DOS GW_Calc->Band_Structure Fermi_Surface Fermi Surface Band_Structure->Fermi_Surface Comparison Compare with Experimental Data (ARPES, STS) Band_Structure->Comparison DOS->Comparison Fermi_Surface->Comparison

Caption: Theoretical workflow for studying monolayer NbS₂.

References

Superconducting Properties of 2H-NbS₂ Thin Films: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the superconducting properties of two-dimensional hexagonal (2H) niobium disulfide (NbS₂) thin films. It delves into the material's fundamental superconducting characteristics, the experimental methods used for its synthesis and characterization, and the critical factors influencing its performance. This document is intended to serve as a valuable resource for researchers and scientists working with superconducting materials and for professionals in fields where advanced materials with unique electronic properties are of interest.

Core Superconducting Properties of 2H-NbS₂ Thin Films

2H-NbS₂ is a member of the transition metal dichalcogenide (TMD) family and exhibits superconductivity at low temperatures. Unlike its close relative, 2H-NbSe₂, it does not exhibit a charge density wave (CDW) state, making it a cleaner system for studying two-dimensional superconductivity.[1] A key characteristic of 2H-NbS₂ is its two-gap superconductivity, which has been confirmed through specific heat measurements and scanning tunneling spectroscopy.[2][3][4] This phenomenon arises from the presence of multiple electronic bands crossing the Fermi level, each hosting a distinct superconducting energy gap.

The superconducting properties of 2H-NbS₂ thin films are highly dependent on their thickness. As the material is thinned down to the few-nanometer scale, a notable suppression of the critical temperature (Tc) is observed.[5][6] This is in contrast to some other TMDs like 2H-TaS₂, where Tc increases with decreasing thickness.[5][6] The reduction in Tc in 2H-NbS₂ is primarily attributed to increased disorder and, significantly, to oxidation when the films are exposed to ambient conditions.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data on the superconducting properties of 2H-NbS₂ thin films as a function of thickness, based on available experimental results.

Table 1: Critical Temperature (Tc) as a Function of Film Thickness for Exfoliated 2H-NbS₂

Film Thickness (nm)Critical Temperature (Tc) (K)Reference
15~5.4[5]
9Starts to deviate from bulk[5]
7Below 5.4[5]
6~2.0[5]
5Suppressed[5]
3Superconductor-insulator transition[5]

Table 2: Other Superconducting and Normal State Properties

PropertyValueConditionsReference
Bulk Critical Temperature (Tc)~6.0 KBulk single crystal[7]
Hole Mobility1–3 cm² V⁻¹ s⁻¹Normal state[5][6]
Anisotropy Ratio (γ = Hc2,∥ / Hc2,⊥)~7.07 ± 0.2Bulk single crystal[1]
In-plane London Penetration Depth (λab)141.9 ± 1.5 nmBulk single crystal[1]
Out-of-plane London Penetration Depth (λc)~1 µmBulk single crystal[1]
Critical Current Density (Jc)3975 A/cm²At 2K in a Josephson junction[3][8]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of 2H-NbS₂ thin films and the characterization of their superconducting properties.

Synthesis of 2H-NbS₂ Thin Films

2.1.1. Mechanical Exfoliation (Scotch Tape Method)

Mechanical exfoliation is a top-down approach used to obtain high-quality, single- and few-layer flakes of 2H-NbS₂ from a bulk crystal.

  • Materials: Bulk 2H-NbS₂ crystal, standard adhesive tape (e.g., Scotch tape), and a target substrate (e.g., Si/SiO₂).

  • Procedure:

    • A piece of adhesive tape is pressed against the surface of the bulk 2H-NbS₂ crystal to cleave off the top layers.[9][10][11]

    • The tape is then folded and peeled apart multiple times to further thin the attached flakes.[10][11]

    • The tape with the exfoliated flakes is gently pressed onto the target substrate.[9][10]

    • The tape is slowly peeled off, leaving behind thin flakes of 2H-NbS₂ on the substrate.[9]

    • For air-sensitive measurements, this process should be performed in an inert atmosphere (e.g., a glovebox).[12] To mitigate oxidation in ambient conditions, the exfoliated flakes can be encapsulated with a protective layer like PMMA.[5]

2.1.2. Chemical Vapor Deposition (CVD)

Chemical vapor deposition is a bottom-up method for growing large-area, thickness-controllable 2H-NbS₂ thin films.

  • Precursors: Niobium pentachloride (NbCl₅) as the niobium source and hydrogen sulfide (B99878) (H₂S) or other sulfur-containing compounds as the sulfur source.[7][13][14]

  • Substrate: c-plane sapphire is often used to promote epitaxial growth.[7]

  • Typical CVD Setup: A hot-wall CVD system with a quartz tube furnace.[7]

  • Growth Procedure (example):

    • The sapphire substrate is prepared, sometimes with a spin-coated salt solution (e.g., NaCl) to facilitate later transfer of the grown film.[7]

    • The NbCl₅ precursor is placed in a heated zone upstream of the substrate.

    • The substrate is placed in the center of the furnace.

    • The furnace is heated to the desired growth temperature (e.g., 800-900 °C).

    • A carrier gas (e.g., Ar/H₂) is flowed through the system.

    • The sulfur precursor (e.g., H₂S) is introduced into the reaction chamber.

    • The precursors react on the substrate surface to form NbS₂ thin films. The thickness of the film can be controlled by adjusting the growth time and precursor flow rates.[7][15]

Characterization of Superconducting Properties

2.2.1. Four-Probe Transport Measurement

This is the standard method for measuring the electrical resistance of the thin film as a function of temperature to determine the superconducting transition temperature (Tc).

  • Device Fabrication: The exfoliated or grown thin film is patterned into a Hall bar geometry using standard lithography and etching techniques. Metal contacts (e.g., Cr/Au) are deposited to serve as electrodes.

  • Measurement Setup:

    • The sample is mounted in a cryostat capable of reaching temperatures below the expected Tc.

    • Four electrical probes are connected to the contacts of the Hall bar.[16][17][18][19]

    • A constant DC or low-frequency AC current is passed through the two outer probes.[16][18]

    • The voltage across the two inner probes is measured using a sensitive voltmeter.[16][18]

    • The resistance is calculated as R = V/I.

  • Determining Tc: The resistance is measured as the temperature is swept. The superconducting transition is observed as a sharp drop in resistance. Tc is typically defined as the temperature at which the resistance drops to a certain percentage (e.g., 50% or 90%) of its normal-state value just above the transition.

2.2.2. Critical Current Density (Jc) Measurement

Jc is the maximum current density a superconductor can carry without resistance.

  • Transport Measurement:

    • Using the same four-probe setup, the current is ramped up at a fixed temperature below Tc.

    • The voltage across the inner probes is monitored.

    • The critical current (Ic) is defined as the current at which the voltage reaches a certain criterion (e.g., 1 µV/cm).

    • The critical current density is then calculated as Jc = Ic / A, where A is the cross-sectional area of the film.

  • Inductive Method: An alternative, contactless method involves using a single coil to drive a sinusoidal current, which induces shielding currents in the superconducting film. The onset of a third-harmonic voltage in the coil signals that the critical state has been exceeded, from which Jc can be determined.[20][21]

Visualizing Relationships and Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflow and the key relationships governing the superconducting properties of 2H-NbS₂ thin films.

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Bulk Crystal Bulk Crystal Exfoliation Exfoliation Bulk Crystal->Exfoliation Thin Film Thin Film Exfoliation->Thin Film CVD Growth CVD Growth CVD Growth->Thin Film Device Fabrication Device Fabrication Thin Film->Device Fabrication Transport Measurement Transport Measurement Device Fabrication->Transport Measurement Data Analysis Data Analysis Transport Measurement->Data Analysis Superconducting Properties Superconducting Properties Data Analysis->Superconducting Properties Determine

Caption: Experimental workflow for 2H-NbS₂ thin film synthesis and characterization.

Factors Influencing Superconducting Properties

property_relationships Film Thickness Film Thickness Disorder Disorder Film Thickness->Disorder increases Oxidation Oxidation Film Thickness->Oxidation increases susceptibility Critical Temperature (Tc) Critical Temperature (Tc) Film Thickness->Critical Temperature (Tc) decreases Disorder->Critical Temperature (Tc) suppresses Two-Gap Nature Two-Gap Nature Disorder->Two-Gap Nature affects Oxidation->Critical Temperature (Tc) suppresses Upper Critical Field (Hc2) Upper Critical Field (Hc2) Critical Temperature (Tc)->Upper Critical Field (Hc2) influences Critical Current Density (Jc) Critical Current Density (Jc) Critical Temperature (Tc)->Critical Current Density (Jc) influences

Caption: Key factors influencing the superconducting properties of 2H-NbS₂ thin films.

References

Synthesis and properties of different niobium sulfide phases (NbS, NbS₃, NbS₄)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis and properties of niobium sulfide (B99878) phases (NbS, NbS₂, NbS₃, and NbS₄) is detailed below, intended for an audience of researchers, scientists, and professionals in drug development. This document outlines the synthesis methodologies, key physicochemical properties, and logical relationships between the different phases of niobium sulfide.

Introduction to Niobium Sulfides

Niobium sulfides are a class of transition metal dichalcogenides that have garnered significant interest due to their diverse crystal structures and a wide array of electronic and chemical properties. These materials exhibit behaviors ranging from metallic and superconducting to semiconducting, making them promising candidates for applications in catalysis, energy storage, and electronics. The stoichiometry of this compound can be varied, leading to the formation of distinct phases such as niobium monosulfide (NbS), niobium disulfide (NbS₂), niobium trisulfide (NbS₃), and niobium tetrasulfide (NbS₄). Each of these phases possesses unique structural motifs and, consequently, different physical and chemical characteristics. Understanding the synthesis-structure-property relationships is crucial for harnessing their full potential in various technological applications.

Synthesis of this compound Phases

The synthesis of specific this compound phases requires precise control over reaction conditions, including the choice of precursors, temperature, pressure, and reaction time. The methodologies for preparing each phase are distinct and are detailed below.

Experimental Protocols

2.1.1. Synthesis of Orthorhombic Niobium Monosulfide (o-NbS) via Solid-State Reaction

Polycrystalline samples of orthorhombic NbS can be synthesized through a solid-state reaction.[1]

  • Precursors: Niobium powder (99.95% purity) and Sulfur powder (99.999% purity).

  • Procedure:

    • The stoichiometric amounts of niobium and sulfur powders are thoroughly mixed.

    • The mixture is pressed into a pellet.

    • The pellet is sealed in an evacuated quartz ampoule.

    • The ampoule is subjected to a two-step heat treatment. The specific temperatures and durations of these heat treatments are critical and are often determined empirically to achieve the desired phase.

    • After the final heat treatment, the quartz tube is rapidly quenched in ice water. This rapid cooling is essential for preserving the orthorhombic phase.[1]

2.1.2. Synthesis of Niobium Disulfide (NbS₂) via Chemical Vapor Deposition (CVD)

Few-layer single crystals of NbS₂ can be grown using an atmospheric pressure chemical vapor deposition (CVD) method.

  • Precursors: Niobium(V) oxide (Nb₂O₅) powder, sulfur powder, and sodium chloride (NaCl).

  • Substrate: SiO₂/Si or sapphire.

  • Procedure:

    • A mixture of Nb₂O₅ and NaCl is placed on the substrate in the center of a quartz tube reactor. NaCl is used to lower the melting point of Nb₂O₅ by forming intermediate products, which facilitates the growth of NbS₂.

    • Sulfur powder is placed in a separate boat at the upstream end of the furnace and heated independently.

    • The furnace is heated to a growth temperature (e.g., 800-880°C) in a flow of Ar/H₂ carrier gas. The sulfur is heated to a lower temperature (e.g., 200°C) to generate sulfur vapor.

    • The reaction is maintained for a specific duration (e.g., 5-15 minutes).

    • After the growth period, the furnace is rapidly cooled to room temperature. The thickness and morphology of the resulting NbS₂ flakes can be controlled by tuning parameters such as hydrogen flow, growth temperature, growth time, and the amount of NaCl.

2.1.3. Synthesis of Niobium Trisulfide (NbS₃) via Chemical Vapor Transport (CVT)

Single crystals of various NbS₃ polymorphs can be synthesized using the chemical vapor transport method.[2]

  • Precursors: Niobium powder (99.99% purity) and sublimed sulfur powder (>99% purity).

  • Transport Agent: Iodine (I₂) or excess sulfur.

  • Procedure:

    • Niobium and sulfur powders are ground together and placed in a quartz ampoule.

    • A transport agent (iodine for NbS₃-iv or excess sulfur for NbS₃-v) is added to the ampoule.

    • The ampoule is evacuated, backfilled with argon, and then sealed under vacuum.

    • The ampoule is placed in a two-zone furnace with a specific temperature gradient (e.g., 670°C source zone and 570°C growth zone for NbS₃-iv) for an extended period (10–14 days).

    • After the reaction, the furnace is allowed to cool to room temperature naturally. Single crystals of NbS₃ grow in the cooler zone of the ampoule.

2.1.4. Synthesis of Niobium Tetrasulfide (NbS₄) via Reaction with Excess Sulfur

Crystalline NbS₄ can be synthesized by reacting niobium metal or other niobium sulfides with an excess of sulfur.[3][4]

  • Precursors: Niobium metal powder or a this compound (e.g., Nb₁․₁₄S₂) and crystalline sulfur.

  • Procedure:

    • The niobium-containing precursor and a significant excess of sulfur are placed in a glass ampoule.

    • The ampule is evacuated, sealed, and heated to 440°C for an extended period (e.g., one week for Nb metal precursor).

    • The ampule is then cooled slowly with the furnace.

    • The resulting product, containing needle-like crystals of NbS₄, is washed with a solvent like benzene (B151609) in a Soxhlet apparatus to remove the excess sulfur.

Properties of this compound Phases

The different stoichiometries and crystal structures of niobium sulfides give rise to a range of physical and chemical properties. A summary of these properties is presented in the tables below for easy comparison.

Crystallographic Properties
PhasePolymorph/SymmetrySpace GroupLattice Parameters (Å)Reference
NbS Orthorhombic (MnP-type)Pnmaa = 6.4450(1), b = 3.31770(4), c = 5.8629(1)[1]
Hexagonal (WC-type)P-6m2a = 3.32, c = 3.32[5]
NbS₂ 2HP6₃/mmca = 3.321, c = 11.761[6]
3RR3ma = 3.33, c = 17.81[7]
NbS₃ Triclinic (NbS₃-i)P-1a = 4.963, b = 6.730, c = 9.144, α = 90°, β = 97.17°, γ = 90°[8]
Monoclinic (NbS₃-iv)P2₁/ca = 6.7515(5), b = 4.9736(4), c = 18.1315(13), β = 90.116(2)°[2][9]
Monoclinic (NbS₃-v)P2₁/ma = 4.950(5), b = 3.358(4), c = 9.079(10), β = 97.35(2)°[9]
NbS₄ MonoclinicC2/ca = 13.126(2), b = 10.454(1), c = 6.951(1), β = 111.939(5)°[3][10]
Electronic and Magnetic Properties
PhasePropertyValueReference
NbS ElectronicSuperconducting (Type-II), Tc = 6.0 K[1]
MagneticNon-magnetic[5]
NbS₂ Electronic (2H)Superconducting, Tc ≈ 6 K[11]
Electronic (3R)Metallic[11]
MagneticNon-magnetic[12]
NbS₃ Electronic (Type I, IV)Semiconducting[13]
Electronic (Type II, V)Metallic[13]
MagneticDiamagnetic[14]
NbS₄ ElectronicNon-magnetic semiconductor[3][10]
Thermal Stability
PhaseDecomposition Temperature (°C)Decomposition Product(s)Reference
NbS₃ Starts to transform around 500°CNbS₂[15]

Visualizing Relationships and Workflows

Graphical representations are powerful tools for understanding the complex relationships between synthesis parameters, crystal structures, and material properties. The following diagrams, generated using the DOT language, illustrate key workflows and logical connections in the study of niobium sulfides.

Synthesis_of_Niobium_Sulfides cluster_NbS NbS Synthesis cluster_NbS2 NbS₂ Synthesis cluster_NbS3 NbS₃ Synthesis cluster_NbS4 NbS₄ Synthesis NbS_precursors Nb + S powders NbS_process Solid-State Reaction (Heat Treatment + Quenching) NbS_precursors->NbS_process NbS_product Orthorhombic NbS NbS_process->NbS_product NbS2_precursors Nb₂O₅ + S + NaCl NbS2_process Chemical Vapor Deposition (CVD) (800-880°C, Ar/H₂) NbS2_precursors->NbS2_process NbS2_product Few-layer NbS₂ NbS2_process->NbS2_product NbS3_precursors Nb + S + Transport Agent (I₂ or S) NbS3_process Chemical Vapor Transport (CVT) (Two-zone furnace) NbS3_precursors->NbS3_process NbS3_product NbS₃ single crystals NbS3_process->NbS3_product NbS4_precursors Nb (or NbSₓ) + Excess S NbS4_process High-Temperature Reaction (440°C, sealed ampoule) NbS4_precursors->NbS4_process NbS4_product NbS₄ crystals NbS4_process->NbS4_product

Caption: General synthesis workflows for different this compound phases.

NbS2_Polytype_Control cluster_phases NbS₂ Polytypes and Properties synthesis_params CVD Growth Parameters thickness Film Thickness synthesis_params->thickness polytype Resulting Polytype thickness->polytype influences properties Electronic Properties polytype->properties 3R 3R-NbS₂ (Thinner films) polytype->3R 2H 2H-NbS₂ (Thicker films) polytype->2H metallic Metallic 3R->metallic superconducting Superconducting 2H->superconducting NbS3_Thermal_Decomposition NbS3 NbS₃ Nanoribbon Heating Heating (≥ 500°C) NbS3->Heating Sulfur_Loss Loss of Sulfur Heating->Sulfur_Loss NbS2 2H-NbS₂ Sheets Sulfur_Loss->NbS2

References

Niobium sulfide (NbS₂) molecular geometry and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Geometry and Bonding of Niobium Sulfide (B99878) (NbS₂)

Niobium sulfide (NbS₂), a prominent member of the transition metal dichalcogenide (TMDC) family, is a layered material recognized for its distinct electronic properties and potential applications in superconductivity and catalysis.[1][2][3] Its structure is characterized by strongly bonded two-dimensional layers held together by weaker forces, allowing for exfoliation into ultrathin sheets.[1][4] This guide provides a detailed examination of the molecular geometry, crystal structure, and chemical bonding of NbS₂, with a focus on its common polytypes.

Molecular Geometry and Crystal Structure

The fundamental structure of NbS₂ consists of a sheet of niobium (Nb) atoms hexagonally packed and sandwiched between two sheets of sulfur (S) atoms. These S-Nb-S layers are stacked upon one another and held together by weak van der Waals interactions.[5] The specific stacking sequence of these layers gives rise to different polytypes, primarily the hexagonal (2H) and rhombohedral (3R) forms, each with unique structural and physical properties.[5][6]

2H-NbS₂ Polytype

The 2H polytype of NbS₂ crystallizes in the hexagonal system with the P6₃/mmc space group.[5][7] In this configuration, the niobium atom exhibits a trigonal prismatic coordination, where it is bonded to six sulfur atoms.[5][8] The layers are stacked with a rotation but no in-plane translation.[5] This polytype is known to be a superconductor with a transition temperature (Tc) of approximately 6 K.[1][6]

3R-NbS₂ Polytype

The 3R polytype has a rhombohedral crystal structure belonging to the R3m space group.[3][5][9] In this form, the niobium atom is bonded to six sulfur atoms, forming edge-sharing NbS₆ octahedra.[9] The layers are stacked with an in-plane translation but no rotation.[5] Unlike the 2H phase, 3R-NbS₂ is metallic but not superconducting at temperatures above 1.75 K.[4][10] This phase is often found to be non-stoichiometric, accommodating excess niobium atoms in the van der Waals gap between layers.[11]

Chemical Bonding in NbS₂

The bonding in this compound is highly anisotropic, a direct consequence of its layered structure.

  • Intralayer Bonding: Within each S-Nb-S layer, strong covalent bonds exist between the niobium and sulfur atoms.[5] This bonding arises from the hybridization of the d-orbitals of the niobium atoms with the p-orbitals of the sulfur atoms. These robust covalent interactions are responsible for the stability and integrity of the individual layers.

  • Interlayer Bonding: The distinct S-Nb-S layers are held together by weak van der Waals forces.[1][4] This relatively weak interlayer attraction is what allows NbS₂ to be easily cleaved or exfoliated into single or few-layer nanosheets, a characteristic feature of many 2D materials.

Quantitative Structural Data

The structural parameters for the two primary polytypes of this compound are summarized in the table below for comparative analysis.

Property2H-NbS₂3R-NbS₂
Crystal System HexagonalRhombohedral (Trigonal)
Space Group P6₃/mmcR3m
Lattice Constant 'a' 0.332 nm[1]0.330 nm[4]
Lattice Constant 'b' 0.332 nm[1]0.330 nm[4]
Lattice Constant 'c' 1.197 nm[1]1.792 nm[4]
Lattice Angle 'α' 90°[1]90°[4]
Lattice Angle 'β' 90°[1]90°[4]
Lattice Angle 'γ' 120°[1]120°[4]
Nb Coordination Trigonal Prismatic[5][8]Octahedral[9]
Nb-S Bond Length ~2.50 Å[12]~2.49 Å[9]
Electrical Properties Superconductor (Tc ≈ 6 K)[1][6]Metal[4]

Experimental Protocols for Characterization

The determination of NbS₂'s molecular geometry and bonding relies on a combination of synthesis, structural analysis, and computational methods.

Synthesis
  • Chemical Vapor Transport (CVT): This is a widely used method for growing high-quality single crystals of NbS₂.[13] The process typically involves sealing niobium and sulfur powders in an evacuated quartz ampoule with a transport agent (e.g., iodine) and placing it in a two-zone furnace to facilitate vapor phase transport and crystal growth.

  • Chemical Vapor Deposition (CVD): Utilized for synthesizing thin films and rectangular single crystals of NbS₂ directly onto a substrate, such as sapphire.[6] Precursors like NbCl₅ and a sulfur source are reacted at high temperatures.[6][14]

Structural and Compositional Analysis
  • X-Ray Diffraction (XRD): Powder and single-crystal XRD are fundamental for identifying the crystal structure, phase purity (distinguishing between 2H and 3R polytypes), and determining precise lattice parameters.[1][4][15]

  • Transmission Electron Microscopy (TEM): High-resolution TEM (HRTEM) allows for direct visualization of the layered atomic structure. Selected Area Electron Diffraction (SAED) is used in conjunction with TEM to confirm the crystal structure and orientation of the nanosheets.[16][17]

  • Energy-Dispersive X-ray Spectroscopy (EDX): Typically coupled with an electron microscope, EDX is employed to confirm the elemental composition and stoichiometry of the synthesized NbS₂ crystals.[1][4]

Spectroscopic and Computational Analysis
  • Raman Spectroscopy: This non-destructive technique is sensitive to the vibrational modes of the crystal lattice. The Raman spectra of 2H-NbS₂ and 3R-NbS₂ exhibit distinct characteristic peaks, making it a valuable tool for differentiating between the polytypes.[6]

  • Density Functional Theory (DFT): DFT calculations are a powerful theoretical tool used to model the electronic band structure, density of states, and Fermi surface of NbS₂.[18][19] These simulations provide deep insights into the nature of the covalent bonding, the role of specific atomic orbitals, and the origins of the material's electronic properties.[20][21]

Visualizations

Layered Crystal Structure of 2H-NbS₂

G Fig. 1: 2H-NbS₂ Crystal Structure cluster_layer1 Layer 1 (S-Nb-S) cluster_layer2 Layer 2 (S-Nb-S) S1_1->Nb1 Covalent Bond S1_2->Nb1 Nb1->Nb2 Van der Waals Gap S1_3->Nb1 S1_4->Nb1 S2_1->Nb2 S2_2->Nb2 S2_3->Nb2 S2_4->Nb2 G Fig. 2: Experimental Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Results synthesis NbS₂ Synthesis (e.g., CVT, CVD) xrd XRD (Phase & Structure ID) synthesis->xrd tem TEM / SAED (Morphology & Crystallinity) synthesis->tem edx EDX (Stoichiometry) synthesis->edx raman Raman Spectroscopy (Polytype ID) synthesis->raman results Structural & Bonding Properties xrd->results tem->results raman->results dft DFT Calculations (Electronic Structure) dft->results

References

Phase diagram of the niobium-sulfur binary system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Niobium-Sulfur Binary System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the niobium-sulfur (Nb-S) binary system, focusing on its phase diagram, the crystal structures of its constituent phases, and the experimental methodologies used for their synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development who may utilize niobium sulfide (B99878) compounds in various applications, including catalysis and materials science.

The Niobium-Sulfur Phase Diagram

The Nb-S system is characterized by a variety of stable and metastable phases, the formation of which is dependent on temperature, pressure, and atomic composition. While a complete, experimentally determined phase diagram is not yet fully established, computational studies, corroborated by experimental synthesis of individual compounds, have provided significant insights into the phase relationships at ambient pressure.

A calculated phase diagram suggests the stability of several key niobium sulfide phases: Nb₁₄S₅, Nb₃S₄, 2H-NbS₂, and NbS₃[1]. Other phases, such as Nb₂₁S₈ and NbS, have been observed in higher-temperature experiments but are considered metastable at ambient conditions[1]. It is important to note that the melting points for most of the intermediate phases remain largely unknown[1].

The following sections detail the known quantitative data for the stable and notable metastable phases in the Nb-S system.

Data Presentation: this compound Phases

The following tables summarize the crystallographic data for the known phases in the niobium-sulfur binary system.

Table 1: Crystal Structure of this compound (NbS) and its Polymorphs

PhaseCrystal SystemSpace GroupLattice Parameters (Å)
Orthorhombic NbSOrthorhombicPnmaa = 6.4450(1), b = 3.31770(4), c = 5.8629(1)

Table 2: Crystal Structure of Niobium Disulfide (NbS₂) Polytypes

PolytypeCrystal SystemSpace GroupLattice Parameters (Å)
1T-NbS₂TrigonalP-3m1-
2H-NbS₂HexagonalP6₃/mmca = 3.33, c = 17.86
3R-NbS₂RhombohedralR3m-

Table 3: Crystal Structure of Niobium Trisulfide (NbS₃) Polymorphs

PolymorphCrystal SystemSpace GroupLattice Parameters (Å)β (°)
NbS₃-iTriclinicP-1a = 4.963, b = 6.730, c = 9.144-
NbS₃-ivMonoclinicP2₁/ca = 6.7515(5), b = 4.9736(4), c = 18.1315(13)90.116(2)
NbS₃-vMonoclinicP2₁/ma = 4.950(5), b = 3.358(4), c = 9.079(10)97.35(2)

Table 4: Crystal Structure of Other this compound Phases

PhaseCrystal SystemSpace GroupLattice Parameters (Å)β (°)
Nb₃S₄----
NbS₄MonoclinicC2/ca = 13.126(2), b = 10.454(1), c = 6.951(1)111.939(5)
Nb₁₄S₅OrthorhombicPnmaa = 18.480, b = 3.374, c = 19.797-

Note: Dashes indicate that the data was not available in the searched literature.

Experimental Protocols

The determination of the Nb-S phase diagram and the synthesis of its constituent phases involve various high-temperature and characterization techniques.

Synthesis of this compound Phases

High-Temperature Synthesis in Evacuated Ampules:

A common method for preparing niobium sulfides involves the direct reaction of high-purity niobium metal powder or foil with elemental sulfur in sealed, evacuated quartz ampules.

  • Procedure:

    • Stoichiometric amounts of niobium and sulfur are placed in a quartz tube.

    • The tube is evacuated to a high vacuum (e.g., 10⁻⁵ torr) and sealed.

    • The sealed ampule is placed in a multi-zone tube furnace and heated to a specific temperature for an extended period to allow for complete reaction and crystallization. For example, NbS₄ can be synthesized from Nb metal and excess sulfur at 440 °C[2].

    • The ampule is then cooled, often slowly, to room temperature.

Chemical Vapor Transport (CVT):

CVT is a widely used technique for growing high-quality single crystals of niobium sulfides. This method involves the use of a transport agent (e.g., iodine) to facilitate the transport of the material from a source zone to a cooler growth zone within a sealed ampule.

  • Procedure:

    • A polycrystalline powder of the desired this compound phase (or the constituent elements) is placed at one end of a quartz ampule (the source zone).

    • A small amount of a transport agent, such as iodine, is added to the ampule.

    • The ampule is evacuated and sealed.

    • The ampule is placed in a two-zone furnace, creating a temperature gradient. For instance, single crystals of NbS₂ can be grown using iodine as the transport agent.

    • The this compound reacts with the transport agent at the hotter source zone to form a volatile species.

    • This gaseous species diffuses to the cooler growth zone, where the reverse reaction occurs, depositing single crystals of the this compound.

Hydrothermal Synthesis:

This method is employed for the synthesis of niobium sulfides at relatively lower temperatures in an aqueous solution.

  • Procedure:

    • A niobium precursor, such as niobium nitrate (B79036) hexahydrate, and a sulfur source, like sodium sulfide hydrate, are dissolved in deionized water[3].

    • The solution is sealed in a Teflon-lined stainless-steel autoclave.

    • The autoclave is heated to a specific temperature (e.g., 120–250 °C) for a set duration[3].

    • After cooling, the resulting precipitate is collected, washed, and dried.

Characterization Techniques

X-ray Diffraction (XRD):

XRD is the primary tool for phase identification and crystal structure determination of the synthesized this compound compounds. Powder XRD is used to identify the phases present in a sample by comparing the experimental diffraction pattern to known patterns in databases. Single-crystal XRD provides detailed information about the crystal structure, including lattice parameters and atomic positions.

Thermal Analysis (DTA/TGA):

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are crucial for investigating phase transitions and thermal stability.

  • DTA: Measures the temperature difference between a sample and a reference material as a function of temperature. Endothermic or exothermic events, such as phase transitions or reactions, are detected as peaks in the DTA curve.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to study decomposition reactions and the thermal stability of the compounds.

Visualization of the Niobium-Sulfur System

The following diagram illustrates the relationships between the key phases in the niobium-sulfur binary system, based on the available data.

NiobiumSulfurSystem cluster_stable Stable Phases at Ambient Pressure Nb Niobium (Nb) Nb14S5 Nb₁₄S₅ Nb->Nb14S5 Nb3S4 Nb₃S₄ Nb->Nb3S4 NbS2_2H 2H-NbS₂ Nb->NbS2_2H NbS3 NbS₃ Nb->NbS3 NbS NbS (metastable) Nb->NbS NbS4 NbS₄ Nb->NbS4 S Sulfur (S) S->Nb14S5 S->Nb3S4 S->NbS2_2H S->NbS3 S->NbS S->NbS4 NbS2_2H->NbS4 + S, 440°C

Caption: Logical relationships of key phases in the Nb-S system.

References

A Technical Guide to the Metallic and Semiconducting Properties of Niobium Disulfide Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Niobium disulfide (NbS₂), a transition metal dichalcogenide (TMD), exhibits fascinating electronic properties that are highly dependent on its crystalline structure, or polymorph. This guide provides an in-depth technical overview of the metallic and semiconducting characteristics of the primary NbS₂ polymorphs, with a focus on the hexagonal (2H) and rhombohedral (3R) phases. Understanding these properties is crucial for their application in various fields, including electronics, catalysis, and potentially, in advanced therapeutic and diagnostic systems.

Polymorphism in Niobium Disulfide

Niobium disulfide crystallizes in several polytypes, with the most common being the 2H and 3R polymorphs. A metastable 1T (trigonal) phase has also been synthesized, typically in thin-film form.[1] The arrangement of atomic layers in these polymorphs dictates their electronic band structure and, consequently, their electrical properties. The 2H and 3R structures are composed of repeating layers of niobium atoms sandwiched between two layers of sulfur atoms. The key distinction between them lies in the stacking sequence of these S-Nb-S layers.[1]

Both the 2H and 3R phases of NbS₂ have electronic states that cross the Fermi level, which is a characteristic feature of metallic materials.[2] Theoretical calculations predict a band gap of 0.00 eV for both the 2H and 3R polymorphs, further confirming their metallic nature.[3][4]

Electronic Properties: A Tale of Two Polymorphs

The electronic characteristics of the 2H and 3R polymorphs of NbS₂ show significant differences, particularly at low temperatures.

The 2H-NbS₂ Polymorph: A Bulk Superconductor

The 2H-NbS₂ polytype is well-established as a metallic conductor that undergoes a superconducting transition at a critical temperature (T_c) of approximately 6 K.[1][5][6] This superconductivity is a bulk property, as confirmed by specific heat measurements.[7][8] The higher density of states at the Fermi level in the 2H phase, evidenced by a larger Sommerfeld constant, is believed to be the primary reason for its superconducting behavior.[9] In thin-film form, the superconducting transition temperature of 2H-NbS₂ has been observed to be lower, around 3 K.[5]

The 3R-NbS₂ Polymorph: A Pure Metal

The 3R-NbS₂ polytype is a metal.[5][6][10] Early reports of superconductivity in 3R-NbS₂ are now largely attributed to the presence of 2H-NbS₂ impurities in the samples.[1][7][8][9] More recent studies on phase-pure 3R-NbS₂ have shown no superconducting transition down to 1.75 K.[7][8][9] The lower density of states at the Fermi level in the 3R phase, as indicated by its smaller Sommerfeld constant, is consistent with the absence of superconductivity at these temperatures.[9]

Quantitative Data Summary

The following table summarizes the key quantitative electronic properties of the 2H-NbS₂ and 3R-NbS₂ polymorphs.

Property2H-NbS₂3R-NbS₂
Electronic State Metallic, SuperconductingMetallic
Superconducting Transition Temperature (T_c) ~6 K (bulk)[1][5][6], ~3 K (thin film)[5]Not observed above 1.75 K[7][8][9]
Band Gap 0.00 eV[3][4]0.00 eV[3][4]
Sommerfeld Constant (γ) ~18.4 mJ mol⁻¹ K⁻²[9]~6.3 mJ mol⁻¹ K⁻²[9]

Experimental Protocols

The characterization of the metallic and superconducting properties of NbS₂ polymorphs relies on a suite of experimental techniques.

Synthesis of NbS₂ Polymorphs
  • Solid-State Synthesis: This is a common method for producing polycrystalline samples of NbS₂. The synthesis of phase-pure 2H-NbS₂ is particularly challenging, requiring a very narrow temperature and stoichiometry window.[1][9] The synthesis typically involves reacting niobium and sulfur powders at high temperatures in an evacuated and sealed quartz ampoule.[8]

  • Chemical Vapor Transport (CVT): This technique is used to grow single crystals of NbS₂. The process involves the transport of the material from a source to a cooler region in a sealed ampoule using a transport agent, such as iodine.[11]

  • Chemical Vapor Deposition (CVD): CVD is employed for the growth of thin films of NbS₂. By controlling the growth parameters, it is possible to achieve thickness-dependent phase transitions, for instance, from the 3R to the 2H polytype as the film thickness increases.[5]

Structural and Electronic Characterization
  • X-Ray Diffraction (XRD): XRD is the primary technique for identifying the crystal structure and phase purity of the synthesized NbS₂. The different stacking sequences of the 2H and 3R polymorphs result in distinct XRD patterns.[1][6][8][11][12]

  • Electrical Transport Measurements: These measurements are used to determine the electrical resistivity as a function of temperature. The metallic nature is confirmed by a decrease in resistivity with decreasing temperature. For 2H-NbS₂, a sharp drop in resistivity to zero indicates the superconducting transition.[5][13]

  • Specific Heat Measurements: This is a crucial technique to confirm the bulk nature of superconductivity. A sharp discontinuity in the specific heat at the transition temperature is a hallmark of a bulk superconductor.[1][7][8][9]

  • Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful tool for directly probing the electronic band structure of materials. It can be used to visualize the bands crossing the Fermi level, providing direct evidence of the metallic character of the NbS₂ polymorphs.[2]

  • Scanning Tunneling Microscopy/Spectroscopy (STM/S): STM can provide atomic-resolution images of the NbS₂ surface, while STS can probe the local density of electronic states, which can reveal the presence of a superconducting gap in 2H-NbS₂ at low temperatures.

Logical Workflow: From Synthesis to Property Determination

The following diagram illustrates the logical workflow from the synthesis of NbS₂ to the determination of its electronic properties.

G cluster_synthesis Synthesis S Starting Materials (Nb, S) SS Solid-State Synthesis S->SS CVT Chemical Vapor Transport S->CVT CVD Chemical Vapor Deposition S->CVD P2H 2H-NbS₂ SS->P2H Narrow Window P3R 3R-NbS₂ SS->P3R CVT->P2H CVT->P3R CVD->P2H Thicker Films CVD->P3R Thinner Films P1T 1T-NbS₂ (metastable) CVD->P1T XRD X-Ray Diffraction P2H->XRD Transport Transport Measurements P2H->Transport SpecificHeat Specific Heat P2H->SpecificHeat P3R->XRD P3R->Transport Metallic Metallic Transport->Metallic Superconducting Superconducting Transport->Superconducting NonSuperconducting Non-Superconducting (>1.75K) Transport->NonSuperconducting SpecificHeat->Superconducting Bulk

Caption: Logical workflow from synthesis to property determination of NbS₂ polymorphs.

References

Fundamental optical properties of exfoliated NbS₂ nanosheets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Optical Properties of Exfoliated NbS₂ Nanosheets

Introduction

Niobium disulfide (NbS₂), a member of the group-V transition metal dichalcogenides (TMDCs), has emerged as a material of significant scientific interest. Unlike many of its semiconducting counterparts, NbS₂ is a metallic 2D material, exhibiting properties such as superconductivity at low temperatures and charge density waves.[1] These characteristics position exfoliated NbS₂ nanosheets as highly promising candidates for a range of applications, including catalysts for the hydrogen evolution reaction, transparent electrodes, and nonlinear optical modulators.[1][2] A thorough understanding of the fundamental optical properties of these nanosheets is crucial for both basic material characterization and the advancement of their technological applications.

This technical guide provides a comprehensive overview of the core optical properties of exfoliated NbS₂ nanosheets. It details the experimental protocols for their synthesis and characterization, presents quantitative data in a structured format, and illustrates key workflows and relationships through diagrams. The content is tailored for researchers, scientists, and professionals in drug development who may utilize 2D materials in their work.

Synthesis and Exfoliation of NbS₂ Nanosheets

The generation of single- or few-layer NbS₂ nanosheets can be achieved through two primary strategies: "top-down" exfoliation from bulk crystals and "bottom-up" synthesis.[3] Top-down methods, such as liquid-phase or mechanical exfoliation, involve overcoming the weak van der Waals forces between layers of a bulk NbS₂ crystal.[1][3] Bottom-up methods, like chemical vapor deposition (CVD), build the nanosheets directly from molecular precursors.[1]

Experimental Protocols

Detailed methodologies for two common fabrication techniques, Chemical Vapor Deposition (CVD) and Liquid-Phase Exfoliation (LPE), are outlined below.

Table 1: Experimental Protocol for Chemical Vapor Deposition (CVD) Synthesis of NbS₂. [1]

Step Parameter Description
1. Substrate Preparation Cleaning Sonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.
Substrate c-plane Sapphire or hexagonal boron nitride (hBN) are commonly used.
2. Precursor Setup Niobium Source Niobium(V) chloride (NbCl₅) powder placed in an upstream heating zone.
Sulfur Source Sulfur (S) powder placed in a separate upstream heating zone.
3. Growth Furnace Type Multi-zone hot-wall tube furnace with a quartz tube.
Carrier Gas Argon (Ar) and Hydrogen (H₂) with mass flow controllers.
Growth Parameters The thickness of the resulting NbS₂ material can be controlled by adjusting growth temperature, precursor evaporation rate, and gas flow rates.

| 4. Cooling | Atmosphere | Cooled under a protective atmosphere (e.g., Argon) to prevent oxidation. |

Table 2: Experimental Protocol for Liquid-Phase Exfoliation (LPE) of NbS₂. [1]

Step Parameter Description
1. Dispersion Preparation Starting Material Bulk NbS₂ powder or crystals (e.g., 10-50 mg).
Solvent N-Methyl-2-pyrrolidone (NMP) is a common solvent (e.g., 10-20 mL).
2. Sonication Method Probe sonication or an ultrasonic bath. An ice bath is used to prevent overheating.
Duration Typically ranges from 8 to 24 hours to apply mechanical energy and separate the layers.[1]
3. Centrifugation (1) Speed & Duration Low speed (e.g., 1,500 rpm) for 30-60 minutes.
Purpose To create a pellet of unexfoliated, thick flakes.
4. Collection Supernatant The top 2/3 of the supernatant, rich in few-layer NbS₂ nanosheets, is carefully collected.[1]
5. Centrifugation (2) Speed & Duration Optional: Higher speed (e.g., 10,000 rpm) for 30 minutes.

| | Purpose | To achieve a more uniform flake size distribution.[1] |

Visualization of Experimental Workflow

The general process for producing and characterizing NbS₂ nanosheets, from starting materials to final analysis, is illustrated in the workflow diagram below.

G General Experimental Workflow for NbS₂ Nanosheets cluster_start Starting Materials cluster_methods Synthesis / Exfoliation cluster_product Intermediate Product cluster_char Optical Characterization Precursors Precursors (NbCl₅, S) CVD Chemical Vapor Deposition (CVD) Precursors->CVD Bulk Bulk NbS₂ Crystals LPE Liquid-Phase Exfoliation (LPE) Bulk->LPE Nanosheets NbS₂ Nanosheets (on substrate or in suspension) CVD->Nanosheets LPE->Nanosheets Raman Raman Spectroscopy Nanosheets->Raman UVVis UV-Vis Spectroscopy Nanosheets->UVVis Other Other Methods (AFM, SEM, etc.) Nanosheets->Other

Caption: Workflow for NbS₂ nanosheet synthesis and characterization.

Fundamental Optical Properties and Characterization

Optical inspection is a powerful, rapid, and non-destructive method for characterizing the properties of 2D materials.[4][5] Techniques like Raman spectroscopy, UV-Vis absorption, and photoluminescence are essential for determining structural integrity, layer number, and electronic properties.[4]

Raman Spectroscopy

Raman spectroscopy is a crucial tool for identifying the layer number and crystalline quality of NbS₂.[4][6] The Raman spectrum of NbS₂ is characterized by specific phonon modes, with the most prominent being the in-plane (E₂g) and out-of-plane (A₁g) vibrational modes.[2][7] The positions and intensities of these peaks are sensitive to the number of layers due to interlayer interactions.[8]

Table 3: Raman Modes of Exfoliated NbS₂ (3R phase).

Vibrational Mode Experimental Position (cm⁻¹) DFT Simulated Position (cm⁻¹) Description
E₂g ~300 299.7 In-plane vibration of S atoms against Nb atoms.[2][7]

| A₁g | ~382 | 379.8 | Out-of-plane vibration of S atoms.[2][7] |

The Raman spectra of exfoliated NbS₂ flakes show good agreement with those from bulk and CVD-grown samples, indicating that the exfoliation processes can preserve the material's crystallinity.[2]

Experimental Protocol: Confocal Raman Spectroscopy A typical setup for acquiring Raman spectra of NbS₂ nanosheets involves a confocal Raman spectrometer.[2] Samples are often drop-casted onto a SiO₂/Si substrate. A common excitation wavelength is 532 nm.[2][7] To probe individual flakes, a high-magnification objective lens (e.g., 100x) is used, and acquisition times can range from 60 to 180 seconds.[7][9]

Visualization of Raman Analysis Logic

G Logic of Raman Spectroscopy for NbS₂ Characterization cluster_input Sample cluster_process Measurement cluster_output Observed Spectral Features cluster_conclusion Conclusion Sample Exfoliated NbS₂ Nanosheet Raman Acquire Raman Spectrum Sample->Raman PeakPos Peak Positions (E₂g, A₁g) Raman->PeakPos PeakShift Frequency Shift (vs. Bulk) Raman->PeakShift PeakInt Peak Intensity & Linewidth Raman->PeakInt Quality Crystalline Quality PeakPos->Quality Layer Layer Number Estimation PeakShift->Layer PeakInt->Layer PeakInt->Quality

Caption: Using Raman spectral features to determine nanosheet properties.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to probe the electronic structure of materials. Due to its metallic nature, NbS₂ exhibits a characteristic absorption spectrum that is broad and lacks the distinct excitonic peaks seen in semiconducting TMDCs.[9][10] This featureless absorption across the visible and near-infrared ranges is a direct consequence of the absence of a band gap.[9] The technique is also highly effective for monitoring the stability of NbS₂ nanosheet suspensions in solvents and studying oxidation kinetics over time.[2]

Experimental Protocol: UV-Vis Spectroscopy For nanosheets suspended in a solvent like acetonitrile (B52724) (ACN), UV-Vis measurements are carried out using a spectrophotometer (e.g., UV-3600i Plus).[2] A low-volume quartz cuvette is typically used to minimize sample volume and solvent evaporation.[2] The resulting spectrum provides information on the optical absorption of the dispersed nanosheets.

Photoluminescence (PL) Spectroscopy

Photoluminescence is the emission of light from a material after the absorption of photons. It is a prominent feature of direct-bandgap semiconducting 2D materials. However, as NbS₂ is a metallic TMDC with no band gap, it does not exhibit significant photoluminescence.[1][10] The absence of a PL signal is a key optical characteristic that distinguishes it from materials like MoS₂ or WSe₂ and confirms its metallic state.

Nonlinear Optical (NLO) Properties

Exfoliated NbS₂ nanosheets have demonstrated significant third-order nonlinear optical properties.[9] Using the Z-scan technique with femtosecond laser pulses, researchers have characterized both the nonlinear absorption (NLA) and nonlinear refraction (NLR) of NbS₂ suspended in acetonitrile.[9][11]

Key findings include a sign inversion of the nonlinear refractive index from negative (self-defocusing) to positive (self-focusing) as laser intensity increases up to 100 GW/cm².[9][11] Concurrently, the nonlinear absorption behavior transitions from two-photon absorption at lower intensities to saturated absorption at higher intensities.[9] These strong NLO effects highlight the potential of NbS₂ for applications in photonics and optoelectronics, such as optical switching and modulation.[1]

Summary of Quantitative Data

The following table summarizes the key quantitative optical and physical parameters for exfoliated NbS₂ nanosheets as reported in the literature.

Table 4: Summary of Optical and Physical Properties of Exfoliated NbS₂.

Property Technique Value Notes
Morphology
Lateral Flake Size SEM 50 - 300+ nm For redox exfoliated nanosheets.[2]
Flake Thickness AFM 2.1 ± 0.5 nm Corresponds to 1-2 layers.[2]
Raman Spectroscopy For 3R-NbS₂.
E₂g Mode Position Raman ~300 cm⁻¹ In-plane vibrational mode.[7]
A₁g Mode Position Raman ~382 cm⁻¹ Out-of-plane vibrational mode.[7]
Nonlinear Optics Measured in the femtosecond regime.
Nonlinear Refraction Z-scan Sign inversion (negative to positive) Occurs with increasing intensity up to 100 GW/cm².[9]

| Nonlinear Absorption | Z-scan | Two-photon & Saturated Absorption | Transitions from one to the other with increasing intensity.[9] |

Conclusion

Exfoliated NbS₂ nanosheets possess a unique set of fundamental optical properties that are intrinsically linked to their metallic character. Key characterization techniques such as Raman spectroscopy serve as reliable, non-destructive methods to confirm the material's structural integrity and estimate the number of layers. The broad, featureless UV-Vis absorption spectrum and the absence of photoluminescence are defining optical signatures of its metallic state. Furthermore, NbS₂ exhibits strong nonlinear optical responses, indicating its potential for advanced photonic devices. The experimental protocols and quantitative data summarized in this guide provide a foundational resource for researchers and scientists working with this promising 2D material, enabling consistent characterization and paving the way for its integration into novel technologies.

References

A Theoretical and Experimental Guide to the Electronic Properties of Doped Niobium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical prediction and experimental validation of the electronic properties of doped niobium sulfide (B99878) (NbS₂). Doping engineering of transition metal dichalcogenides like NbS₂ is a promising avenue for tailoring their electronic, optical, and catalytic properties for a wide range of applications, from nanoelectronics to advanced therapeutic delivery systems. This document outlines the key computational methods, experimental protocols, and characterization techniques employed in the study of these novel materials.

Introduction to Doped Niobium Sulfide

This compound (NbS₂), a member of the transition metal dichalcogenide family, has garnered significant research interest due to its unique layered structure and metallic nature. In its pristine form, NbS₂ exhibits interesting electronic phenomena, but its properties can be further tuned and enhanced through doping. The introduction of foreign atoms into the NbS₂ lattice can modulate its charge carrier concentration, alter its band structure, and introduce new electronic states, leading to novel functionalities.

First-principles calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful tool for predicting the electronic properties of doped NbS₂. These theoretical studies provide valuable insights into the effects of different dopants and their concentrations, guiding experimental efforts towards the synthesis of materials with desired characteristics. Experimental validation of these theoretical predictions is crucial and is typically achieved through various synthesis and characterization techniques.

Theoretical Framework: First-Principles Calculations

The theoretical investigation of doped NbS₂ primarily relies on first-principles calculations rooted in Density Functional Theory (DFT). These calculations allow for the prediction of various electronic properties from the fundamental laws of quantum mechanics, without the need for empirical parameters.

Computational Methodology

A typical computational workflow for predicting the electronic properties of doped NbS₂ is illustrated below.

theoretical_workflow cluster_setup System Setup cluster_calc First-Principles Calculations (DFT) cluster_analysis Data Analysis pristine Pristine NbS₂ Supercell dopant Select Dopant and Concentration pristine->dopant doped_supercell Create Doped Supercell dopant->doped_supercell geom_opt Geometry Optimization doped_supercell->geom_opt electronic_structure Electronic Structure Calculation geom_opt->electronic_structure band_structure Band Structure electronic_structure->band_structure dos Density of States (DOS) electronic_structure->dos other_properties Other Properties (e.g., Optical, Magnetic) electronic_structure->other_properties

Figure 1: Theoretical workflow for predicting electronic properties of doped NbS₂.
Key Computational Parameters

The accuracy of DFT calculations is highly dependent on the chosen computational parameters. The following table summarizes typical parameters used in the study of doped NbS₂.

ParameterTypical Value/MethodReference
Exchange-Correlation Functional Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional.[1][2]
Pseudopotentials Projector Augmented Wave (PAW) or Ultrasoft Pseudopotentials.[1]
Plane-Wave Cutoff Energy 400-500 eV[1]
k-point Mesh Monkhorst-Pack grid (e.g., 9x9x1 for a 2D supercell).[1]
Supercell Size Sufficiently large to minimize interactions between periodic images of the dopant (e.g., 4x4x1).
Convergence Criteria Energy convergence of 10⁻⁵ eV and force convergence of 0.01 eV/Å.

Experimental Section

The experimental realization of doped NbS₂ involves two key stages: synthesis and characterization.

Synthesis of Doped this compound

Several methods have been employed for the synthesis of doped NbS₂. Chemical Vapor Deposition (CVD) and hydrothermal synthesis are among the most common.

3.1.1. Chemical Vapor Deposition (CVD)

CVD is a versatile technique for growing high-quality, thin films of doped NbS₂.

cvd_workflow cluster_prep Precursor Preparation cluster_growth CVD Growth cluster_post Post-Growth nb_precursor Niobium Precursor (e.g., NbCl₅) load_precursors Load Precursors and Substrate into Furnace nb_precursor->load_precursors s_precursor Sulfur Precursor (e.g., S powder) s_precursor->load_precursors dopant_precursor Dopant Precursor dopant_precursor->load_precursors substrate Substrate (e.g., SiO₂/Si) substrate->load_precursors purge Purge with Inert Gas (e.g., Ar) load_precursors->purge heat Heat to Growth Temperature purge->heat introduce_precursors Introduce Precursor Vapors heat->introduce_precursors growth Growth of Doped NbS₂ Film introduce_precursors->growth cool Cool Down to Room Temperature growth->cool characterization Characterization cool->characterization

Figure 2: General workflow for the Chemical Vapor Deposition (CVD) of doped NbS₂.

Detailed Protocol for CVD Synthesis of Re-doped NbS₂: This protocol is adapted from the general principles of TMD synthesis.

  • Substrate Preparation: A Si wafer with a 300 nm SiO₂ layer is cleaned by sonication in acetone, isopropanol, and deionized water for 15 minutes each, followed by drying with a nitrogen stream.

  • Precursor Preparation: Niobium pentachloride (NbCl₅), rhenium hexachloride (ReCl₆), and sulfur (S) powder are used as precursors.

  • CVD Setup: A two-zone tube furnace is used. The sulfur powder is placed in the upstream low-temperature zone, while the NbCl₅, ReCl₆, and the substrate are placed in the downstream high-temperature zone.

  • Growth Parameters:

    • The furnace is purged with Ar gas for 30 minutes.

    • The high-temperature zone is heated to 700-850 °C, and the low-temperature zone is heated to 150-250 °C.

    • A carrier gas of Ar/H₂ is introduced.

    • The growth is carried out for 10-20 minutes.

  • Cooling: The furnace is naturally cooled to room temperature under the Ar flow.

3.1.2. Hydrothermal Synthesis

Hydrothermal synthesis is a solution-based method that allows for the synthesis of doped NbS₂ nanocrystals.

Detailed Protocol for Hydrothermal Synthesis of Transition Metal-Doped NbS₂:

  • Precursor Solution: A solution of a niobium salt (e.g., niobium oxalate), a sulfur source (e.g., thiourea), and a salt of the desired dopant metal are dissolved in a solvent (e.g., deionized water or ethanol).

  • Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated to 180-220 °C for 12-24 hours.

  • Product Recovery: The autoclave is cooled to room temperature. The resulting black precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors, and finally dried in a vacuum oven at 60 °C.

Characterization Techniques

A suite of characterization techniques is employed to investigate the structural and electronic properties of the synthesized doped NbS₂.

TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystal structure, phase purity, and lattice parameters.
Raman Spectroscopy Vibrational modes, crystal quality, and doping effects on the lattice.
Scanning Electron Microscopy (SEM) Surface morphology and microstructure.
Transmission Electron Microscopy (TEM) Atomic-resolution imaging of the crystal lattice and identification of dopant atoms.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the constituent elements.
Four-Probe Electrical Measurements Electrical resistivity and conductivity as a function of temperature.
Angle-Resolved Photoemission Spectroscopy (ARPES) Direct visualization of the electronic band structure.

Results and Discussion: Effects of Doping on Electronic Properties

Theoretical and experimental studies have shown that doping can significantly alter the electronic properties of NbS₂. The table below summarizes the predicted and observed effects of various dopants.

DopantDopant TypePredicted/Observed Effect on Electronic PropertiesReference
Palladium (Pd) SubstitutionalEnhances electronic conductivity.[3]
Titanium (Ti) SubstitutionalModifies the band structure, potentially opening a small band gap under strain.[3][4]
Vanadium (V) SubstitutionalInduces p-type doping.[3][4]
Rhenium (Re) SubstitutionalStabilizes certain charge density wave patterns not present in pristine NbS₂.[1]
Lanthanum (La) SubstitutionalMaintains metallic nature.
Samarium (Sm) SubstitutionalMaintains metallic nature.

Note: The specific effects can vary depending on the dopant concentration and the host material's dimensionality (monolayer vs. bulk).

Conclusion

The combination of first-principles theoretical predictions and experimental synthesis and characterization provides a powerful framework for understanding and engineering the electronic properties of doped this compound. DFT calculations offer a predictive tool to guide the selection of dopants to achieve desired electronic characteristics. Experimental techniques such as CVD and hydrothermal synthesis enable the fabrication of these novel materials, while a range of characterization methods allows for the validation of theoretical predictions and a deeper understanding of the structure-property relationships. This integrated approach is essential for advancing the development of doped NbS₂ for a variety of technological applications.

References

In-Depth Technical Guide to the Quasi-One-Dimensional Structure of Niobium Tetrasulfide (NbS₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niobium tetrasulfide (NbS₄) is a fascinating quasi-one-dimensional (1D) transition metal polychalcogenide that has garnered interest for its unique structural and electronic properties. This technical guide provides a comprehensive overview of the synthesis, crystal structure, and theoretical electronic characteristics of NbS₄. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its key structural parameters. While experimental data on its electronic properties remain forthcoming, this guide outlines the theoretical understanding of NbS₄ as a nonmagnetic semiconductor and discusses the appropriate methodologies for its future experimental characterization.

Introduction

Quasi-one-dimensional materials, characterized by their highly anisotropic crystal structures and electronic properties, are at the forefront of condensed matter physics and materials science research. Niobium tetrasulfide (NbS₄) emerges as a significant member of this class of materials. Its structure is composed of infinite chains of {NbS₄} repeating units, giving rise to its distinctive 1D characteristics. This guide delves into the core aspects of NbS₄, providing a foundational resource for researchers exploring its potential applications.

Synthesis of Niobium Tetrasulfide

The primary method for synthesizing crystalline NbS₄ is through solid-state reaction. This technique involves the reaction of elemental niobium with an excess of sulfur in an evacuated and sealed quartz ampule.

Experimental Protocol: Solid-State Synthesis

A detailed protocol for the synthesis of NbS₄ is as follows:

  • Precursor Preparation: High-purity niobium metal powder (or defect niobium sulfide, Nb₁․₁₄S₂) and elemental sulfur are used as precursors.

  • Stoichiometry and Loading: The reactants are loaded into a quartz ampule. A significant excess of sulfur is crucial for the formation of the NbS₄ phase.

  • Evacuation and Sealing: The ampule is evacuated to a high vacuum (e.g., p < 3 × 10⁻⁴ mbar) to prevent oxidation and side reactions, and then sealed.

  • Thermal Reaction: The sealed ampule is placed in a tube furnace and heated to 440 °C. This temperature is maintained for an extended period, typically 48 hours, to ensure complete reaction and crystallization.[1][2]

  • Cooling and Product Recovery: After the reaction, the furnace is slowly cooled to room temperature. The resulting crystalline NbS₄ product is then carefully recovered from the ampule.

SynthesisWorkflow

Crystal Structure and Properties

Niobium tetrasulfide crystallizes in a monoclinic system, belonging to the C2/c space group.[1][2] Its structure is characterized by the packing of infinite one-dimensional chains of {NbS₄}₁∞, which are analogous to those found in vanadium tetrasulfide (VS₄).

Structural Parameters

The crystallographic data for NbS₄, determined by single-crystal X-ray diffraction at 150 K, are summarized in the table below.

PropertyValue
Crystal SystemMonoclinic
Space GroupC2/c
Lattice Constant, a (Å)13.126(2)
Lattice Constant, b (Å)10.454(1)
Lattice Constant, c (Å)6.951(1)
Angle, β (°)111.939(5)
Nb···Nb contact, short (Å)2.896
Nb···Nb contact, long (Å)3.278

Data obtained at 150 K.[1][2]

Within the {NbS₄} chains, the niobium atoms are coordinated by sulfur atoms from disulfide groups (S₂) in a tetragonal-antiprismatic geometry. A key feature of the quasi-one-dimensional structure is the presence of alternating short and long Nb···Nb contacts along the chains.[1][2]

CrystalStructure

Experimental Protocol: X-ray Diffraction (XRD)

The determination of the crystal structure of NbS₄ is achieved through single-crystal X-ray diffraction. A general protocol for this characterization is as follows:

  • Crystal Selection: A suitable single crystal of NbS₄ is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 150 K) to reduce thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Data Processing: The collected diffraction data are processed, which includes integration of reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and subsequently refined using least-squares techniques. This process yields the atomic positions, lattice parameters, and other structural details.

Electronic and Thermal Properties

Electronic Properties

Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure of NbS₄. These theoretical studies indicate that NbS₄ is a thermodynamically stable, nonmagnetic semiconductor.[1][2]

While a precise experimental value for the band gap of NbS₄ has not been reported, DFT calculations provide insight into its electronic nature. It is important to note that standard DFT functionals often underestimate the band gap of semiconductors. More advanced computational methods, such as those employing hybrid functionals (e.g., HSE06) or the GW approximation, would be required for a more accurate theoretical prediction of the band gap.

Electrical Conductivity:

There is currently a lack of experimental data on the electrical conductivity of NbS₄. Given its quasi-one-dimensional structure, anisotropic electrical properties are expected, with higher conductivity along the direction of the {NbS₄} chains.

Experimental Protocol: Electrical Resistivity Measurement

For a quasi-one-dimensional material like NbS₄, the Montgomery method is a suitable technique for measuring the anisotropic electrical resistivity.

  • Sample Preparation: A rectangular prism-shaped single crystal of NbS₄ is prepared with its edges aligned with the principal crystallographic directions.

  • Contact Placement: Four electrical contacts are placed at the corners of one face of the crystal.

  • Measurement: The four-probe method is used to measure the resistance between different pairs of contacts. By systematically changing the current and voltage probe configurations, the components of the resistivity tensor can be determined.

  • Data Analysis: The measured resistances and the sample dimensions are used to calculate the electrical resistivity along the different crystallographic axes.

ResistivityMeasurement

Thermal Stability

The thermal stability of NbS₄ has been investigated, although detailed quantitative data from techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are not extensively reported in the literature. Such analyses would provide crucial information on the decomposition temperature and phase transitions of the material.

Experimental Protocol: Thermal Analysis (TGA/DTA)

A general procedure for the thermal analysis of NbS₄ is as follows:

  • Sample Preparation: A small, accurately weighed amount of the NbS₄ sample is placed in a crucible (e.g., alumina (B75360) or platinum).

  • Instrumentation: The crucible is placed in a TGA/DTA instrument.

  • Atmosphere and Heating Program: The analysis is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: The instrument records the change in mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

  • Data Analysis: The resulting TGA and DTA curves are analyzed to identify mass loss events (decomposition) and thermal events (phase transitions, melting).

Potential Applications

While research on NbS₄ is still in its early stages, its quasi-one-dimensional nature and semiconducting properties suggest potential applications in various fields. These could include:

  • Thermoelectrics: Anisotropic materials are often good candidates for thermoelectric devices.

  • Electronics: One-dimensional materials can be utilized in novel electronic and optoelectronic devices.

  • Catalysis: Niobium sulfides have been explored for their catalytic activities.

Further research is necessary to fully explore and realize the potential of NbS₄ in these and other applications.

Conclusion

Niobium tetrasulfide represents a compelling example of a quasi-one-dimensional material with a unique crystal structure. This technical guide has summarized the current knowledge on its synthesis and structural properties, providing detailed experimental protocols for its preparation and characterization. While theoretical calculations point to its semiconducting nature, further experimental investigations are crucial to determine its electronic and thermal properties quantitatively. The methodologies outlined in this guide provide a framework for future research that will undoubtedly uncover the full potential of this intriguing material.

References

Exploring charge density waves in niobium sulfide compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Charge Density Waves in Niobium Sulfide (B99878) Compounds

Introduction

Niobium sulfide compounds, a subset of the transition metal dichalcogenide (TMD) family, have garnered significant research interest due to their rich electronic phenomena, most notably the formation of charge density waves (CDWs). A CDW is a collective electronic state characterized by a periodic modulation of the electron density, which is accompanied by a periodic distortion of the crystal lattice.[1][2] This guide provides a comprehensive technical overview of CDWs in two key this compound stoichiometries: niobium disulfide (NbS₂) and niobium trisulfide (NbS₃). It is intended for researchers and scientists in materials science, condensed matter physics, and related fields.

Charge Density Waves in Niobium Disulfide (NbS₂)

Bulk 2H-NbS₂ is anomalous among its isostructural counterparts (like NbSe₂, TaS₂, and TaSe₂) as it does not exhibit a charge density wave instability at ambient pressure.[3][4] However, in the two-dimensional limit, monolayer 1H-NbS₂ undergoes a quantum phase transition to a CDW state.[3][5] This emergence of a CDW in the monolayer form makes NbS₂ a fascinating platform for studying the effects of dimensionality on collective electronic states.

Quantitative Data for Monolayer NbS₂
PropertyValueSubstrateReference(s)
CDW Superstructure3 x 3Graphene on 6H-SiC(0001)[3][5]
CDW Transition Temp. (TCDW)≈ 40 KGraphene[6]
CDW Energy Gap≈ 20 meVGraphene[5][6]
In-plane Lattice Constant0.331(3) nmGraphene[6]
Experimental Protocols

Molecular Beam Epitaxy (MBE): High-quality monolayer NbS₂ can be grown on substrates like graphene via MBE.[6][7]

  • Substrate Preparation: A graphene-on-Iridium(111) substrate is prepared and cleaned in an ultra-high vacuum (UHV) chamber.

  • Source Materials: High-purity niobium and sulfur are used as source materials.

  • Deposition: Niobium is evaporated from an electron-beam evaporator, while sulfur is supplied from a Knudsen cell.

  • Growth Conditions: The substrate is maintained at an elevated temperature during deposition to facilitate the growth of crystalline NbS₂.

  • Post-Growth Annealing: The sample is annealed after growth to improve crystalline quality.

Chemical Vapor Deposition (CVD): Large-area, few-layer NbS₂ can also be synthesized using CVD.[8][9]

  • Precursors: Niobium(V) oxide (Nb₂O₅) and sulfur powder are used as niobium and sulfur sources, respectively.[9]

  • Substrate: Sapphire or SiO₂/Si wafers are commonly used as substrates.

  • Growth Process: The precursors and substrate are placed in a tube furnace. A carrier gas (e.g., Ar/H₂) is flowed through the tube. The furnace is heated to a specific growth temperature, allowing the precursors to react and deposit NbS₂ onto the substrate.

  • Parameter Control: The thickness of the grown NbS₂ can be controlled by tuning parameters such as the hydrogen content in the carrier gas, the amount of NaCl promoter, growth temperature, and growth time.[9]

Scanning Tunneling Microscopy and Spectroscopy (STM/STS): STM is a powerful technique to directly visualize the CDW superstructure in real space.[1][6]

  • Sample Preparation: The NbS₂ sample is loaded into a UHV STM system.

  • Topographic Imaging: A sharp metallic tip is brought close to the sample surface, and a bias voltage is applied. The tunneling current between the tip and the sample is measured as the tip is scanned across the surface, providing a topographic image that can reveal the 3x3 superstructure.[5][6]

  • Spectroscopy (dI/dV maps): By measuring the differential conductance (dI/dV) as a function of position and bias voltage, one can map the local density of states and observe the opening of the CDW gap at the Fermi level.[6]

X-ray and Electron Diffraction: Diffraction techniques are used to confirm the presence of the CDW superstructure by observing satellite peaks in the diffraction pattern.[1]

  • X-ray Diffraction (XRD): A collimated beam of X-rays is directed at the sample. The diffracted X-rays are detected, and the resulting pattern will show primary Bragg peaks from the crystal lattice and smaller satellite peaks corresponding to the CDW superstructure.

  • Low-Energy Electron Diffraction (LEED): A beam of low-energy electrons is scattered off the surface of the sample. The diffraction pattern of the back-scattered electrons provides information about the surface structure, including the CDW periodicity.

Charge Density Waves in Niobium Trisulfide (NbS₃)

Niobium trisulfide is a quasi-one-dimensional material that exists in several polymorphs.[10][11] The monoclinic phase, often referred to as NbS₃-II, is of particular interest as it exhibits multiple CDW transitions.[12][13][14]

Quantitative Data for NbS₃ (Phase II)
CDW TransitionTransition Temperature (TP)Reference(s)
TP0620-650 K[10][13]
TP1320-375 K[10][14]
TP2150-164 K[10][12][14]
Experimental Protocols

Chemical Vapor Transport (CVT): Single crystals of NbS₃ are typically grown via CVT.[10]

  • Starting Materials: High-purity niobium powder and sublimed sulfur powder are used.[10]

  • Transport Agent: Iodine (I₂) can be used as a transport agent.[10]

  • Ampoule Sealing: The starting materials and transport agent are sealed in a quartz ampoule under vacuum.

  • Temperature Gradient: The sealed ampoule is placed in a two-zone tube furnace to create a temperature gradient. For example, the source zone could be at 670 °C and the growth zone at 570 °C.[10]

  • Crystal Growth: The niobium and sulfur react and are transported down the temperature gradient by the iodine, where they deposit and form NbS₃ crystals. Different polymorphs can form under similar conditions.[10]

Transport Measurements: The onset of CDW transitions in NbS₃ is clearly observable as anomalies in the temperature-dependent electrical resistance.[1][14]

  • Device Fabrication: NbS₃ nanowires are contacted with electrodes (e.g., using lithography) to create a two- or four-probe measurement device.

  • Resistance vs. Temperature: The electrical resistance of the nanowire is measured as a function of temperature. The CDW transitions manifest as distinct changes in the slope or peaks in the derivative of the resistance with respect to temperature.[14]

  • Non-linear I-V Characteristics: Below the CDW transition temperatures, the current-voltage (I-V) characteristics become non-linear above a certain threshold electric field, which corresponds to the depinning and sliding of the CDW condensate.[14]

X-ray Diffraction (XRD): Single-crystal XRD is crucial for determining the crystal structure and identifying the specific polymorph of NbS₃.[10][11]

  • Crystal Selection: A suitable single crystal is mounted on a goniometer.

  • Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected at various orientations.

  • Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, providing lattice parameters and atomic positions.[10]

Nuclear Magnetic Resonance (NMR): NMR can be used to probe the local electronic environment and study the dynamics of the CDW transition.[12]

  • Sample Placement: The NbS₃ sample is placed in a strong magnetic field within an NMR spectrometer.

  • Signal Acquisition: The response of the ⁹³Nb nuclei to radiofrequency pulses is measured.

  • Data Analysis: The relaxation of the transverse nuclear magnetization can reveal critical slowing down of lattice vibrational modes associated with the formation of the CDW.[12]

Theoretical Concepts and Visualization

The formation of a charge density wave in these materials is often discussed in the context of the Peierls instability, which is driven by strong electron-phonon coupling and Fermi surface nesting.[2][15]

CDW Formation Mechanism

The following diagram illustrates the general mechanism of a Peierls-type CDW transition.

CDW_Formation NormalState Normal Metallic State (T > T_CDW) LatticeDistortion Periodic Lattice Distortion (Phonon Softening) NormalState->LatticeDistortion Electron-Phonon Coupling ElectronDensity Periodic Electron Density Modulation LatticeDistortion->ElectronDensity Coupling CDWState CDW Ground State (T < T_CDW) LatticeDistortion->CDWState ElectronDensity->CDWState EnergyGap Energy Gap Opens at Fermi Level CDWState->EnergyGap

Caption: A simplified diagram illustrating the key components leading to the formation of a charge density wave state.

Experimental Workflow for CDW Characterization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of CDWs in this compound compounds.

Experimental_Workflow Synthesis Synthesis (e.g., CVT for NbS3, MBE/CVD for NbS2) Structural Structural Characterization Synthesis->Structural STM_RealSpace Real Space Imaging Synthesis->STM_RealSpace Electronic Electronic Properties Synthesis->Electronic XRD XRD / LEED Structural->XRD Confirmation CDW Confirmation and Parameter Extraction XRD->Confirmation STM STM STM_RealSpace->STM STM->Confirmation Transport Transport Measurements (R vs. T, I-V) Electronic->Transport STS STS (dI/dV) Electronic->STS Transport->Confirmation STS->Confirmation

Caption: A flowchart depicting a standard workflow for investigating charge density waves in this compound materials.

Conclusion

The study of charge density waves in this compound compounds reveals a rich interplay between dimensionality, crystal structure, and collective electronic phenomena. While bulk NbS₂ remains metallic, its monolayer counterpart exhibits a distinct 3x3 CDW, highlighting the crucial role of reduced dimensionality. In contrast, the quasi-one-dimensional NbS₃ displays a cascade of CDW transitions, making it a model system for studying complex phase transitions. The experimental protocols and characterization techniques outlined in this guide provide a framework for researchers to explore these fascinating quantum materials further. Future investigations may focus on manipulating these CDW states through strain, doping, or electric fields for potential applications in next-generation electronic devices.

References

An In-depth Technical Guide to the Low-Temperature Magnetic Properties of Niobium Disulfide (NbS₂)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Niobium disulfide (NbS₂), a transition metal dichalcogenide (TMDC), presents a fascinating landscape of magnetic and electronic properties at low temperatures. Unlike many of its TMDC counterparts, the bulk 2H polytype of NbS₂ is a superconductor that notably lacks a charge density wave (CDW) ground state, making it a unique platform for studying intrinsic superconductivity in layered materials. However, its behavior dramatically shifts in the two-dimensional limit, where CDW order can emerge. Furthermore, the intercalation of magnetic ions into its van der Waals gaps introduces complex magnetic ordering, including ferromagnetic and helimagnetic phases. This guide provides a comprehensive overview of these low-temperature phenomena, detailing the underlying physics, experimental methodologies used for characterization, and key quantitative data.

Low-Temperature Properties of Pristine NbS₂

Pristine NbS₂ primarily exists in two polytypes, the hexagonal (2H) and rhombohedral (3R) forms, which exhibit distinct electronic characteristics.[1]

Superconductivity in 2H-NbS₂

The most prominent low-temperature property of bulk 2H-NbS₂ is superconductivity.[2]

  • Critical Temperature (Tc): Bulk single crystals of 2H-NbS₂ exhibit a sharp superconducting transition with a critical temperature (Tc) of approximately 5.5 K to 6 K.[2][3]

  • Upper Critical Field (Hc2) and Unconventional Superconductivity: In high magnetic fields applied parallel to the material's layers, superconductivity in bulk 2H-NbS₂ has been observed to persist beyond the Pauli paramagnetic limit.[3] This behavior suggests the possible formation of a Fulde-Ferrell-Larkin-Ovchinnikov (FFLO) state, where Cooper pairs have a non-zero center-of-mass momentum. This is a rare and unconventional superconducting state.[3]

  • Dimensionality Effects: The superconducting properties of 2H-NbS₂ are highly sensitive to thickness. As the material is thinned down to a few nanometers, the Tc is suppressed.[4][5] For instance, a 10 nm thick flake grown by Chemical Vapor Deposition (CVD) showed a Tc of 2.6 K.[1] This suppression is largely attributed to increased disorder, oxidation from ambient exposure, and a reduction in carrier density.[4][5] Flakes that are only a few nanometers thick may undergo a complete superconductor-to-insulator transition.[5]

Charge Density Waves (CDW)
  • Bulk 2H-NbS₂: A defining characteristic of bulk 2H-NbS₂ is the absence of the charge density wave (CDW) order that is common in other metallic TMDCs like NbSe₂ and TaS₂.[4][6] Anharmonic effects are believed to suppress the formation of a CDW in the bulk material.[6]

  • Monolayer 1H-NbS₂: In stark contrast to the bulk, monolayer NbS₂ is on the verge of a spin density wave (SDW) phase and exhibits a distinct 3x3 CDW instability.[7][8][9] This emergence of a CDW in the 2D limit highlights a dramatic shift in the material's electronic properties driven by dimensionality. Scanning tunneling microscopy provides unambiguous evidence for this 3x3 superstructure in monolayer samples.[10]

Pauli Paramagnetism

In its normal state above the superconducting transition temperature, 2H-NbS₂ behaves as a p-type metal.[5] Its magnetic susceptibility is dominated by the Pauli paramagnetism of its free charge carriers.[11]

Magnetic Ordering in Intercalated NbS₂

Introducing transition metal ions into the van der Waals gaps of the NbS₂ host lattice creates intercalated compounds with rich, long-range magnetic order.

  • Mn-Intercalated NbS₂: The compound MnₓNbS₂ exhibits complex magnetic behavior that depends on the concentration of intercalated manganese. For Mn₀.₃₀NbS₂, a two-step magnetic ordering is observed as the temperature is lowered:[12][13]

    • Ferromagnetic Transition (TC1 ≈ 100 K): The first transition is to an "easy-plane" ferromagnetic phase.[12][13]

    • Helimagnetic Transition (TC2 ≈ 40 K): A second transition occurs to a helicoidal (incommensurate) magnetic structure, similar to that seen in Mn₀.₃₃NbS₂.[12][13]

  • Other Intercalants: Intercalation with other 3d transition metals like Cr, Fe, Co, and Ni also leads to various magnetic ground states, ranging from ferromagnetism to antiferromagnetism, depending on the specific ion and its concentration.[14]

Quantitative Data Summary

The following table summarizes the key quantitative magnetic properties of different forms of niobium disulfide at low temperatures.

Material SystemPolytype / FormMagnetic PhenomenonCritical Temperature (Tc)Key Parameters & Notes
Niobium DisulfideBulk Single Crystal (2H)Superconductivity~5.5 K - 6.0 K[2][3]Upper critical field exceeds the Pauli limit, suggesting a possible FFLO state.[3]
Niobium DisulfideThin Film (~10 nm, 2H)Superconductivity2.6 K[1]Tc is suppressed with decreasing thickness due to disorder and oxidation.[4]
Niobium DisulfideMonolayer (1H)Charge Density Wave-Exhibits a 3x3 CDW superstructure not present in bulk.[8][9]
Manganese Intercalated NbS₂ (Mn₀.₃₀NbS₂)Intercalated 2HTwo-Step Magnetic OrderingTC1 ≈ 100 K (Ferromagnetic)[12][13] TC2 ≈ 40 K (Helimagnetic)[12][13]Exhibits a transition from an easy-plane ferromagnet to a helicoidal magnetic structure.
Vanadium Intercalated NbS₂ (V₁/₃NbS₂)Intercalated 2HLong-Range Magnetic Order~52 K[14]Shows evidence of a subtle change in magnetic behavior around 10 K.[14]
Iron Intercalated NbS₂ (Fe₁/₃NbS₂)Intercalated 2HCoexisting Magnetic PhasesBelow 40 K[14]Characterized by the coexistence of two distinct magnetic structures.[14]

Experimental Protocols

The characterization of the low-temperature magnetic properties of NbS₂ involves a suite of sophisticated experimental techniques.

Synthesis and Sample Preparation
  • Single Crystal Growth: High-quality single crystals of 2H-NbS₂ are often grown using techniques like solvent evaporation or chemical vapor transport.[3]

  • Chemical Vapor Deposition (CVD): This method is used for the epitaxial growth of controlled-thickness 2D NbS₂ crystals on substrates like sapphire.[1]

  • Mechanical Exfoliation: Atomically thin flakes are isolated from bulk crystals for studying 2D properties. To prevent degradation, encapsulation with materials like polymethyl methacrylate (B99206) (PMMA) is crucial.[4][5]

Magnetic and Electronic Characterization
  • Magnetic Torque & SQUID Magnetometry: These are primary techniques for measuring magnetic susceptibility and magnetization as a function of temperature and magnetic field. They are used to identify magnetic phase transitions and determine critical fields.[3]

  • Specific Heat Measurement: The superconducting transition is observable as a distinct jump in the specific heat capacity, providing thermodynamic evidence of the phase transition.[3]

  • Electrical Transport Measurements: Four-probe resistance and Hall effect measurements are essential for determining the superconducting transition temperature (where resistance drops to zero) and characterizing the material's charge carriers (e.g., p-type metal).[1][5]

  • Muon Spin Relaxation (µSR): This is a powerful local probe used to study the static and dynamic magnetism in intercalated compounds, providing insight into magnetic ordering and coexisting phases.[14]

  • Scanning Tunneling Microscopy/Spectroscopy (STM/STS): Provides real-space imaging of the atomic lattice and can detect electronic ordering like CDW superstructures and measure the associated energy gaps.[8][10]

  • X-Ray Diffraction (XRD): Used to confirm the crystal structure, polytype (2H or 3R), and phase purity of the synthesized samples.[2]

Visualizations: Workflows and Relationships

Experimental Workflow for NbS₂ Characterization

G cluster_synthesis Synthesis & Preparation cluster_characterization Characterization Techniques cluster_analysis Data Analysis & Interpretation synthesis Crystal Growth (CVT, CVD) exfoliation Mechanical Exfoliation synthesis->exfoliation struct Structural (XRD, TEM) synthesis->struct magnetic Magnetic (SQUID, Torque) synthesis->magnetic electronic Electronic (Transport, STS) synthesis->electronic thermo Thermodynamic (Specific Heat) synthesis->thermo exfoliation->struct exfoliation->electronic analysis Determine Tc, Hc2 Identify Magnetic Phases Correlate Structure & Property struct->analysis magnetic->analysis electronic->analysis thermo->analysis

Caption: Experimental workflow from NbS₂ synthesis to physical property characterization.

Logical Relationships of NbS₂ Properties

G cluster_form Material Form cluster_prop Low-Temperature Properties bulk Bulk Crystal sc Superconductivity (Tc ~ 6 K) bulk->sc no_cdw No CDW bulk->no_cdw mono Monolayer cdw 3x3 CDW Order mono->cdw sc_suppressed Suppressed SC mono->sc_suppressed

Caption: Relationship between NbS₂ dimensionality and its emergent electronic properties.

Temperature-Dependent Magnetic Phases in Mn₀.₃₀NbS₂

G T_high T > 100 K para Paramagnetic T_mid 40 K < T < 100 K ferro Ferromagnetic (Easy Plane) T_low T < 40 K heli Helimagnetic para->ferro T_C1 ≈ 100 K ferro->heli T_C2 ≈ 40 K

Caption: Schematic of the two-step magnetic ordering in Mn₀.₃₀NbS₂ upon cooling.

References

Methodological & Application

Application Notes and Protocols for Chemical Vapor Deposition (CVD) Growth of Monolayer NbS₂ on Sapphire

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of monolayer Niobium Disulfide (NbS₂) on c-plane sapphire substrates using Chemical Vapor Deposition (CVD). Niobium Disulfide, a transition metal dichalcogenide (TMD), exhibits interesting metallic properties in its monolayer form. While direct applications in drug development are still exploratory, its unique electronic and catalytic properties suggest potential in areas such as advanced biosensing platforms and as a catalyst in the synthesis of pharmaceutical compounds. These protocols are intended to guide researchers in the controlled synthesis of high-quality monolayer NbS₂ for further investigation into these and other applications.

Potential Applications in Drug Development and Biomedical Research

While research into the direct application of NbS₂ in drug development is nascent, the broader class of 2D TMDs is being actively investigated for various biomedical applications. The metallic nature of NbS₂ makes it a particularly interesting candidate for:

  • Biosensors: The high surface-to-volume ratio and conductivity of metallic 2D materials can be leveraged for the development of highly sensitive biosensors.[1][2] NbS₂ could serve as a platform for the immobilization of biomolecules to detect specific biological analytes with high precision, which is critical in drug discovery and diagnostics.[1][2]

  • Catalysis in Pharmaceutical Synthesis: The active edge sites of TMDs are known to possess catalytic properties.[1][3] Niobium-based catalysts are already utilized in various chemical reactions, and 2D NbS₂ could offer unique catalytic activities for the synthesis of complex organic molecules and pharmaceutical intermediates.

  • Drug Delivery: Two-dimensional materials are being explored as carriers for targeted drug delivery.[4][5][6][7] While semiconducting TMDs are more commonly studied for this purpose due to their optical properties for triggered release, the surface chemistry of NbS₂ could be functionalized to carry and deliver therapeutic agents.[4]

Experimental Protocols

Substrate Preparation

A clean and atomically smooth substrate surface is crucial for the epitaxial growth of high-quality monolayer NbS₂.

  • Place c-plane sapphire substrates in a quartz tube furnace.

  • Anneal the substrates in air for 6 hours at a temperature sufficient to achieve atomically smooth step terraces.

  • Allow the substrates to cool down to room temperature before use.

Precursor Preparation and Loading

This protocol outlines a CVD process using solid precursors, which are vaporized and transported to the substrate.

  • Niobium Precursor: Use Niobium(V) chloride (NbCl₅) powder as the niobium source.

  • Sulfur Precursor: Use sulfur powder as the chalcogen source.

  • Promoter (Optional but Recommended): Sodium chloride (NaCl) can be used to lower the melting point of the metal precursor and facilitate the growth process.[1]

  • In a typical setup, the sulfur powder is placed in a quartz boat at the upstream, low-temperature zone of the furnace.

  • The NbCl₅ powder (and NaCl if used) is placed in another boat, closer to the central high-temperature zone, but at a temperature that allows for controlled sublimation.

  • The prepared sapphire substrate is placed in the center of the high-temperature zone.

CVD Growth of Monolayer NbS₂

The following is a generalized protocol. Optimal parameters may vary depending on the specific CVD system.

  • Purging: Purge the quartz tube reactor with a high flow of Argon (Ar) or Nitrogen (N₂) gas for at least 5 minutes to remove any residual oxygen and moisture.

  • Heating and Growth:

    • Heat the center of the furnace to the desired growth temperature (typically in the range of 750°C to 950°C) under a constant flow of carrier gas (e.g., Ar/H₂ mixture).

    • Simultaneously, heat the sulfur precursor to its sublimation temperature (around 200°C).

    • The temperature of the niobium precursor should be controlled to ensure a steady-state supply of niobium vapor to the substrate.

    • The growth duration can range from 5 to 15 minutes.

  • Cooling: After the growth period, the furnace should be rapidly cooled down to room temperature under the carrier gas flow.

Tabulated Experimental Parameters

The following tables summarize key experimental parameters for the CVD growth of NbS₂ on sapphire, compiled from various studies.

ParameterValueNotes
Substrate c-plane SapphireAnnealing prior to growth is recommended.
Niobium Precursor Niobium(V) chloride (NbCl₅)A volatile and commonly used precursor.
Sulfur Precursor Sulfur (S) powder, Hydrogen sulfide (B99878) (H₂S) gasH₂S provides a more controlled sulfur environment.
Promoter Sodium chloride (NaCl)Facilitates the growth process.
Carrier Gas Argon (Ar), Hydrogen (H₂)H₂ can influence the shape and quality of the grown flakes.

Table 1: Precursors and Substrate

ParameterRangeTypical ValueEffect on Growth
Growth Temperature 400°C - 950°C800°CHigher temperatures can lead to larger domain sizes but may also result in thicker layers.[1]
Sulfur Temperature ~200°C-Controls the sulfur vapor pressure.
Growth Time 5 - 15 min10 minLonger times generally lead to larger domains and potentially thicker growth.
Ar Flow Rate 100 - 150 sccm120 sccmAffects precursor transport and partial pressures.
H₂ Flow Rate 2 - 10 sccm8 sccmCan influence the morphology of the grown flakes.
Pressure Atmospheric or Low Pressure-The growth can be performed under different pressure regimes.

Table 2: Growth Conditions

Visualization of Experimental Workflow

Below are diagrams illustrating the key experimental workflows.

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_precursor_loading Precursor Loading cluster_cvd_growth CVD Growth Process cluster_characterization Characterization p1 Place c-plane sapphire in furnace p2 Anneal in air (6 hours) p1->p2 p3 Cool to room temperature p2->p3 l3 Place prepared sapphire (center) p3->l3 l1 Load Sulfur powder (upstream) g1 Purge with Ar/N2 l1->g1 l2 Load NbCl5 (+ NaCl) (midstream) l2->g1 l3->g1 g2 Heat to growth temperature (e.g., 800°C) g1->g2 g4 Growth for 5-15 min g2->g4 g3 Heat S to sublimation temperature (e.g., 200°C) g3->g4 g5 Rapid cooling to room temperature g4->g5 c1 Optical Microscopy g5->c1 c2 Raman Spectroscopy g5->c2 c3 Atomic Force Microscopy (AFM) g5->c3 c4 Transmission Electron Microscopy (TEM) g5->c4

Caption: CVD Growth Workflow for Monolayer NbS₂ on Sapphire.

Characterization of Monolayer NbS₂

After synthesis, the quality and thickness of the grown NbS₂ must be confirmed using various characterization techniques.

TechniquePurposeExpected Results for Monolayer NbS₂
Optical Microscopy Initial inspection of coverage, domain size, and morphology.Triangular or dendritic flakes with uniform contrast.
Raman Spectroscopy Confirmation of material identity and number of layers.Characteristic Raman peaks for NbS₂. The positions and intensities of these peaks are sensitive to the number of layers.
Atomic Force Microscopy (AFM) Measurement of thickness and surface morphology.A step height of ~0.6-0.8 nm is expected for a monolayer.
Transmission Electron Microscopy (TEM) Analysis of crystalline structure and quality.Selected area electron diffraction (SAED) should show a hexagonal pattern confirming the single-crystalline nature.[1]

Table 3: Characterization Techniques

Concluding Remarks

The protocols outlined in this document provide a comprehensive guide for the synthesis of monolayer NbS₂ on sapphire substrates. The successful growth of high-quality, large-area monolayer films is a critical first step for exploring their potential applications. For professionals in drug development and related fields, these materials open up new avenues for creating novel biosensing platforms and catalytic systems. Further research is encouraged to functionalize these 2D materials and integrate them into biomedical devices and processes.

References

Application Notes and Protocols for Liquid-Phase Exfoliation of Bulk NbS₂ Crystals into Nanosheets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium disulfide (NbS₂), a transition metal dichalcogenide (TMD), is a layered material that can be exfoliated into two-dimensional (2D) nanosheets.[1] These nanosheets possess unique electronic and optical properties that make them promising candidates for a variety of applications, including in the field of drug development. This document provides detailed protocols for the liquid-phase exfoliation (LPE) of bulk NbS₂ crystals into nanosheets, methods for their characterization, and a discussion of their potential applications in drug delivery and biomedicine.

Liquid-phase exfoliation is a versatile, scalable, and cost-effective method for producing high-quality 2D nanosheets from their bulk counterparts.[2][3] The process typically involves the sonication of the bulk material in a suitable solvent to overcome the weak van der Waals forces between the layers, followed by a series of centrifugation steps to select nanosheets of the desired size and thickness.[2][4]

Experimental Protocols

Protocol 1: Liquid-Phase Exfoliation of Bulk NbS₂ Powder

This protocol describes a general method for the liquid-phase exfoliation of bulk NbS₂ powder. Optimization of parameters such as sonication time, power, and centrifugation speeds may be necessary to achieve the desired nanosheet dimensions and concentration.

Materials:

  • Bulk NbS₂ powder

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Deionized (DI) water

  • Acetone

  • Isopropanol (B130326)

Equipment:

  • Probe sonicator

  • High-speed centrifuge and centrifuge tubes

  • Beakers

  • Pipettes

  • Buchner funnel and filter paper (for yield calculation)

  • Vacuum oven

Procedure:

  • Dispersion Preparation:

    • Weigh 20-50 mg of bulk NbS₂ powder and add it to a beaker containing 20-50 mL of NMP or DMF. The initial concentration should be in the range of 1 mg/mL.

  • Sonication:

    • Immerse the sonicator probe into the dispersion.

    • Place the beaker in an ice bath to prevent overheating during sonication.

    • Sonicate the dispersion using the following suggested parameters as a starting point:

      • Power: 60-300 W

      • Time: 1-4 hours

      • Pulse mode: 5 seconds on, 2 seconds off to minimize solvent heating.[5]

  • Removal of Bulk Material (First Centrifugation):

    • Transfer the sonicated dispersion into centrifuge tubes.

    • Centrifuge the dispersion at a low speed (e.g., 1,500 rpm) for 30-60 minutes to pellet the unexfoliated, larger NbS₂ flakes.

    • Carefully collect the supernatant, which contains the exfoliated nanosheets.

  • Nanosheet Collection (Second Centrifugation):

    • Centrifuge the collected supernatant at a higher speed (e.g., 15,000 rpm) for 60-90 minutes to pellet the exfoliated NbS₂ nanosheets.

    • Discard the supernatant, which will contain smaller, potentially less crystalline nanosheets.

  • Washing and Re-dispersion:

    • Wash the nanosheet pellet by re-dispersing it in a fresh solvent (e.g., isopropanol or acetone) and repeating the high-speed centrifugation step. This removes residual high-boiling-point solvent (NMP/DMF). Repeat this washing step 2-3 times.

    • After the final wash, re-disperse the nanosheet pellet in the desired solvent for storage or further use.

Protocol 2: Size Selection of NbS₂ Nanosheets using Liquid Cascade Centrifugation

For applications requiring a more defined nanosheet size and thickness, liquid cascade centrifugation can be employed.[6][7][8][9] This technique involves a series of centrifugation steps at progressively higher speeds to separate nanosheets into different size fractions.

Procedure:

  • Initial Exfoliation and Low-Speed Centrifugation:

    • Prepare a dispersion of exfoliated NbS₂ nanosheets as described in Protocol 1 (steps 1 and 2).

    • Perform an initial low-speed centrifugation (e.g., 500 - 1,500 rpm) for 30-60 minutes to remove the bulk, unexfoliated material. Collect the supernatant.

  • Iterative Centrifugation:

    • Centrifuge the supernatant at a specific speed (e.g., 2,000 rpm) for 60-90 minutes.

    • Collect the supernatant and the sediment separately. The sediment will contain larger, thicker nanosheets.

    • Increase the centrifugation speed (e.g., to 4,000 rpm) and centrifuge the supernatant from the previous step.

    • Again, collect the supernatant and sediment. This sediment will contain smaller/thinner nanosheets than the previous fraction.

    • Repeat this process with increasing centrifugation speeds to obtain multiple fractions of nanosheets with varying sizes.

  • Characterization of Fractions:

    • Characterize each fraction using techniques like UV-Vis spectroscopy, Atomic Force Microscopy (AFM), and Transmission Electron Microscopy (TEM) to determine the size and thickness distribution in each fraction.

Protocol 3: Yield Calculation

The yield of the exfoliation process can be determined by measuring the mass of the exfoliated material.[10]

Procedure:

  • After the final washing step in Protocol 1, re-disperse the nanosheet pellet in a known volume of a volatile solvent like isopropanol.

  • Take a known volume of the dispersion and filter it through a pre-weighed filter membrane (e.g., nylon with a small pore size).

  • Wash the filter membrane with additional solvent to ensure all nanosheets are collected.

  • Dry the filter membrane with the collected nanosheets in a vacuum oven at a low temperature (e.g., 60 °C) until a constant weight is achieved.

  • The yield can be calculated as the final mass of the dried nanosheets divided by the initial mass of the bulk NbS₂ powder, expressed as a percentage.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the liquid-phase exfoliation of NbS₂ and similar TMDs. Note that these are starting points and may require optimization.

Table 1: Recommended Starting Parameters for Liquid-Phase Exfoliation of Bulk NbS₂

ParameterRecommended Value/RangeNotes
Initial Concentration 1 - 10 mg/mLHigher concentrations can lead to re-aggregation.
Solvent N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF)Solvents with surface tension matching the TMD work best.
Sonication Power 60 - 300 WHigher power can reduce sonication time but may also induce defects.
Sonication Time 1 - 12 hoursLonger times generally increase yield up to a saturation point.[11]
Centrifugation (Bulk Removal) 500 - 1,500 rpm for 30-60 minRemoves large, unexfoliated flakes.
Centrifugation (Nanosheet Collection) > 10,000 rpm for 60-90 minPellets the exfoliated nanosheets.

Table 2: Typical Characteristics of Liquid-Phase Exfoliated NbS₂ Nanosheets

CharacteristicTypical Value/RangeCharacterization Technique
Lateral Size 50 - 500 nmTEM, SEM
Thickness 1 - 10 nmAFM
Number of Layers 1 - 10 layersAFM, Raman Spectroscopy
Yield 1 - 30%Gravimetric analysis (dependent on optimization)[11][12]

Visualization of Workflows and Concepts

Experimental Workflow

G cluster_preparation Dispersion Preparation cluster_exfoliation Exfoliation cluster_separation Separation & Size Selection cluster_final Final Product start Bulk NbS₂ Powder dispersion Initial Dispersion start->dispersion solvent Solvent (NMP/DMF) solvent->dispersion sonication Probe Sonication dispersion->sonication cent1 Low-Speed Centrifugation sonication->cent1 supernatant1 Supernatant (Nanosheets) cent1->supernatant1 Collect pellet1 Pellet (Bulk Material) cent1->pellet1 Discard cent2 High-Speed Centrifugation supernatant1->cent2 supernatant2 Supernatant (Waste) cent2->supernatant2 Discard pellet2 Pellet (NbS₂ Nanosheets) cent2->pellet2 Collect final_product NbS₂ Nanosheet Dispersion pellet2->final_product

Caption: Workflow for Liquid-Phase Exfoliation of NbS₂.

Potential Interactions of NbS₂ Nanosheets with a Cell

While specific signaling pathways for NbS₂ are not yet well-defined, this diagram illustrates general potential interactions of 2D nanomaterials with a biological cell, which are relevant for drug delivery and biocompatibility studies.

G cluster_cell Biological Cell cluster_uptake Cellular Uptake cluster_effects Potential Cellular Effects membrane Cell Membrane endocytosis Endocytosis membrane->endocytosis passive Passive Penetration membrane->passive cytoplasm Cytoplasm nucleus Nucleus cytoplasm->nucleus Potential Interaction with Genetic Material ros Oxidative Stress (ROS) cytoplasm->ros inflammation Inflammatory Response cytoplasm->inflammation endocytosis->cytoplasm passive->cytoplasm apoptosis Apoptosis ros->apoptosis inflammation->apoptosis nanosheet NbS₂ Nanosheet (Drug Carrier) nanosheet->membrane Adsorption

Caption: Potential cellular interactions of NbS₂ nanosheets.

Applications in Drug Development

Drug Delivery

The high surface area-to-volume ratio of NbS₂ nanosheets makes them attractive candidates for drug delivery systems. Therapeutic molecules can be loaded onto the surface of the nanosheets through non-covalent interactions such as π-π stacking and hydrophobic interactions. The nanosheets can then transport the drug to the target site, potentially enhancing its efficacy and reducing systemic side effects.

Bioimaging

Some TMDs exhibit properties that are useful for bioimaging. For instance, the strong optical absorption of some nanosheets in the near-infrared (NIR) region makes them suitable for photoacoustic imaging and photothermal therapy.[13] Further research is needed to fully explore the potential of NbS₂ nanosheets in these areas.[14][15]

Biocompatibility and Cellular Interactions

The biocompatibility of NbS₂ nanosheets is a critical factor for their use in drug development. While data specifically on NbS₂ is limited, studies on niobium-based materials have generally shown good biocompatibility.[16][17] The interaction of 2D materials with cells is complex and can depend on factors such as size, shape, and surface chemistry.[18][19] Potential interactions include cellular uptake through endocytosis, generation of reactive oxygen species (ROS), and induction of inflammatory responses.[20][21][22][23][24] It is crucial to thoroughly evaluate the biocompatibility and potential toxicity of NbS₂ nanosheets for any specific biomedical application. The interaction of TMD nanosheets with cell membranes can lead to membrane disruption or phospholipid extraction, which are important considerations in assessing their biological impact.[21]

References

Application Notes and Protocols: Niobium Sulfide as a Catalyst for Hydrogen Evolution Reaction (HER)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of niobium sulfide (B99878) (NbS₂) as an efficient and cost-effective catalyst for the hydrogen evolution reaction (HER), a critical process in electrochemical water splitting for hydrogen production. These notes include a summary of performance data, detailed experimental protocols for catalyst synthesis and electrochemical evaluation, and graphical representations of workflows.

Introduction to Niobium Sulfide as an HER Catalyst

Transition metal dichalcogenides (TMDs) are a class of materials that have garnered significant interest as alternatives to precious metal catalysts like platinum for the HER.[1] Unlike the more commonly studied Group 6 TMDs (e.g., MoS₂, WS₂) where catalytic activity is primarily confined to the edge sites, Group 5 TMDs like niobium disulfide (NbS₂) exhibit catalytic activity on their basal planes.[2][3] This characteristic provides a larger number of active sites for hydrogen evolution. Furthermore, the metallic nature of certain NbS₂ polymorphs (e.g., 2H and 3R phases) facilitates efficient electron transfer, which is crucial for high catalytic performance.[1][4] Recent studies have demonstrated that NbS₂-based catalysts, including those synthesized as nanoflakes or in composites with materials like reduced graphene oxide (rGO), exhibit low overpotentials and favorable Tafel slopes, indicating excellent HER activity.[2][5]

Performance Data of this compound Catalysts

The catalytic efficiency of NbS₂ and its composites for the hydrogen evolution reaction has been evaluated under various conditions. The following tables summarize key performance metrics from recent literature, providing a comparative overview.

Table 1: HER Performance of NbS₂ and NbS₂/rGO Composite in Acidic Medium (0.5 M H₂SO₄)

CatalystOnset Overpotential (V vs. RHE)Overpotential at 10 mA/cm² (V vs. RHE)Tafel Slope (mV/dec)Charge Transfer Resistance (Rct) (Ω)Reference
NbS₂ nanoflakes0.420.55-5000[2]
NbS₂/rGO composite0.350.5084200[2]
Pt/C0.025---[2]

Table 2: HER Performance of Niobium Disulfide-Based Catalysts in Acidic and Alkaline Media

CatalystElectrolyteOverpotential at 10 mA/cm² (η₁₀) (V vs. RHE)Reference
NbS₂0.5 M H₂SO₄0.42[6]
Li-TFSI-treated NbS₂0.5 M H₂SO₄0.31[6]
NbS₂-CV @ 1000 cycles0.5 M H₂SO₄0.20[6]
NbS₂:MoSe₂0.5 M H₂SO₄0.10[1][7]
NbS₂1 M KOH0.49[6]
Li-TFSI-treated NbS₂1 M KOH0.33[6]
NbS₂-CV @ 1000 cycles1 M KOH0.31[6]
NbS₂:MoSe₂1 M KOH0.22[1][7]

Table 3: HER Performance of Different Phases of this compound in Acidic Medium (0.5 M H₂SO₄)

CatalystOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)Exchange Current Density (mA/cm²)Reference
2H NbS₂~150-~0.8[8]
3R NbS₂---
2H Nb₁.₃₅S₂<100-~0.8[9]

Experimental Protocols

This section details the protocols for the synthesis of NbS₂ catalysts and their electrochemical evaluation for HER activity.

This protocol is adapted from the facile synthesis of electrocatalytically active NbS₂ nanoflakes.[2][5]

Materials:

  • Niobium (Nb) powder

  • Sulfur (S) powder

  • Argon (Ar) gas

  • Tube furnace

Procedure:

  • Mix niobium and sulfur powder in a 1:3 mass ratio.

  • Place the mixture in a quartz boat and position it in the center of a tube furnace.

  • Purge the tube furnace with Argon gas for at least 1 hour to create an inert atmosphere.

  • Heat the furnace to a temperature between 750 °C and 1050 °C. The morphology and phase of the resulting NbS₂ can be influenced by the synthesis temperature.[2]

  • Maintain the temperature for a specified duration to allow the reaction between niobium and sulfur vapor to form NbS₂ nanoflakes.

  • After the reaction is complete, allow the furnace to cool down to room temperature under the Argon atmosphere.

  • The resulting NbS₂ nanoflakes can be collected for characterization and use.

For the synthesis of an NbS₂/rGO composite, mix the niobium powder with 20% by weight of graphene oxide (GO) before the sulfurization process under the same conditions.[2]

This protocol outlines the standard three-electrode setup for measuring the catalytic performance of NbS₂-based materials.[10][11]

Apparatus and Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode: Glassy carbon electrode (GCE) or other conductive substrate coated with the NbS₂ catalyst ink.

  • Reference Electrode: Saturated Calomel Electrode (SCE), Ag/AgCl, or Reversible Hydrogen Electrode (RHE). Potentials should be converted to the RHE scale.

  • Counter Electrode: Platinum wire or graphite (B72142) rod.

  • Electrolyte: 0.5 M H₂SO₄ (acidic medium) or 1.0 M KOH (alkaline medium).

  • Catalyst Ink: A dispersion of the NbS₂ catalyst powder in a mixture of deionized water, isopropanol, and Nafion® solution.

  • Argon or Nitrogen gas for deaeration.

Procedure:

  • Working Electrode Preparation:

    • Disperse a known amount of the NbS₂ catalyst in the water/isopropanol/Nafion® mixture and sonicate to form a homogeneous ink.

    • Drop-cast a specific volume of the catalyst ink onto the surface of the GCE and allow it to dry at room temperature.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode.

    • Fill the cell with the chosen electrolyte (e.g., 0.5 M H₂SO₄).

    • De-aerate the electrolyte by bubbling with high-purity Argon or Nitrogen gas for at least 30 minutes before the measurement.[2] Maintain the inert atmosphere over the electrolyte during the experiment.

  • Electrochemical Measurements:

    • Linear Sweep Voltammetry (LSV): Record the polarization curves by sweeping the potential at a slow scan rate (e.g., 5 mV/s) in the cathodic direction. This measurement provides the overpotential required to achieve a certain current density.[12]

    • Tafel Plot Analysis: The Tafel slope is determined from the linear region of the Tafel plot (overpotential vs. log of current density), which is derived from the LSV data.[12]

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to determine the charge transfer resistance (Rct) of the catalyst.[2]

    • Stability Test: Assess the long-term stability of the catalyst by performing continuous cyclic voltammetry for a large number of cycles (e.g., 500 cycles) or by chronoamperometry at a constant potential for an extended period (e.g., 20 hours).[2][13]

Visualizations

The following diagram illustrates the general workflow for synthesizing and evaluating NbS₂ as an HER catalyst.

G cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_electrochemistry Electrochemical Testing cluster_analysis Data Analysis s1 Precursor Mixing (Nb and S powders) s2 Annealing in Tube Furnace (Inert Atmosphere) s1->s2 s3 Characterization (SEM, TEM, XRD) s2->s3 e1 Catalyst Ink Preparation s3->e1 e2 Drop-casting on Electrode Substrate e1->e2 t1 Three-Electrode Cell Assembly e2->t1 t2 Electrolyte Deaeration t1->t2 t3 Electrochemical Measurements (LSV, EIS, Stability) t2->t3 a1 Performance Metrics (Overpotential, Tafel Slope) t3->a1

Caption: Workflow for NbS₂ catalyst synthesis and HER performance evaluation.

The HER in an acidic medium on a catalyst surface generally proceeds through one of two pathways: the Volmer-Heyrovsky or the Volmer-Tafel mechanism. The initial step in both is the Volmer step, which is the adsorption of a proton to form an adsorbed hydrogen atom.

HER_Mechanism Proton in Solution (H+) Proton in Solution (H+) Adsorbed H (H_ads) Adsorbed H (H_ads) Proton in Solution (H+)->Adsorbed H (H_ads) + e- (Volmer Step) Hydrogen Gas (H2) Hydrogen Gas (H2) Adsorbed H (H_ads)->Hydrogen Gas (H2) + H+ + e- (Heyrovsky Step) Adsorbed H (H_ads)->Hydrogen Gas (H2) + H_ads (Tafel Step)

Caption: General mechanism for the Hydrogen Evolution Reaction (HER).

References

Application Notes and Protocols for the Characterization of Niobium Disulfide (NbS₂) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials development professionals.

Introduction

Niobium disulfide (NbS₂), a transition metal dichalcogenide (TMD), has garnered significant interest for its unique electronic and optical properties, making it a promising candidate for applications in nanoelectronics, catalysis, and energy storage. The properties of NbS₂ thin films are intrinsically linked to their structural and vibrational characteristics, such as crystallinity, phase, and layer thickness. Therefore, precise characterization is paramount. This document provides detailed protocols for the analysis of NbS₂ thin films using two powerful non-destructive techniques: Raman spectroscopy and X-ray diffraction (XRD).

Experimental Protocols

Synthesis of NbS₂ Thin Films

A common method for synthesizing NbS₂ thin films is through the sulfurization of a pre-deposited niobium (Nb) or niobium oxide (NbₓOᵧ) thin film.

Protocol: Sulfurization of Niobium Thin Films

  • Substrate Preparation: Begin with a clean substrate, such as SiO₂/Si or quartz.

  • Niobium Film Deposition: Deposit an ultrathin film of niobium onto the substrate using a technique like sputter deposition. The initial thickness of the niobium film will influence the final NbS₂ film thickness.

  • Sulfurization Process:

    • Place the substrate with the niobium film in the center of a chemical vapor deposition (CVD) furnace.

    • Introduce sulfur powder upstream from the substrate.

    • Heat the furnace to a high temperature, typically around 850 °C, under a controlled flow of inert gas (e.g., Argon).

    • The sulfur vaporizes and reacts with the niobium film, converting it to NbS₂.

    • Maintain the temperature for a specific duration to ensure complete sulfurization.

    • After the reaction, cool the furnace down to room temperature naturally.

Characterization by X-ray Diffraction (XRD)

XRD is an essential technique for determining the crystal structure, phase, and crystallite size of NbS₂ thin films.

Protocol: XRD Analysis of NbS₂ Thin Films

  • Instrument Setup:

    • Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • For thin film analysis, a grazing incidence XRD (GIXRD) setup is often preferred to maximize the signal from the film and minimize substrate diffraction. Set a small incident angle, typically between 0.5° and 2°.[1][2]

  • Sample Mounting: Securely mount the NbS₂ thin film sample on the sample holder.

  • Data Acquisition:

    • Scan a 2θ range appropriate for NbS₂, typically from 10° to 70°.

    • Set a suitable step size (e.g., 0.02°) and dwell time to ensure good signal-to-noise ratio.

  • Data Analysis:

    • Identify the diffraction peaks in the resulting pattern.

    • Compare the peak positions with standard diffraction patterns for different NbS₂ polytypes (e.g., 2H-NbS₂, 3R-NbS₂) from a crystallographic database (e.g., JCPDS No. 41-0980 for 3R-NbS₂).[3]

    • The Scherrer equation can be used to estimate the crystallite size from the peak broadening.

Characterization by Raman Spectroscopy

Raman spectroscopy is a sensitive technique used to probe the vibrational modes of a material, providing information on the crystal structure, number of layers, and presence of defects.[4][5]

Protocol: Raman Spectroscopy of NbS₂ Thin Films

  • Instrument Setup:

    • Use a confocal Raman microscope.

    • Select an appropriate laser excitation wavelength (e.g., 532 nm or 633 nm). Be mindful that the choice of laser can affect the resulting spectrum.[6]

    • Calibrate the spectrometer using a standard reference, such as a silicon wafer (with a characteristic peak at ~520 cm⁻¹).

  • Sample Placement: Place the NbS₂ thin film sample on the microscope stage and focus the laser onto the film surface.

  • Data Acquisition:

    • Acquire the Raman spectrum over a relevant spectral range, typically from 100 cm⁻¹ to 500 cm⁻¹.

    • Adjust the laser power and acquisition time to obtain a good quality spectrum without damaging the sample.

  • Data Analysis:

    • Identify the characteristic Raman peaks of NbS₂. The most prominent peaks for multilayer NbS₂ are the in-plane E₂g mode and the out-of-plane A₁g mode.[7][8]

    • The number of layers can be inferred from the peak positions and the emergence of new modes. For instance, the A₁g peak blueshifts (shifts to a higher wavenumber) as the number of layers increases.[7] Monolayer NbS₂ may exhibit different spectral features compared to its multilayer counterparts.[7]

Data Presentation

Quantitative Data from XRD Analysis

The following table summarizes typical XRD peak positions for 3R-NbS₂.

Miller Indices (hkl)2θ (degrees)
(003)~14.8
(101)~32.5
(006)~29.8
(104)~40.5
(110)~55.2

Note: Peak positions can vary slightly depending on strain and experimental conditions.

Quantitative Data from Raman Spectroscopy

The table below presents the typical Raman peak positions for multilayer 3R-NbS₂.

Vibrational ModeRaman Shift (cm⁻¹)Description
E₂g~342.7In-plane vibration
A₁g~377.1 - 384Out-of-plane vibration

Note: The A₁g peak position is sensitive to the number of layers, with monolayer NbS₂ appearing at a lower wavenumber (~376 cm⁻¹) and blueshifting with increasing thickness.[7]

Visualization

Experimental Workflow

The following diagram illustrates the logical workflow from NbS₂ thin film synthesis to characterization and data analysis.

experimental_workflow cluster_synthesis Synthesis S1 Substrate Preparation S2 Niobium Film Deposition S1->S2 S3 Sulfurization in CVD Furnace S2->S3 C1 XRD Analysis S3->C1 C2 Raman Spectroscopy S3->C2 A1 Phase Identification (XRD) C1->A1 A2 Crystallite Size Estimation (XRD) C1->A2 A3 Vibrational Mode Analysis (Raman) C2->A3 A4 Layer Number Determination (Raman) C2->A4

Caption: Experimental workflow for NbS₂ thin film characterization.

This comprehensive guide provides the necessary protocols and expected data for the effective characterization of NbS₂ thin films using XRD and Raman spectroscopy, facilitating reproducible and high-quality research in the field of 2D materials.

References

Application Notes and Protocols: Niobium Disulfide (NbS₂) in All-Solid-State Lithium Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging applications of Niobium Disulfide (NbS₂) and its related compounds as both cathode and anode materials in all-solid-state lithium batteries (ASSLBs). The following sections detail the electrochemical performance, synthesis protocols, and fabrication of ASSLBs utilizing NbS₂-based materials, offering valuable insights for the development of next-generation energy storage solutions.

Niobium Sulfide (B99878) as a Cathode Material in All-Solid-State Lithium Batteries

Recent research has highlighted the potential of niobium-based sulfides, particularly in amorphous and composite forms, as high-capacity cathode materials for ASSLBs. These materials can overcome some of the challenges associated with traditional cathode materials, such as low ionic conductivity and significant volume changes during cycling.

Performance of Amorphous Niobium Sulfide (a-NbS₄) Composite Cathode

A notable example is a nanocomposite cathode consisting of amorphous niobium tetrasulfide (a-NbS₄), Vapor Grown Carbon Fiber (VGCF), and a Li₇P₃S₁₁ solid electrolyte coating. This composite structure enhances both electronic and ionic conductivity, leading to superior electrochemical performance.

Table 1: Electrochemical Performance of a-NbS₄/VGCF@Li₇P₃S₁₁ Composite Cathode

ParameterValueConditions
Initial Discharge Capacity 1043.25 mAh g⁻¹0.1 A g⁻¹
Reversible Capacity 403.2 mAh g⁻¹After 500 cycles at 0.5 A g⁻¹
Electronic Conductivity 1.0 x 10⁻¹ S cm⁻¹-
Ionic Conductivity 5.5 x 10⁻⁴ S cm⁻¹-
Experimental Protocols

This protocol describes a wet-chemical method followed by a coating process to synthesize the nanocomposite cathode material.

Materials:

  • Niobium (V) chloride (NbCl₅)

  • Sulfur powder (S)

  • Vapor Grown Carbon Fiber (VGCF)

  • Li₂S powder

  • P₂S₅ powder

  • Anhydrous organic solvent (e.g., acetonitrile)

  • Argon gas (high purity)

Equipment:

  • Glovebox with an argon atmosphere

  • Schlenk line

  • Three-neck flask

  • Magnetic stirrer with heating mantle

  • Centrifuge

  • Vacuum oven

  • Ball mill

Protocol:

  • Synthesis of Amorphous NbS₄/VGCF:

    • Inside an argon-filled glovebox, dissolve a stoichiometric amount of NbCl₅ and an excess of sulfur powder in an anhydrous organic solvent in a three-neck flask.

    • Disperse VGCF in the solution with vigorous stirring.

    • Heat the mixture under reflux for several hours to facilitate the reaction and the formation of amorphous NbS₄ anchored on the VGCF. The exact temperature and time will depend on the solvent used and should be optimized.

    • After cooling to room temperature, collect the resulting black powder by centrifugation.

    • Wash the product multiple times with the anhydrous solvent to remove any unreacted precursors.

    • Dry the a-NbS₄/VGCF composite under vacuum.

  • In-situ Coating with Li₇P₃S₁₁ Solid Electrolyte:

    • Prepare the Li₇P₃S₁₁ solid electrolyte by high-energy ball milling of a stoichiometric mixture of Li₂S and P₂S₅ powders.

    • Disperse the dried a-NbS₄/VGCF composite in a solution containing the precursors for Li₇P₃S₁₁ or in a solvent where pre-synthesized Li₇P₃S₁₁ can be partially dissolved or suspended.

    • Employ a solution-based coating method, followed by a controlled solvent evaporation and a gentle heat treatment to form a uniform Li₇P₃S₁₁ coating on the nanocomposite surface. The coating thickness should be carefully controlled to be around 15% by weight.

Materials:

  • a-NbS₄/VGCF@Li₇P₃S₁₁ composite cathode powder

  • Sulfide solid electrolyte powder (e.g., Li₆PS₅Cl)

  • Lithium metal foil (anode)

  • Carbon conductive additive (optional)

Equipment:

  • Hydraulic press

  • Custom-made battery mold (e.g., PEEK)

  • Galvanostat/Potentiostat with Electrochemical Impedance Spectroscopy (EIS) capability

Protocol:

  • Cathode Layer Preparation:

    • Mix the a-NbS₄/VGCF@Li₇P₃S₁₁ composite cathode powder with a sulfide solid electrolyte (e.g., Li₆PS₅Cl) in a typical weight ratio of 70:30 (cathode:electrolyte). A small amount of carbon conductive additive can be added if needed.

    • Homogenize the mixture using a mortar and pestle or a brief ball milling step.

  • Cell Assembly (Uniaxial Pressing):

    • Place approximately 100-150 mg of the sulfide solid electrolyte powder into the battery mold and press it at 120-150 MPa to form a dense separator layer.

    • Evenly spread the prepared cathode mixture onto one side of the electrolyte layer and press again at a higher pressure, typically 250-350 MPa, to ensure good contact.

    • Carefully place a piece of lithium metal foil on the other side of the electrolyte layer to serve as the anode and apply a lower pressure of 120-150 MPa.

    • Assemble the cell within a Swagelok-type cell or a similar setup, ensuring good contact with the current collectors. All assembly steps must be performed in an argon-filled glovebox.

  • Electrochemical Testing:

    • Perform galvanostatic charge-discharge cycling at various C-rates (e.g., 0.1C, 0.5C, 1C) within a defined voltage window (e.g., 1.0-3.0 V vs. Li/Li⁺).

    • Conduct Electrochemical Impedance Spectroscopy (EIS) measurements at different states of charge to analyze the interfacial and bulk resistances. The frequency range for EIS is typically from 1 MHz to 0.1 Hz with a small AC amplitude (e.g., 10 mV).

    • Cyclic voltammetry (CV) can also be performed at a slow scan rate (e.g., 0.1 mV/s) to investigate the electrochemical reaction mechanisms.

Niobium Disulfide as an Anode Material in All-Solid-State Lithium Batteries

The 2H polytype of NbS₂ has been identified as a promising anode material due to its unique layered structure that theoretically allows for the intercalation of a double layer of lithium ions, leading to a high specific capacity.

Performance of 2H-NbS₂ Anode

Theoretical calculations and experimental results have demonstrated the high lithium storage capacity of 2H-NbS₂.

Table 2: Electrochemical Performance of 2H-NbS₂ Anode

ParameterTheoretical ValueExperimental ValueConditions
Specific Capacity (Pristine) 340.8 mAh g⁻¹~1130 mAh g⁻¹ (initial discharge)C-rate of 0.05C
Specific Capacity (Oxidized) 681.6 mAh g⁻¹--
First Cycle Coulombic Efficiency -82.3%C-rate of 0.05C
Voltage Window -0.012 - 2.7 V-
Capacity Decay -~10% per cycle from the second cycle-

Note: The higher experimental capacity is attributed to the presence of defects and a partially reversible conversion reaction.

Experimental Protocols

This protocol is based on a conventional solid-state synthesis method.

Materials:

  • Niobium powder

  • Sulfur powder

Equipment:

  • Quartz glass ampoules

  • Muffle furnace

  • Vacuum sealing system

Protocol:

  • Mix stoichiometric amounts of niobium and sulfur powders. A slight excess of sulfur may be required to compensate for sulfur vapor pressure at high temperatures.

  • Seal the powder mixture in a quartz glass ampoule under high vacuum.

  • Place the ampoule in a muffle furnace and heat it to a specific temperature, which is crucial for obtaining the 2H phase. A narrow synthesis window around 950°C has been reported to favor the formation of 2H-NbS₂.

  • Hold the temperature for an extended period (e.g., 72 hours) to ensure a complete reaction and crystallization.

  • After the reaction, quench the ampoule in water to rapidly cool it down and preserve the desired 2H phase.

  • Open the ampoule in a controlled environment (e.g., glovebox) to collect the 2H-NbS₂ powder.

Materials:

  • 2H-NbS₂ powder (active material)

  • Conductive carbon (e.g., Super P)

  • Binder (e.g., PVDF)

  • Solvent (e.g., NMP)

  • Copper foil (current collector)

Equipment:

  • Planetary mixer or magnetic stirrer

  • Doctor blade coater

  • Vacuum oven

Protocol:

  • Prepare a slurry by mixing 2H-NbS₂, conductive carbon, and PVDF binder in a weight ratio of approximately 8:1:1 in NMP solvent.

  • Mix the components thoroughly until a homogeneous slurry is formed.

  • Use a doctor blade coater to cast the slurry onto a copper foil with a controlled thickness.

  • Dry the coated electrode in a vacuum oven at around 80-120°C for several hours to remove the solvent.

  • Cut the dried electrode into circular discs of the desired size for cell assembly.

Visualizations

G Experimental Workflow for NbS₂-based ASSLBs cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_cell Cell Assembly cluster_testing Electrochemical Testing synthesis_nbs2 NbS₂ Synthesis (Solid-State or Wet-Chemical) mixing Mixing (Active Material, SE, Carbon) synthesis_nbs2->mixing synthesis_se Solid Electrolyte Synthesis (e.g., Ball Milling) synthesis_se->mixing coating Electrode Coating (e.g., Doctor Blade or Dry Pressing) mixing->coating pressing Uniaxial/Isostatic Pressing (Separator and Electrodes) coating->pressing assembly Final Cell Assembly (Swagelok-type) pressing->assembly gcd Galvanostatic Cycling (GCD) assembly->gcd eis Electrochemical Impedance Spectroscopy (EIS) assembly->eis cv Cyclic Voltammetry (CV) assembly->cv G Mechanism of Li Intercalation in 2H-NbS₂ Anode start Pristine 2H-NbS₂ intercalation1 Single Layer Li Intercalation (LiNbS₂) start->intercalation1 Li⁺ + e⁻ intercalation2 Double Layer Li Intercalation (Li₂NbS₂) intercalation1->intercalation2 Li⁺ + e⁻ conversion Partially Reversible Conversion (Defect-mediated) intercalation2->conversion Further Lithiation

Niobium Sulfide: A Superior Solid-State Lubricant for Vacuum Environments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Material Science and Tribology

Niobium sulfide (B99878) (NbS₂) is emerging as a highly effective solid-state lubricant, particularly for applications in demanding vacuum environments where traditional liquid lubricants fail. Its unique layered structure and robust properties offer significant advantages in reducing friction and wear between moving components. This document provides detailed application notes, experimental protocols, and performance data for researchers and scientists exploring the use of NbS₂ in their work.

Introduction to Niobium Sulfide as a Solid Lubricant

Niobium disulfide (NbS₂) is a transition metal dichalcogenide (TMD) with a lamellar crystal structure, similar to the well-known solid lubricant molybdenum disulfide (MoS₂). Each layer consists of a plane of niobium atoms "sandwiched" between two layers of sulfur atoms, with strong covalent bonds within the layers and weak van der Waals forces between them. This anisotropic bonding allows the layers to slide past each other with minimal force, resulting in low friction.

In a vacuum, where volatile materials can outgas and contaminate sensitive equipment, solid lubricants like NbS₂ are ideal. They possess extremely low vapor pressures, ensuring they remain in place and functional over long periods.

Performance Characteristics in Vacuum

While extensive quantitative data for this compound is still emerging, studies on related materials and initial findings on NbS₂ nanotubes provide valuable insights into its performance. The following table summarizes the tribological properties of NbS₂ nanotubes as a lubricant additive in oil, which can be indicative of its performance as a solid film in vacuum. For comparison, data for the well-established solid lubricant MoS₂ in a high vacuum environment is also presented.

LubricantTest EnvironmentCounter BodyCoefficient of Friction (μ)Wear Rate (mm³/Nm)Endurance (Cycles)
This compound (NbS₂) Nanotubes (in T40 Oil) AmbientSteel~0.05 - 0.08Not ReportedNot Reported
Molybdenum Disulfide (MoS₂) Sputtered Film High Vacuum (10⁻⁵ Pa)Steel Pin~0.013-5.8 x 10⁻¹¹>300,000

Note: The data for NbS₂ nanotubes is from tests conducted in oil at ambient conditions, which may not fully represent the performance of a pure NbS₂ solid film in a vacuum. However, the low friction coefficients observed suggest its high potential as a solid lubricant. The MoS₂ data is provided as a benchmark for a high-performance solid lubricant in vacuum.

Experimental Protocols

Synthesis of this compound Nanotubes

A common method for synthesizing NbS₂ nanotubes is through a solid-state reaction.

Materials and Equipment:

  • Niobium pentoxide (Nb₂O₅) powder

  • Sulfur (S) powder

  • Tube furnace with gas flow control

  • Quartz tube

  • Alumina (B75360) boat

  • Argon (Ar) and Hydrogen Sulfide (H₂S) gas

Protocol:

  • Mix Nb₂O₅ and S powders in a stoichiometric ratio.

  • Place the mixture in an alumina boat and insert it into the center of a quartz tube furnace.

  • Purge the furnace with Ar gas to remove any air and moisture.

  • Heat the furnace to a reaction temperature of 800-1000 °C under a continuous flow of a mixture of Ar and H₂S gas.

  • Maintain the reaction temperature for a specified duration (e.g., 1-2 hours) to allow for the complete conversion to NbS₂ nanotubes.

  • After the reaction, cool the furnace down to room temperature under an Ar atmosphere.

  • The resulting black powder contains NbS₂ nanotubes, which can be collected for characterization and application.

Application of this compound as a Lubricant Coating

Physical Vapor Deposition (PVD) techniques, such as magnetron sputtering, are highly effective for depositing thin, adherent films of NbS₂ onto various substrates.

Materials and Equipment:

  • Sputtering system with a vacuum chamber

  • Niobium disulfide (NbS₂) sputtering target

  • Substrate material (e.g., steel, silicon wafer)

  • Argon (Ar) gas

  • Substrate heater and power supply

Protocol:

  • Clean the substrate meticulously using a multi-step process (e.g., ultrasonic cleaning in acetone, then isopropanol, followed by drying with nitrogen gas) to ensure good film adhesion.

  • Mount the substrate and the NbS₂ target in the sputtering chamber.

  • Evacuate the chamber to a high vacuum level (e.g., < 10⁻⁶ Torr) to minimize contamination.

  • Introduce Ar gas into the chamber to a working pressure of a few mTorr.

  • Apply power to the NbS₂ target to create a plasma. This will eject NbS₂ molecules that will then deposit onto the substrate.

  • The substrate can be heated during deposition (e.g., 100-300 °C) to improve film density and adhesion.

  • The thickness of the film can be controlled by the deposition time and sputtering power.

  • After deposition, allow the substrate to cool down in a vacuum before venting the chamber.

Tribological Testing in a Vacuum Environment

A pin-on-disk tribometer housed within a vacuum chamber is the standard apparatus for evaluating the friction and wear properties of solid lubricant coatings.

Equipment:

  • Pin-on-disk tribometer

  • High-vacuum chamber with a pumping system

  • Load cell to measure frictional force

  • Displacement sensor to measure wear

  • Data acquisition system

  • Coated disk (substrate with NbS₂ film)

  • Pin (e.g., steel ball)

Protocol:

  • Mount the NbS₂-coated disk and the pin in the tribometer.

  • Evacuate the chamber to the desired vacuum level (e.g., < 10⁻⁶ Torr).

  • Apply a specific normal load to the pin.

  • Rotate the disk at a constant speed.

  • Continuously record the frictional force and the vertical displacement of the pin (to determine wear) throughout the test.

  • The coefficient of friction is calculated as the ratio of the frictional force to the normal load.

  • The wear rate can be calculated from the volume of material lost from the coating and the pin over the sliding distance.

  • Post-test analysis of the wear tracks on the disk and the wear scar on the pin using techniques like scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) can provide insights into the wear mechanisms.

Visualizing the Process and Logic

To better understand the experimental workflows and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_synthesis NbS₂ Synthesis cluster_coating Coating Application (PVD) cluster_testing Tribological Testing S1 Mix Precursors (Nb₂O₅ + S) S2 Tube Furnace Reaction (800-1000°C, Ar/H₂S) S1->S2 S3 Cooling & Collection S2->S3 C1 Substrate Cleaning S3->C1 NbS₂ Powder/Target C2 Vacuum Chamber Setup C1->C2 C3 Sputter Deposition C2->C3 C4 Cooling C3->C4 T1 Mount Samples in Vacuum Tribometer C4->T1 Coated Substrate T2 Evacuate Chamber T1->T2 T3 Apply Load & Rotate T2->T3 T4 Data Acquisition (Friction & Wear) T3->T4 Analysis Analysis T4->Analysis Results Results T4->Results

Fig. 1: Experimental workflow from synthesis to testing.

Lubrication_Mechanism Applied_Load Applied Normal Load NbS2_Structure NbS₂ Lamellar Structure (Weak van der Waals Bonds) Applied_Load->NbS2_Structure Sliding_Motion Sliding Motion Interlayer_Shear Easy Interlayer Shear Sliding_Motion->Interlayer_Shear NbS2_Structure->Interlayer_Shear Low_Friction Low Coefficient of Friction Interlayer_Shear->Low_Friction Reduced_Wear Reduced Wear Low_Friction->Reduced_Wear

Fig. 2: Lubrication mechanism of NbS₂.

Conclusion

This compound presents a promising alternative to traditional solid lubricants for vacuum applications. Its inherent lamellar structure facilitates low friction and wear, which is critical for the longevity and reliability of components in space, semiconductor manufacturing, and other high-tech industries. The experimental protocols provided herein offer a foundation for researchers to synthesize, apply, and test NbS₂ coatings. Further research to establish a comprehensive quantitative dataset for the tribological properties of NbS₂ films in vacuum under various conditions will be invaluable for its widespread adoption.

Protocol for Mechanical Exfoliation of Large Niobium Disulfide (NbS₂) Flakes

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the mechanical exfoliation of large, high-quality Niobium Disulfide (NbS₂) flakes from bulk crystals. The procedure is intended for researchers in materials science and related fields.

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided below.

CategoryItemSpecifications
Starting Material NbS₂ CrystalHigh-quality, single crystal
Substrates Si/SiO₂ wafers285 nm or 300 nm SiO₂ layer thickness is recommended for optimal optical contrast of thin flakes.
Exfoliation Tape Blue Nitto Tape (or similar)Provides a good balance of adhesion for cleaving the crystal and transferring flakes.
Cleaning Isopropanol, Acetone (B3395972), Nitrogen gasFor substrate cleaning.
Oxygen Plasma CleanerFor removing organic residues and enhancing surface hydrophilicity.[1][2]
Exfoliation Setup TweezersFine-tipped, for handling tape and crystals.
Scalpel or Diamond ScribeFor cleaving the bulk crystal.
Optical MicroscopeFor locating and identifying thin flakes.
Characterization Atomic Force Microscope (AFM)For thickness and morphology characterization.[3][4]
Raman SpectrometerFor confirming the crystalline quality and number of layers.[3][4]

Experimental Protocol

This protocol outlines the key steps for successful mechanical exfoliation of large NbS₂ flakes.

Substrate Preparation
  • Solvent Cleaning:

    • Cut the Si/SiO₂ wafer to the desired size.

    • Soncate the substrate in acetone for 5-10 minutes.

    • Rinse thoroughly with isopropanol.

    • Dry the substrate using a stream of nitrogen gas.

  • Plasma Cleaning:

    • Place the cleaned substrate in an oxygen plasma cleaner.[1][2]

    • Treat the substrate with oxygen plasma for 3-5 minutes to remove any remaining organic contaminants and to increase the surface energy, which can improve the adhesion of NbS₂ flakes.[1]

Crystal Preparation and Exfoliation
  • Crystal Cleaving:

    • Using a scalpel or diamond scribe, carefully cleave a small, fresh piece of NbS₂ from the bulk crystal.

  • Initial Exfoliation on Tape:

    • Take a piece of blue Nitto tape and press the freshly cleaved NbS₂ crystal onto the adhesive side.

    • Gently peel the tape away. The crystal should cleave, leaving a thinner layer of NbS₂ on the tape.

    • Fold the tape onto itself and peel it apart several times to further thin the NbS₂ layers.

  • Transfer to Substrate:

    • Carefully place the piece of tape with the exfoliated NbS₂ flakes onto the prepared Si/SiO₂ substrate.

    • Gently press the tape to ensure good contact between the flakes and the substrate.

    • Slowly peel the tape off the substrate. The peeling speed can be a critical parameter; a slow, controlled peel is often recommended.[3] Some researchers have developed automated systems to control this speed for better reproducibility.[5][6]

Flake Identification and Characterization
  • Optical Microscopy:

    • Use an optical microscope to inspect the substrate for NbS₂ flakes. Thin flakes, particularly monolayers and few-layers, will have a distinct optical contrast against the SiO₂ background.

  • Raman Spectroscopy:

    • Perform Raman spectroscopy on the identified flakes to confirm their identity as NbS₂ and to assess their crystalline quality. The Raman spectrum of NbS₂ will show characteristic peaks that can also be used to estimate the number of layers.[4]

  • Atomic Force Microscopy (AFM):

    • Use AFM to obtain precise measurements of the flake thickness and to characterize the surface morphology.[3][4]

Workflow Diagram

The following diagram illustrates the key stages of the mechanical exfoliation process.

ExfoliationWorkflow cluster_prep Substrate Preparation cluster_exfoliation Exfoliation Process cluster_characterization Characterization SolventClean Solvent Cleaning (Acetone, Isopropanol) PlasmaClean Oxygen Plasma Cleaning SolventClean->PlasmaClean CrystalCleave Cleave Bulk NbS₂ Crystal TapeExfoliate Exfoliate on Tape CrystalCleave->TapeExfoliate Transfer Transfer to Substrate TapeExfoliate->Transfer OpticalMicroscopy Optical Microscopy Transfer->OpticalMicroscopy Raman Raman Spectroscopy OpticalMicroscopy->Raman AFM Atomic Force Microscopy Raman->AFM

Mechanical exfoliation workflow for NbS₂.

Quantitative Data Summary

While specific quantitative data for optimizing large NbS₂ flake exfoliation is not extensively available, the following table summarizes typical parameters and expected outcomes based on general knowledge of 2D material exfoliation.

ParameterValue/RangeExpected Outcome
SiO₂ Thickness 285-300 nmEnhanced optical contrast for thin flakes.
Plasma Treatment Time 3-5 minutesImproved flake yield and adhesion.[1]
Peeling Speed Slow and controlledCan influence the size and yield of exfoliated flakes.[3]
Expected Flake Size Several µm to tens of µmWhile larger flakes are possible, this is a typical range for mechanically exfoliated 2D materials.[7]
Expected Flake Thickness Monolayer to few-layersThe goal of the exfoliation process.

Troubleshooting

  • Low Yield of Thin Flakes:

    • Ensure the starting NbS₂ crystal is of high quality.

    • Optimize the number of times the tape is folded and peeled.

    • Vary the pressure applied when transferring the flakes to the substrate.

    • Ensure the substrate is exceptionally clean; re-run the cleaning procedure.

  • Small Flake Size:

    • Try different types of adhesive tape.

    • Experiment with different peeling speeds and angles.

    • Minimize any mechanical stress on the crystal during the initial cleaving.

  • Poor Adhesion to Substrate:

    • Increase the duration of the oxygen plasma treatment.

    • Ensure the substrate is used immediately after plasma cleaning.

By following this detailed protocol, researchers can improve their success rate in obtaining large, high-quality NbS₂ flakes suitable for a wide range of scientific investigations and potential applications.

References

Niobium Disulfide (NbS2) for Molecular Sensing and SERS Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium disulfide (NbS₂), a transition metal dichalcogenide, has emerged as a promising material for molecular sensing and Surface-Enhanced Raman Spectroscopy (SERS) applications. Its unique metallic nature and layered structure facilitate a charge-transfer mechanism that enhances the Raman signals of adsorbed molecules, offering a viable alternative to traditional plasmonic SERS substrates like gold and silver. This document provides detailed application notes and experimental protocols for the synthesis of NbS₂ substrates and their use in molecular detection.

I. Synthesis of Niobium Disulfide (NbS₂) Substrates

Two primary methods for preparing NbS₂ nanosheets for SERS applications are Atmospheric Pressure Chemical Vapor Deposition (APCVD) and Liquid-Phase Exfoliation (LPE).

A. Protocol 1: Atmospheric Pressure Chemical Vapor Deposition (APCVD) of Few-Layer NbS₂ on SiO₂/Si Substrates

This method allows for the growth of large-area, few-layer NbS₂ single crystals directly on SiO₂/Si substrates, which can be readily used for SERS measurements[1].

Materials:

  • Niobium(V) oxide (Nb₂O₅) powder

  • Sulfur (S) powder

  • Sodium chloride (NaCl)

  • Argon (Ar) gas (high purity)

  • Hydrogen (H₂) gas (high purity)

  • SiO₂/Si substrates

Equipment:

  • Two-zone tube furnace

  • Quartz tube reactor

  • Quartz boats

  • Mass flow controllers

Procedure:

  • Precursor Preparation:

    • Thoroughly mix ~240 mg of Nb₂O₅ powder with ~70 mg of NaCl.

    • Place the mixture into a quartz boat and place a clean SiO₂/Si substrate on top of the mixture.

    • Position this boat in the center of the quartz tube reactor.

    • In a separate quartz boat, place ~850 mg of sulfur powder and position it in the upstream heating zone.

  • CVD Growth:

    • Purge the quartz tube reactor with a high flow of Ar gas for approximately 5 minutes to remove any residual air and moisture.

    • Introduce a carrier gas mixture of Ar/H₂ at a flow rate of 120/8 sccm, respectively.

    • Heat the central furnace zone (containing the Nb₂O₅/NaCl mixture and substrate) to 800°C at a rate of 20°C/min.

    • Simultaneously, heat the upstream zone (containing the sulfur powder) to 200°C.

    • Maintain these temperatures for a growth time of 10 minutes.

    • After the growth period, rapidly cool the furnace down to room temperature.

  • Controlling NbS₂ Thickness:

    • The number of NbS₂ layers can be controlled by tuning the growth parameters such as H₂ flow rate (2-8 sccm), growth temperature (800-880°C), growth time (5-15 minutes), and the amount of NaCl (60-80 mg)[1].

B. Protocol 2: Liquid-Phase Exfoliation (LPE) of NbS₂ Nanosheets

LPE is a scalable method to produce dispersions of few-layer NbS₂ nanosheets from bulk powder.

Materials:

  • Bulk NbS₂ powder

  • N-Methyl-2-pyrrolidone (NMP) or Isopropanol (IPA)

Equipment:

  • Probe sonicator

  • High-speed centrifuge

  • Beakers and centrifuge tubes

  • Pipettes

Procedure:

  • Dispersion Preparation:

    • Disperse bulk NbS₂ powder in NMP or IPA to an initial concentration of 1-10 mg/mL. For example, add 100 mg of NbS₂ powder to 10 mL of NMP[2][3].

    • Stir the mixture for approximately 30 minutes to ensure the powder is well-wetted.

  • Sonication:

    • Immerse the tip of a probe sonicator into the dispersion.

    • Sonicate the dispersion for 1 to 6 hours. To prevent overheating, use a pulsed mode (e.g., 5 seconds on, 2 seconds off) and place the beaker in an ice bath[2][3]. The power of the sonicator can range from 60W to 520W[2][3].

  • Centrifugation:

    • Transfer the sonicated dispersion to centrifuge tubes.

    • Centrifuge the dispersion at a low speed (e.g., 500-1500 rpm) for 30-60 minutes to separate the larger, unexfoliated particles, which will form a sediment.

    • Carefully collect the supernatant, which contains the exfoliated NbS₂ nanosheets.

  • Substrate Preparation:

    • The resulting NbS₂ nanosheet dispersion can be drop-casted onto a desired substrate (e.g., SiO₂/Si wafer) and allowed to dry naturally for use as a SERS substrate[1].

II. Molecular Sensing using NbS₂-based SERS Substrates

The primary SERS enhancement mechanism for NbS₂ is chemical enhancement via charge transfer between the NbS₂ substrate and the analyte molecules.

A. Signaling Pathway: Charge Transfer Mechanism

The SERS enhancement on NbS₂ is attributed to the efficient charge transfer between the metallic NbS₂ and the adsorbed analyte molecules. Upon laser excitation, electrons can be transferred from the highest occupied molecular orbital (HOMO) of the analyte to the conduction band of NbS₂ or from the Fermi level of NbS₂ to the lowest unoccupied molecular orbital (LUMO) of the analyte. This charge transfer process alters the polarizability of the molecule, leading to a significant enhancement of its Raman signal[4][5][6][7].

G cluster_NbS2 NbS₂ cluster_Analyte Analyte Molecule vb Valence Band cb Conduction Band (Fermi Level) lumo LUMO cb->lumo Charge Transfer (NbS₂ to Analyte) homo HOMO homo->cb Charge Transfer (Analyte to NbS₂) lumo->homo Raman Scattering (Enhanced Signal) excitation Laser Excitation (hν) excitation->homo Excitation

Charge transfer mechanism in NbS₂-based SERS.
B. Experimental Workflow for SERS-based Molecular Sensing

The general workflow for performing SERS measurements using a prepared NbS₂ substrate is outlined below.

G sub_prep NbS₂ Substrate Preparation (APCVD or LPE) incubation Analyte Incubation (Drop-casting) sub_prep->incubation analyte_prep Analyte Solution Preparation analyte_prep->incubation drying Drying incubation->drying raman Raman Spectroscopy Measurement drying->raman analysis Data Analysis (Peak Identification, Intensity Measurement) raman->analysis

General workflow for NbS₂-based SERS sensing.
C. Protocol 3: SERS Measurement of Analyte Molecules

This protocol provides a general procedure for the detection of molecules such as Rhodamine 6G (R6G), Methylene Blue (MB), and Crystal Violet (CV).

Materials:

  • NbS₂ substrate on SiO₂/Si

  • Analyte of interest (e.g., R6G, MB, CV)

  • Ethanol or deionized water (for analyte solutions)

  • Pipettes

Equipment:

  • Raman Spectrometer with a laser source (e.g., 532 nm or 633 nm)

  • Microscope with objectives (e.g., 50x or 100x)

Procedure:

  • Analyte Solution Preparation:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., 1 mM R6G in ethanol).

    • Perform serial dilutions to obtain a range of concentrations for analysis (e.g., 10⁻⁴ M to 10⁻⁹ M).

  • Sample Preparation:

    • Place the NbS₂ substrate on a clean surface.

    • Drop-cast a small volume (e.g., 5-10 µL) of the analyte solution onto the surface of the NbS₂ substrate[8].

    • Allow the solvent to evaporate completely in a dust-free environment at room temperature[1][8].

  • Raman Spectroscopy Measurement:

    • Place the substrate with the dried analyte on the Raman spectrometer stage.

    • Focus the laser onto the area with the deposited analyte using the microscope.

    • Acquire the Raman spectrum using appropriate parameters. Typical parameters for SERS on 2D materials are:

      • Laser Wavelength: 532 nm or 633 nm[9][10]

      • Laser Power: 0.1 - 1 mW (to avoid sample damage)[10]

      • Acquisition Time: 1 - 10 seconds[10]

      • Objective: 50x or 100x

    • Collect spectra from multiple random spots on the substrate to ensure reproducibility.

  • Data Analysis:

    • Identify the characteristic Raman peaks of the analyte.

    • Measure the intensity of a prominent peak for quantitative analysis.

    • A calibration curve can be generated by plotting the peak intensity against the analyte concentration.

III. Quantitative Data and Performance

The SERS performance of NbS₂ substrates has been evaluated for various analytes. The enhancement is attributed to the efficient charge transfer between the metallic NbS₂ and the analyte molecules[11].

AnalyteSubstrateLimit of Detection (LOD)Enhancement Factor (EF)Reference
Rhodamine 6G (R6G)CVD-grown NbS₂5 x 10⁻⁵ M8 times higher than graphene[11]
Methylene Blue (MB)CVD-grown NbS₂5 x 10⁻⁵ M-[1]
Crystal Violet (CV)CVD-grown NbS₂5 x 10⁻⁵ M-[1]
Cardiac Troponin I (cTnI)ALD-deposited NbS₂ NFs0.32 fM-[1]

IV. Applications in Drug Development and Biomedical Research

The high sensitivity and label-free nature of NbS₂-based SERS make it a promising tool for applications in drug development and biomedical research.

  • Drug Screening and Discovery: The ability to detect low concentrations of small molecules allows for high-throughput screening of potential drug candidates and their interactions with target molecules.

  • Monitoring Drug Release: SERS can be used to monitor the release of drugs from nanocarriers in real-time by detecting the spectral changes of the drug molecule as it is released[4][12][13][14].

  • Biomarker Detection: NbS₂-based sensors have demonstrated the ability to detect disease biomarkers, such as cardiac troponin I, at ultra-low concentrations, which is crucial for early diagnosis[1].

V. Stability and Reproducibility

The stability and reproducibility of SERS substrates are critical for reliable and quantitative measurements. While 2D materials like NbS₂ can offer better uniformity compared to aggregated nanoparticles, their stability in ambient conditions needs to be considered. NbS₂ can be susceptible to oxidation, which may affect its long-term SERS performance. It is recommended to store the substrates in a dry, inert atmosphere (e.g., a desiccator or glovebox) when not in use. For ensuring reproducibility, it is crucial to perform measurements on multiple spots and different batches of substrates[15][16][17].

Conclusion

Niobium disulfide presents a compelling platform for molecular sensing and SERS applications, driven by a chemical enhancement mechanism. The detailed protocols provided herein for the synthesis of NbS₂ substrates via APCVD and LPE, along with the procedure for SERS-based molecular detection, offer a comprehensive guide for researchers. The demonstrated sensitivity for various analytes, including small molecules and biomarkers, highlights the potential of NbS₂ in advancing fields such as drug development, diagnostics, and fundamental molecular science. Further research into surface functionalization and optimization of substrate stability will continue to expand the utility of this promising material.

References

Synthesis of Niobium Disulfide/Graphene Composites for Enhanced Electrocatalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of niobium disulfide/graphene (NbS₂/graphene) composites, highlighting their application in enhanced electrocatalysis, particularly for the Hydrogen Evolution Reaction (HER). The protocols are designed to be clear and reproducible for researchers in materials science and electrochemistry.

Introduction

Niobium disulfide (NbS₂), a transition metal dichalcogenide, has garnered significant interest for its metallic conductivity and catalytic properties. When composited with graphene, the resulting hybrid material exhibits synergistic effects that lead to superior electrocatalytic performance. The high surface area and excellent electrical conductivity of graphene complement the catalytic active sites of NbS₂, making these composites promising candidates for various electrochemical applications, including water splitting for hydrogen production. This document outlines two primary methods for the synthesis of NbS₂/graphene composites: a high-temperature annealing method and a hydrothermal synthesis approach.

Data Presentation

The electrocatalytic performance of NbS₂/graphene composites is significantly enhanced compared to pure NbS₂. The incorporation of reduced graphene oxide (rGO) leads to a lower onset potential, a smaller Tafel slope, and reduced charge transfer resistance, indicating more favorable kinetics for the Hydrogen Evolution Reaction (HER).

ElectrocatalystOnset Potential (mV vs. RHE)Tafel Slope (mV dec⁻¹)Overpotential @ 10 mA cm⁻² (mV)Charge Transfer Resistance (Rct) (Ω)
NbS₂--550[1]5000[2]
NbS₂/rGO150[2]84[2]500[1]200[2]

Table 1: Comparative Electrocatalytic Performance for HER.

Experimental Protocols

Synthesis of Graphene Oxide (GO)

A modified Hummer's method is typically employed for the synthesis of graphene oxide from graphite (B72142) powder.

Synthesis of NbS₂/rGO Composite via Ambient Pressure Annealing

This method involves the sulfurization of a niobium precursor mixed with graphene oxide at high temperatures under an inert atmosphere.[2]

Materials:

  • Niobium (Nb) precursor

  • Graphene Oxide (GO)

  • Sulfur (S) powder

  • Argon (Ar) gas

Procedure:

  • Prepare a mixture of the niobium precursor with 20% by weight of graphene oxide.

  • Place the mixture in a tube furnace.

  • Introduce sulfur powder upstream from the mixture. The mass ratio of niobium to sulfur should be 1:3.

  • Purge the furnace with Argon gas for at least 1 hour to ensure an inert atmosphere.

  • Heat the furnace to 1050 °C and maintain this temperature for a specified duration to allow for the sulfurization of niobium and the thermal reduction of graphene oxide.

  • After the reaction, allow the furnace to cool down to room temperature naturally under the argon atmosphere.

  • The resulting black powder is the NbS₂/rGO composite.

Hydrothermal Synthesis of NbS₂/graphene Composite

This method utilizes a lower temperature process in a sealed autoclave to synthesize the composite material.

Materials:

Procedure:

  • Prepare a 0.8 M solution of niobium nitrate hexahydrate in 30 mL of DI water.

  • Prepare a 0.8 M solution of sodium sulfide hydrate in 30 mL of DI water.

  • Disperse a desired amount of graphene oxide in DI water via ultrasonication.

  • Mix the niobium precursor solution and the GO dispersion.

  • Add the sodium sulfide solution to the mixture under stirring.

  • Transfer the final mixture to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a temperature between 120–250 °C for a predetermined reaction time.

  • After the reaction, allow the autoclave to cool to room temperature.

  • Collect the precipitate by centrifugation, wash it thoroughly with DI water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven.

Electrocatalytic Performance Evaluation

Experimental Setup:

  • A standard three-electrode electrochemical cell.

  • Working electrode: A glassy carbon electrode (GCE) modified with the synthesized NbS₂/graphene composite.

  • Counter electrode: A platinum wire or graphite rod.

  • Reference electrode: A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode.

  • Electrolyte: 0.5 M H₂SO₄ solution, de-aerated with Ar gas for at least 1 hour before measurements.

Procedure:

  • Prepare the working electrode by drop-casting a catalyst ink (a dispersion of the composite in a solution of Nafion and ethanol) onto the GCE and letting it dry.

  • Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 2 mV s⁻¹) to record the polarization curves for the HER.

  • The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log of current density).

  • Electrochemical Impedance Spectroscopy (EIS) is performed at the open-circuit potential to determine the charge transfer resistance.

Visualizations

Experimental_Workflow_Annealing cluster_synthesis Synthesis of NbS₂/rGO Composite (Annealing) Nb_precursor Niobium Precursor mix Mix Nb Precursor and GO (20 wt%) Nb_precursor->mix GO Graphene Oxide GO->mix furnace Tube Furnace mix->furnace S Sulfur Powder S->furnace anneal Anneal at 1050°C under Argon Flow furnace->anneal cool Natural Cooling anneal->cool product NbS₂/rGO Composite cool->product

Caption: Workflow for the synthesis of NbS₂/rGO composites via ambient pressure annealing.

Electrocatalysis_Mechanism cluster_mechanism Enhanced Electrocatalysis Mechanism NbS2 NbS₂ Nanoflakes (Active Sites) Composite NbS₂/Graphene Composite NbS2->Composite Graphene Graphene Support (High Conductivity & Surface Area) Graphene->Composite Charge_Transfer Efficient Charge Transfer Composite->Charge_Transfer Synergistic Effect HER Enhanced Hydrogen Evolution Reaction (HER) Charge_Transfer->HER

Caption: Mechanism of enhanced electrocatalysis in NbS₂/graphene composites.

References

Application Notes and Protocols for Fabricating Photodetectors with Few-Layer Niobium Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-dimensional (2D) transition metal dichalcogenides (TMDs) are at the forefront of materials science research due to their unique electronic and optoelectronic properties. Among these, niobium disulfide (NbS₂), a metallic 2D material, presents intriguing possibilities for next-generation photodetectors. Unlike its semiconducting counterparts, the photodetection mechanism in metallic TMDs is governed by different principles, primarily the bolometric and photothermoelectric effects. This document provides a comprehensive guide to the fabrication and characterization of photodetectors based on few-layer NbS₂. It is intended for researchers and scientists exploring novel photosensitive devices. While direct applications in drug development are not immediate, the development of novel, sensitive photodetectors can have long-term impacts on high-throughput screening and analytical instrumentation.

Material Properties and Synthesis

Few-layer NbS₂ can be synthesized through various methods, with Chemical Vapor Deposition (CVD) being a common approach for achieving large-area, high-quality films. Mechanical and chemical exfoliation are also viable methods for obtaining smaller flakes for fundamental studies.

Synthesis of Few-Layer NbS₂ via Chemical Vapor Deposition (CVD)

The CVD process for synthesizing few-layer NbS₂ typically involves the reaction of a niobium precursor (e.g., niobium pentachloride, NbCl₅, or niobium pentoxide, Nb₂O₅) and a sulfur precursor (e.g., sulfur powder or hydrogen sulfide, H₂S) at elevated temperatures in a controlled environment.

Table 1: Typical Parameters for CVD Growth of Few-Layer NbS₂

ParameterTypical Value/RangeNotes
Niobium PrecursorNbCl₅ or Nb₂O₅Purity of precursors is critical for high-quality growth.
Sulfur PrecursorSulfur powder or H₂SH₂S provides a more controlled sulfur vapor pressure.
SubstrateSapphire (c-plane), SiO₂/Si, h-BN, GrapheneSubstrate choice can influence the crystal quality and orientation.
Growth Temperature700-900 °CTemperature affects the layer number and flake size.
Carrier GasArgon (Ar), Nitrogen (N₂)Maintains a stable pressure and transports precursor vapors.
PressureAtmospheric or Low PressureGrowth pressure can influence the morphology of the grown flakes.
Material Characterization

Post-synthesis, it is crucial to characterize the NbS₂ flakes to determine their thickness, crystal quality, and morphology.

Table 2: Characterization Techniques for Few-Layer NbS₂

TechniquePurposeKey Observations
Raman Spectroscopy Confirming material identity and estimating layer number.Characteristic vibrational modes for NbS₂. Peak positions can shift with the number of layers.
Atomic Force Microscopy (AFM) Determining the thickness and surface morphology of the flakes.Provides precise measurement of the flake thickness.
Optical Microscopy Locating and identifying suitable flakes for device fabrication.Few-layer flakes exhibit distinct optical contrast on SiO₂/Si substrates.
X-ray Photoelectron Spectroscopy (XPS) Verifying the chemical composition and stoichiometry.Confirms the presence of Nb and S in the correct elemental ratio.

Photodetector Fabrication Protocol

The fabrication of a photodetector from synthesized few-layer NbS₂ flakes involves standard microfabrication techniques, primarily photolithography and metal deposition.

Experimental Protocol: Device Fabrication
  • Substrate Cleaning:

    • Begin with a clean silicon substrate with a 285 nm layer of silicon dioxide (SiO₂/Si).

    • Soncate the substrate in acetone (B3395972), followed by isopropanol (B130326), for 10 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

  • Flake Transfer (if necessary):

    • If NbS₂ was grown on a different substrate, transfer the flakes to the SiO₂/Si substrate using a polymer-assisted transfer method (e.g., with PMMA).

  • Photolithography for Electrode Patterning:

    • Spin-coat a layer of photoresist (e.g., S1813) onto the substrate at 4000 rpm for 60 seconds.

    • Soft-bake the substrate on a hotplate at 115 °C for 90 seconds.

    • Use a mask aligner to expose the photoresist with a UV lamp through a photomask defining the electrode pattern.

    • Develop the exposed photoresist in a developer solution (e.g., MF-319) for 60-90 seconds.

    • Rinse the substrate with deionized water and dry with nitrogen gas.

  • Metal Deposition for Contacts:

    • Immediately transfer the patterned substrate to a high-vacuum electron-beam or thermal evaporator.

    • Deposit a titanium/gold (Ti/Au) layer with thicknesses of 5 nm/50 nm, respectively. Titanium acts as an adhesion layer.

  • Lift-off:

    • Immerse the substrate in an acetone bath to dissolve the remaining photoresist, lifting off the excess metal and leaving the desired electrode pattern.

    • Rinse with isopropanol and dry with nitrogen gas.

Photodetection Mechanism and Performance

The photodetection in metallic NbS₂ is not based on the generation of electron-hole pairs as in semiconductors. Instead, it is primarily driven by the bolometric effect and the photothermoelectric effect .

  • Bolometric Effect: Incident light is absorbed by the NbS₂ lattice, leading to an increase in its temperature. This temperature change alters the material's electrical resistance, which can be measured as a change in current.

  • Photothermoelectric Effect: The absorption of light creates a temperature gradient across the device, particularly at the interface between the NbS₂ and the metal electrodes. This temperature gradient generates a thermoelectric voltage (Seebeck effect), which contributes to the photocurrent.

Due to the metallic nature of NbS₂, the photoresponse is expected to be broadband. However, there is limited quantitative data available in the scientific literature on the performance of photodetectors based solely on few-layer NbS₂. The following table provides a comparison with other relevant 2D material-based photodetectors to offer a performance context.

Table 3: Performance Metrics of 2D Material-Based Photodetectors (for comparison)

MaterialWavelength (nm)Responsivity (A/W)Detectivity (Jones)Response TimeReference
GrapheneVisible-IR~0.01~10⁸ps-
MoS₂ (monolayer)Visible~880~10¹⁰~2 s-
WSe₂6501.8 x 10⁵-23 ms-
MoTe₂-NbS₂ Heterojunction940--~5.4 kHz (cutoff)[1]
NbSe₂1550-NEP: ~32 fW/Hz0.5-[2]

Note: The performance of 2D material photodetectors can vary significantly based on device architecture, material quality, and measurement conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis NbS2 Synthesis cluster_fabrication Device Fabrication cluster_characterization Optoelectronic Characterization s1 Substrate Preparation s2 CVD Growth s1->s2 s3 Characterization (AFM, Raman) s2->s3 f1 Spin Coating Photoresist s3->f1 f2 UV Lithography f1->f2 f3 Development f2->f3 f4 Metal Deposition (Ti/Au) f3->f4 f5 Lift-off f4->f5 c1 I-V Measurements f5->c1 c2 Photoresponse Measurement c1->c2

Caption: Experimental workflow for NbS₂ photodetector fabrication.

Photodetection Mechanism in Metallic NbS₂

photodetection_mechanism cluster_bolometric Bolometric Effect cluster_pte Photothermoelectric Effect b1 Photon Absorption b2 Lattice Heating (ΔT) b1->b2 b3 Resistance Change (ΔR) b2->b3 b4 Photocurrent Generation b3->b4 p1 Photon Absorption p2 Temperature Gradient (∇T) p1->p2 p3 Seebeck Effect p2->p3 p4 Photovoltage Generation p3->p4 photon Incident Light photon->b1 photon->p1

Caption: Photodetection mechanisms in few-layer NbS₂.

Conclusion and Outlook

The fabrication of photodetectors using few-layer NbS₂ offers a promising avenue for exploring novel photodetection mechanisms in metallic 2D materials. The protocols outlined in this document provide a foundational framework for researchers to synthesize, fabricate, and characterize these devices. While the field is still in its nascent stages, with a notable lack of comprehensive performance data for standalone NbS₂ photodetectors, the unique properties of this material suggest significant potential for broadband and high-speed photodetection. Future research should focus on optimizing material growth and device architecture to enhance performance and on conducting thorough characterization to establish reliable benchmarks for this emerging class of photodetectors. The insights gained from such studies could pave the way for new applications in various scientific and technological domains.

References

Application Notes and Protocols: Niobium Sulfide Nanocomposites as High-Performance Cathode Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials development professionals.

Introduction

Niobium sulfide (B99878) (NbSₓ) compounds, particularly niobium disulfide (NbS₂) and niobium tetrasulfide (NbS₄), have garnered significant attention as promising cathode materials for next-generation energy storage systems, including lithium-ion and all-solid-state batteries.[1][2] Their high theoretical capacity, excellent electrical conductivity, and unique layered structure facilitate rapid ion transport.[1][3] However, practical applications are often hindered by challenges such as volume expansion during cycling and sluggish reaction kinetics. To overcome these limitations, researchers have focused on developing niobium sulfide nanocomposites, integrating the active material with conductive matrices like graphene, carbon nanotubes (CNTs), and vapor-grown carbon fibers (VGCF).[2][4] These nanocomposites leverage a synergistic effect where the carbon matrix enhances electronic conductivity, provides structural stability to buffer volume changes, and improves interfacial contact, leading to significantly enhanced capacity, rate capability, and cycling stability.[2][5]

Application Notes: Performance of this compound Nanocomposites

The integration of this compound with various functional materials has resulted in cathode materials with exceptional electrochemical performance. Below is a summary of quantitative data from recent studies, highlighting the capabilities of different nanocomposite architectures.

Data Presentation: Electrochemical Performance

Table 1: Performance of NbSₓ Nanocomposites in Lithium-Ion Batteries

Nanocomposite MaterialInitial Discharge CapacityCycling StabilityRate CapabilityReference
FeₓNbS₂/C> 600 mAh g⁻¹Stable cycling reportedExcellent rate performance[1]
NbS₂/rGO858 C g⁻¹90% capacity retention after 5000 cycles (as supercapattery)High power density of 1510 W kg⁻¹[4]
NbS₂@S@IG405 mAh g⁻¹ (at 3.25 mg cm⁻² loading)Maintained after 600 cycles at 1 C74 mAh g⁻¹ at 40 C[6][7]
NbS₃-Graphene~432 mAh g⁻¹ (initial)251 mAh g⁻¹ after 150 cycles at 100 mA g⁻¹181 mAh g⁻¹ after 1000 cycles at 1000 mA g⁻¹[5][8]

Table 2: Performance of NbSₓ Nanocomposites in All-Solid-State Batteries

Nanocomposite MaterialInitial Discharge CapacityCycling StabilityIonic/Electronic ConductivityReference
a-NbS₄/20%VGCF@15%Li₇P₃S₁₁1043.25 mAh g⁻¹ at 0.1 A g⁻¹403.2 mAh g⁻¹ after 500 cycles at 0.5 A g⁻¹5.5 × 10⁻⁴ S cm⁻¹ / 1.0 × 10⁻¹ S cm⁻¹[2][9]
a-NbS₄.₅/20%Super P@15%Li₇P₃S₁₁975.7 mAh g⁻¹ at 0.1 A g⁻¹464.8 mAh g⁻¹ after 2500 cycles at 0.5 A g⁻¹Enhanced ionic conductivity and interfacial contact[10]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of this compound nanocomposites. The following protocols provide step-by-step guidance for material synthesis and cathode fabrication.

Protocol 1: Hydrothermal Synthesis of NbS₂/Reduced Graphene Oxide (rGO)

This protocol describes a common method for synthesizing NbSₓ nanocomposites, adapted from procedures for NbS/rGO.[4][11]

Materials:

  • Niobium precursor (e.g., Niobium(V) chloride, Niobium(V) ethoxide)

  • Sulfur source (e.g., Sodium sulfide hydrate (B1144303) (Na₂S·9H₂O), Thioacetamide)

  • Graphene Oxide (GO) dispersion

  • Deionized (DI) water

  • Reducing agent (e.g., Hydrazine hydrate) - Handle with extreme caution in a fume hood.

Procedure:

  • GO Dispersion: Disperse a measured amount of Graphene Oxide in DI water through ultrasonication for 1-2 hours to form a homogeneous suspension.

  • Precursor Dissolution: In a separate beaker, dissolve the niobium precursor and the sulfur source in DI water. For instance, create a 0.8 M solution of sodium sulfide hydrate and a niobium salt.[4]

  • Mixing: Add the precursor solution dropwise into the GO suspension under vigorous stirring.

  • Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180-220 °C for 12-24 hours. During this process, GO is reduced to rGO, and this compound nanoparticles precipitate onto the rGO sheets.

  • Washing and Centrifugation: After the autoclave cools down to room temperature, collect the black precipitate. Wash the product repeatedly with DI water and ethanol (B145695) to remove any unreacted reagents and byproducts. Use centrifugation to separate the product after each wash.

  • Drying: Dry the final NbS₂/rGO nanocomposite in a vacuum oven at 60-80 °C overnight.

  • Characterization: Characterize the synthesized powder using X-ray Diffraction (XRD) to confirm the crystal phase, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe the morphology and nanoparticle distribution, and X-ray Photoelectron Spectroscopy (XPS) to analyze the elemental composition and chemical states.[11][12]

Protocol 2: Cathode Fabrication and Electrochemical Characterization

This protocol outlines the standard slurry-casting method for preparing cathodes for testing in a coin cell.[13][14][15]

Materials:

  • Synthesized NbSₓ nanocomposite powder (Active Material)

  • Conductive agent (e.g., Super P, Acetylene Black)

  • Binder (e.g., Polyvinylidene fluoride (B91410) - PVDF)

  • Solvent (e.g., N-methyl-2-pyrrolidone - NMP)

  • Aluminum foil (Current Collector)

Procedure:

  • Dry Mixing: Thoroughly mix the NbSₓ nanocomposite, conductive agent, and PVDF binder in a weight ratio of 80:10:10 in a mortar or a planetary mixer.

  • Slurry Preparation: Add NMP solvent to the dry mixture drop by drop while continuously mixing or stirring until a homogeneous, viscous slurry is formed. The solid content should be optimized for ideal viscosity.[13]

  • Slurry Casting: Cast the slurry onto a piece of aluminum foil using a doctor blade coater. The thickness should be set to achieve a desired active material loading (e.g., 1-3 mg cm⁻²).

  • Drying: Dry the coated electrode sheet in a vacuum oven at 80-120 °C for at least 12 hours to completely remove the NMP solvent.[15]

  • Electrode Punching: Punch circular electrodes (e.g., 12 mm diameter) from the dried sheet using a disc cutter.

  • Coin Cell Assembly: Assemble CR2032-type coin cells in an argon-filled glovebox. A typical assembly consists of the prepared cathode, a separator (e.g., Celgard 2400), a lithium metal anode, and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).

  • Electrochemical Testing:

    • Galvanostatic Cycling: Cycle the assembled cells at various C-rates (e.g., 0.1 C to 5 C) within a defined voltage window (e.g., 1.5-3.0 V vs. Li/Li⁺) to evaluate the specific capacity, cycling stability, and Coulombic efficiency.[16][17]

    • Rate Capability Test: Measure the discharge capacity at progressively increasing C-rates to determine the material's high-power performance.[16][17]

    • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) to study the redox reactions and electrochemical behavior of the cathode material.

Visualizations

The following diagrams illustrate key workflows and the logical basis for the high performance of this compound nanocomposites.

Synthesis_Workflow cluster_0 Protocol 1: Hydrothermal Synthesis A 1. Prepare Homogeneous GO Suspension C 3. Mix Precursors with GO Suspension A->C B 2. Dissolve Nb and S Precursors B->C D 4. Hydrothermal Reaction (180-220°C, 12-24h) C->D E 5. Wash and Centrifuge Product D->E F 6. Vacuum Dry (60-80°C) E->F G 7. Characterize Final NbSₓ/rGO Nanocomposite F->G

Caption: Workflow for the hydrothermal synthesis of NbSₓ/rGO nanocomposites.

Fabrication_Workflow cluster_1 Protocol 2: Cathode Fabrication and Testing start Start Materials: - NbSₓ Nanocomposite - Conductive Agent - Binder (PVDF) mix 1. Dry Mix Powders (80:10:10 ratio) start->mix slurry 2. Add NMP Solvent to Form Homogeneous Slurry mix->slurry coat 3. Cast Slurry on Al Foil (Doctor Blade) slurry->coat dry 4. Dry in Vacuum Oven (>12h) coat->dry punch 5. Punch Circular Electrodes dry->punch assemble 6. Assemble CR2032 Coin Cell (in Glovebox) punch->assemble test 7. Electrochemical Testing (Cycling, Rate Capability, CV) assemble->test Logical_Relationship cluster_2 Performance Enhancement Mechanism cluster_components Components cluster_properties Resulting Properties cluster_performance Electrochemical Performance center This compound Nanocomposite Cathode NbS NbSₓ Core center->NbS Carbon Conductive Carbon Matrix (Graphene, CNT, etc.) center->Carbon Prop1 High Intrinsic Theoretical Capacity NbS->Prop1 Prop4 Fast Ion Transport Pathways NbS->Prop4 Prop2 Enhanced Electronic Conductivity Carbon->Prop2 Prop3 Structural Integrity & Volume Buffering Carbon->Prop3 Carbon->Prop4 Perf1 High Specific Capacity Prop1->Perf1 Perf2 Excellent Rate Capability Prop2->Perf2 Perf3 Long-Term Cycling Stability Prop3->Perf3 Prop4->Perf2

References

Troubleshooting & Optimization

Technical Support Center: Liquid-Phase Exfoliation of NbS₂ Nanosheets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of liquid-phase exfoliated Niobium Disulfide (NbS₂) nanosheets.

Troubleshooting Guide

This guide addresses common issues encountered during the liquid-phase exfoliation (LPE) of NbS₂.

Question 1: Why is my yield of exfoliated NbS₂ nanosheets consistently low?

Answer:

Low yield is a frequent challenge in LPE. Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Optimize Sonication Parameters: Both sonication time and power are critical. Insufficient energy input will not overcome the van der Waals forces between the NbS₂ layers. Conversely, excessive sonication can lead to the degradation of nanosheets and re-aggregation. It has been observed for other TMDs like MoS₂ that yield initially increases with sonication time but then plateaus or even decreases after an optimal duration.[1][2]

  • Evaluate Your Choice of Solvent: The solvent plays a crucial role in both exfoliation and stabilization.[3] For effective exfoliation, the surface energy of the solvent should be close to that of NbS₂. N-Methyl-2-pyrrolidone (NMP) is a commonly used and effective solvent for TMDs.[4][5] The use of co-solvents, such as IPA/water mixtures, has also been shown to improve exfoliation yields for some TMDs.[4]

  • Adjust the Initial Concentration of Bulk NbS₂: A very high initial concentration can impede the efficient transfer of energy during sonication, leading to poor exfoliation. Conversely, a very low concentration will inherently result in a low final yield.

  • Refine Your Centrifugation Protocol: Centrifugation is used to separate exfoliated nanosheets from the remaining bulk material. If the centrifugation speed is too high or the duration is too long, a significant portion of the desirable, thin nanosheets may be discarded with the sediment.

Question 2: My exfoliated NbS₂ nanosheets seem to be re-aggregating in the dispersion. How can I prevent this?

Answer:

Re-aggregation of exfoliated nanosheets is a common cause of reduced yield and dispersion stability. Here are some strategies to mitigate this:

  • Solvent Selection: The ability of a solvent to stabilize the exfoliated nanosheets is as important as its ability to exfoliate them.[3] Solvents like NMP are effective because they can minimize the interfacial tension between the nanosheets and the solvent, which helps to prevent them from sticking back together.[1]

  • Use of Surfactants: For aqueous dispersions, the addition of a surfactant, such as sodium cholate, can aid in stabilizing the exfoliated nanosheets through electrostatic and steric repulsion.

  • Control the Concentration: As the concentration of exfoliated nanosheets increases, the likelihood of re-aggregation also increases.[1][2] If you observe significant re-aggregation, consider diluting the dispersion before a final, gentle centrifugation step.

Question 3: How can I increase the proportion of monolayer or few-layer NbS₂ nanosheets in my dispersion?

Answer:

Achieving a high population of monolayer or few-layer nanosheets often requires careful optimization of the separation process.

  • Implement Liquid Cascade Centrifugation: This technique involves a series of centrifugation steps at progressively higher speeds.[1][6] The supernatant from a lower speed centrifugation, which contains thinner nanosheets, is subjected to a higher speed centrifugation to pellet a specific size range. This allows for more precise thickness selection.[6]

  • Fine-tune Centrifugation Parameters: Even with a single centrifugation step, the speed and time can be adjusted to selectively pellet thicker nanosheets, leaving a higher proportion of thinner nanosheets in the supernatant.[7] Be aware that this often comes at the cost of overall yield.[6]

Frequently Asked Questions (FAQs)

What is the optimal sonication time for exfoliating NbS₂?

The optimal sonication time can vary depending on the specific setup (e.g., probe vs. bath sonicator, power output). For other TMDs like MoS₂, maximum yields have been observed after 16 hours of sonication, with longer times leading to a plateau.[1][2] It is recommended to perform a time-course experiment to determine the optimal sonication duration for your specific conditions.

Which solvent is best for liquid-phase exfoliation of NbS₂?

N-Methyl-2-pyrrolidone (NMP) is a widely used and effective solvent for the LPE of many 2D materials, including TMDs.[4][5][8] Its surface tension is well-matched to that of many layered materials, facilitating both exfoliation and stabilization.[1] Other solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have also been used successfully for other 2D materials.[3][8]

How do I measure the concentration of my exfoliated NbS₂ nanosheet dispersion?

UV-Vis spectroscopy is a common and straightforward method for estimating the concentration of nanosheet dispersions.[9][10] By measuring the absorbance at a specific wavelength and using the Beer-Lambert law with a known extinction coefficient, the concentration can be determined.[9] It is important to first establish a calibration curve with samples of known concentrations for accurate measurements.[10]

What characterization techniques are essential for assessing the quality of exfoliated NbS₂ nanosheets?

  • Atomic Force Microscopy (AFM): Provides direct measurement of the thickness and lateral size of individual nanosheets.[11][12]

  • Raman Spectroscopy: Can be used to confirm the identity and crystalline quality of NbS₂. The positions and shapes of the Raman peaks can also provide information about the number of layers.[13][14]

  • UV-Vis Spectroscopy: Used to determine the concentration of the dispersion and can also provide qualitative information about the nanosheet size distribution.[15]

  • Transmission Electron Microscopy (TEM): Offers high-resolution imaging to visualize the morphology and lateral dimensions of the nanosheets.[11]

Data Presentation

Table 1: Influence of Sonication Parameters on the Yield of Liquid-Phase Exfoliated TMDs

TMDSonication Time (h)Sonication PowerSolventMaximum Yield (%)Reference
MoS₂16Probe Sonicator2-propanol2.3[1][2]
Graphene12Probe SonicatorAcetone0.5[1][2]
BNNSs17Probe Sonicator2-propanol0.9[1][2]
Graphene6600 W (Bath)NMP + 15% NOTBZ~2.5 (from 250 µg/mL)[16]

Note: Data for NbS₂ is limited; however, the trends observed for other TMDs provide a useful starting point for optimization.

Table 2: Effect of Centrifugation Speed on Nanosheet Properties (General for TMDs)

Centrifugation Speed (rpm)Resulting Nanosheet Characteristics in SupernatantConsequence for YieldReference
Low (e.g., 500 - 1500)Higher proportion of thicker, larger nanosheetsHigher overall yield[5][17]
Medium (e.g., 1500 - 4500)Good balance of yield and thickness selectionModerate yield[1][2]
High (e.g., > 5000)Higher proportion of thinner, smaller nanosheetsLower overall yield[6][17][18]

Experimental Protocols

1. Protocol for Liquid-Phase Exfoliation of NbS₂

This protocol is a general guideline and may require optimization for your specific equipment and materials.

  • Dispersion Preparation:

    • Weigh out the desired amount of bulk NbS₂ powder (e.g., an initial concentration of 1-10 mg/mL).

    • Add the powder to a vial containing the chosen solvent (e.g., NMP).

  • Sonication:

    • Place the vial in an ice bath to prevent overheating during sonication.

    • If using a probe sonicator, immerse the tip in the dispersion. Set the desired power and sonication time. A pulsed mode (e.g., 6 seconds on, 2 seconds off) is recommended to reduce heat buildup.[19]

    • If using a sonic bath, place the vial in the bath, ensuring it is in a "hotspot" of ultrasonic activity.

  • Centrifugation:

    • Transfer the sonicated dispersion to centrifuge tubes.

    • Centrifuge the dispersion at a specific speed and for a set duration to separate the unexfoliated material. For an initial separation, a lower speed (e.g., 1500 rpm for 30-60 minutes) can be used to pellet the bulk material.

    • Carefully collect the supernatant, which contains the exfoliated NbS₂ nanosheets.

    • For thickness selection, a liquid cascade centrifugation can be performed by subjecting the supernatant to subsequent centrifugation steps at higher speeds.[1][6]

2. Protocol for UV-Vis Spectroscopy for Concentration Measurement

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the desired wavelength range for the measurement.

  • Blank Measurement:

    • Fill a cuvette with the pure solvent used for the NbS₂ dispersion.

    • Place the cuvette in the spectrophotometer and record a baseline (blank) measurement.[20]

  • Sample Measurement:

    • Fill a separate, clean cuvette with the NbS₂ dispersion.

    • Place the sample cuvette in the spectrophotometer and measure the absorbance.[20]

  • Concentration Calculation:

    • Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration. The extinction coefficient for NbS₂ will need to be determined from literature or experimentally.

Visualizations

Experimental_Workflow cluster_preparation Dispersion Preparation cluster_exfoliation Exfoliation cluster_separation Separation & Size Selection cluster_characterization Characterization start Start with Bulk NbS₂ Powder solvent Add to Solvent (e.g., NMP) start->solvent sonication Sonication (Probe or Bath) - Control Time - Control Power - Use Ice Bath solvent->sonication centrifugation Centrifugation sonication->centrifugation supernatant Collect Supernatant (Dispersion of Nanosheets) centrifugation->supernatant sediment Discard Sediment (Bulk Material) centrifugation->sediment uv_vis UV-Vis (Concentration) supernatant->uv_vis afm AFM (Thickness, Size) supernatant->afm raman Raman (Quality, Layers) supernatant->raman

Caption: Experimental workflow for liquid-phase exfoliation of NbS₂.

Yield_Factors cluster_parameters Key Experimental Parameters cluster_issues Common Issues Affecting Yield Yield NbS₂ Nanosheet Yield Sonication Sonication (Time, Power) Sonication->Yield Solvent Solvent Choice (Surface Energy, Stability) Solvent->Yield Concentration Initial Bulk Concentration Concentration->Yield Centrifugation Centrifugation (Speed, Time) Centrifugation->Yield LowEnergy Insufficient Exfoliation Energy LowEnergy->Yield Reaggregation Nanosheet Re-aggregation Reaggregation->Yield Degradation Nanosheet Degradation Degradation->Yield Loss Loss of Nanosheets during Separation Loss->Yield

References

Technical Support Center: Scalable Synthesis of 2H-Phase Niobium Disulfide (NbS₂)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable synthesis of 2H-phase Niobium Disulfide (NbS₂). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the scalable synthesis of 2H-phase NbS₂?

A1: The primary methods for scalable synthesis of 2H-phase NbS₂ are Chemical Vapor Deposition (CVD), colloidal synthesis, and solid-state synthesis.[1][2][3] CVD is favored for producing large-area, high-quality films suitable for electronic devices.[2][4][5] Colloidal synthesis offers control over nanoparticle morphology and is suitable for applications requiring dispersed nanosheets, such as in energy storage.[1][6] Solid-state synthesis is a traditional method for producing bulk powder samples.[3]

Q2: What is the key difference between the 2H and 3R polytypes of NbS₂?

A2: The 2H and 3R polytypes of NbS₂ refer to different stacking orders of the sulfur-niobium-sulfur layers. The 2H phase has a hexagonal crystal structure, while the 3R phase has a rhombohedral structure.[5] Critically for many applications, the 2H-phase of NbS₂ is a superconductor at low temperatures, whereas the 3R-phase is metallic but not superconducting above 1.75 K.[3][4][7]

Q3: How can I control the phase of the synthesized NbS₂ to obtain the desired 2H-phase?

A3: Phase control is a significant challenge and is highly dependent on the synthesis method. In CVD, the thickness of the grown material plays a crucial role, with thicker films (e.g., > 4 nm) favoring the formation of the 2H-phase.[4][5] For solid-state synthesis, the sulfur pressure and reaction temperature are critical parameters.[3] A specific and narrow synthesis window of temperature and stoichiometry is often required to obtain phase-pure 2H-NbS₂.[3]

Q4: My NbS₂ nanosheets are aggregating. How can I prevent this?

A4: Aggregation and restacking of nanosheets, driven by van der Waals forces, is a common issue, particularly with colloidal synthesis methods.[1] To mitigate this, strategies include the use of capping agents like oleylamine (B85491) during synthesis, or the formation of hierarchical structures which can suppress the aggregation of the layered materials.[1]

Q5: What are the main challenges in achieving large-scale production of 2H-NbS₂?

A5: The primary challenges for scalable production include:

  • Phase Purity: Consistently achieving the pure 2H-phase without contamination from the 3R-phase or other impurities.[3][8]

  • Uniformity and Grain Size: Obtaining large, uniform films with large grain sizes, which is particularly challenging for CVD methods.[2][4]

  • Stability: Thinner films of NbS₂ can be prone to oxidation when exposed to air, which degrades their properties.[9]

  • Reproducibility: Ensuring consistent results across different batches, which requires precise control over synthesis parameters.

Troubleshooting Guides

Issue 1: Mixed phases (2H and 3R) are observed in the final product.
Possible Cause Troubleshooting Step
Incorrect Synthesis Temperature (Solid-State) Refer to the synthesis map for the NbS₂ system to identify the narrow temperature window for 2H-phase formation.[3] Adjust the furnace temperature accordingly.
Incorrect Film Thickness (CVD) Increase the deposition time or precursor concentration to grow thicker films, as the 2H-phase is more stable in thicker layers.[4] A transition from 3R to 2H is often observed with increasing thickness.[4]
Incorrect Sulfur Pressure (Solid-State/CVD) The sulfur pressure during synthesis is a critical factor in phase determination.[3] In a CVD setup, adjust the sulfur precursor temperature or the carrier gas flow rate. For solid-state synthesis, ensure the correct stoichiometry of niobium and sulfur is used.
Issue 2: Poor crystallinity and small grain size in CVD-grown films.
Possible Cause Troubleshooting Step
Sub-optimal Substrate Use of an atomically smooth and epitaxially matched substrate, such as c-plane sapphire, can promote the growth of high-quality, large-grain NbS₂.[2][4]
Incorrect Growth Temperature Optimize the growth temperature in the central zone of the CVD furnace. This will affect the nucleation density and growth rate.
Incorrect Precursor Concentration/Flow Rate Adjust the amount of NbCl₅ precursor and the flow rates of the carrier gases (e.g., Ar, H₂) to control the growth kinetics.[10]
Issue 3: Synthesized NbS₂ is unstable and oxidizes quickly in air.
Possible Cause Troubleshooting Step
Thin Film Instability Thinner films of NbS₂ have a higher surface-area-to-volume ratio and are more susceptible to oxidation.[9] If possible for the application, increasing the film thickness can improve stability.[9] A resulfurization process can also restore the initial characteristics of the converted films.[9]
Handling and Storage Handle and store the synthesized NbS₂ in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen) to minimize exposure to air and moisture.

Experimental Protocols

Chemical Vapor Deposition (CVD) for 2H-NbS₂ Thin Films

This protocol is adapted from methods for epitaxial growth on sapphire substrates.[2][4][10]

Materials:

  • Niobium(V) chloride (NbCl₅) powder

  • Sulfur (S) powder

  • c-plane sapphire substrate

  • Argon (Ar) and Hydrogen (H₂) gases

  • Multi-zone tube furnace

Procedure:

  • Substrate Preparation: Clean the sapphire substrate by sonicating in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.[10]

  • Furnace Setup:

    • Place the sulfur powder in a boat at an upstream, low-temperature zone of the furnace.

    • Place the cleaned sapphire substrate in the central, high-temperature growth zone.

    • Place the NbCl₅ powder in a separate boat upstream from the substrate, in a mid-temperature zone.

  • Growth Process:

    • Purge the quartz tube with a high flow of Argon gas (e.g., 500 sccm) for 20-30 minutes to remove oxygen and moisture.[10]

    • Reduce the Ar flow to a carrier gas rate (e.g., 50-100 sccm) and introduce a small flow of H₂ (e.g., 5-10 sccm).[10]

    • Heat the furnace zones to their respective setpoints. Typical temperatures are:

      • Sulfur zone: 150-200 °C

      • NbCl₅ zone: 650-750 °C

      • Growth zone (substrate): 800-900 °C

    • Maintain these temperatures for the desired growth duration (e.g., 10-30 minutes). The thickness of the NbS₂ film can be controlled by adjusting the growth time and precursor amounts.[4]

    • After the growth period, turn off the heaters and allow the furnace to cool to room temperature under an Ar flow.[10]

Colloidal Synthesis of 2H-NbS₂ Nanosheets

This protocol is based on a modified colloidal synthesis method.[1][6]

Materials:

  • Niobium(V) chloride (NbCl₅)

  • Carbon disulfide (CS₂)

  • Oleylamine

  • Three-neck flask

  • Argon (Ar) atmosphere setup

Procedure:

  • In a three-neck flask under an Ar atmosphere, add NbCl₅ (e.g., 1 mmol) and oleylamine (e.g., 8.0 mL).[1]

  • Use ultrasound to dissolve the NbCl₅ completely, forming a yellow transparent liquid.[1]

  • Heat the mixture to 120°C for 30 minutes under an Ar flow to remove any water and oxygen.[1]

  • Increase the temperature to 300°C.

  • Inject CS₂ (e.g., 30 mmol) dropwise into the hot solution at a rate of approximately 1 mL/min.[1]

  • The reaction is typically carried out for a specific duration, after which the solution is cooled.

  • The resulting NbS₂ nanosheets can be isolated by centrifugation and washed with solvents like hexane (B92381) and ethanol.

Data Presentation

Table 1: Influence of Synthesis Parameters on NbS₂ Properties (CVD)

ParameterEffect onTypical RangeReference
Growth TemperatureCrystallinity, Grain Size, Phase800 - 900 °C[4]
Film ThicknessPhase (3R vs. 2H)1.5 - 10 nm[4][5]
Precursor ConcentrationGrowth Rate, ThicknessVaries[2]

Table 2: Influence of Synthesis Parameters on NbS₂ Morphology (Colloidal Synthesis)

ParameterEffect on MorphologyTypical RangeReference
Reaction TemperatureNanosheet size and structure280 - 320 °C[1][6]
Amount of CS₂Nanosheet morphology10 - 60 mmol[1][6]

Visualizations

Synthesis_Method_Selection cluster_synthesis Synthesis Method cluster_application Target Application CVD Chemical Vapor Deposition Electronics Large-Area Electronics CVD->Electronics High-quality films Colloidal Colloidal Synthesis EnergyStorage Energy Storage Colloidal->EnergyStorage Dispersed nanosheets SolidState Solid-State Synthesis BulkResearch Bulk Material Research SolidState->BulkResearch Powder samples

Caption: Selection of synthesis method based on the target application for NbS₂.

CVD_Troubleshooting_Workflow Start Start CVD Synthesis Characterize Characterize Product (Raman, XRD, AFM) Start->Characterize Problem Identify Issue Characterize->Problem Non-ideal result Success Phase-Pure 2H-NbS₂ Characterize->Success Ideal result MixedPhase Mixed 2H/3R Phases Problem->MixedPhase Phase impurity PoorCrystal Poor Crystallinity Problem->PoorCrystal Low quality AdjustThickness Increase Film Thickness MixedPhase->AdjustThickness OptimizeTemp Optimize Growth Temperature PoorCrystal->OptimizeTemp AdjustThickness->Start Retry OptimizeTemp->Start Retry

Caption: A troubleshooting workflow for common issues in the CVD synthesis of 2H-NbS₂.

Phase_Transition_Logic cluster_thickness Film Thickness cluster_phase Resulting Phase Thin Thin Film (< 4 nm) Phase3R 3R-Phase (Metallic) Thin->Phase3R Favored Thick Thick Film (> 4 nm) Phase2H 2H-Phase (Superconducting) Thick->Phase2H Favored

Caption: The logical relationship between film thickness and the resulting NbS₂ phase in CVD.

References

Technical Support Center: Optimizing CVD Growth of Large-Area NbS₂ Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chemical vapor deposition (CVD) growth of large-area niobium disulfide (NbS₂) films. Our goal is to facilitate the optimization of growth parameters to achieve high-quality, uniform films for advanced applications.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters influencing the quality of large-area NbS₂ films in a CVD process?

A1: The quality of CVD-grown NbS₂ films is highly sensitive to a combination of parameters. The most critical include:

  • Growth Temperature: This affects precursor decomposition, surface diffusion of adatoms, and the final crystallinity and morphology of the film.

  • Precursor Ratio (S:Nb): The ratio of sulfur to niobium precursors is crucial for achieving stoichiometric NbS₂ and preventing the formation of other phases.

  • Carrier Gas Flow Rate: This influences the transport of precursors to the substrate and the uniformity of the resulting film over a large area.

  • Substrate Choice and Preparation: The type of substrate (e.g., sapphire, graphene, SiO₂/Si) and its cleanliness are critical for epitaxial growth and film quality.

  • Use of Promoters (e.g., NaCl): The addition of promoters like sodium chloride can lower the sublimation temperature of the niobium precursor and reduce the nucleation density, leading to larger single-crystal domains.

Q2: How can I control the polytype of the grown NbS₂ film (e.g., 2H vs. 3R)?

A2: The polytype of NbS₂ can be controlled by tuning the film thickness. Thinner films tend to favor the metallic 3R-polytype, while thicker films can exhibit a transition to the superconducting 2H-polytype.[1] Therefore, precise control over the growth time and precursor concentration is essential for targeted polytype synthesis.

Q3: What is the role of NaCl in the CVD growth of NbS₂?

A3: Sodium chloride (NaCl) is often used as a growth promoter in the CVD of transition metal dichalcogenides, including NbS₂. Its primary roles are:

  • Lowering the Precursor's Sublimation Temperature: NaCl can form a eutectic with the niobium precursor (e.g., Nb₂O₅), reducing its sublimation temperature and facilitating a more stable and controllable precursor vapor supply.[2]

  • Reducing Nucleation Density: NaCl can passivate the substrate surface, reducing the density of nucleation sites and promoting the lateral growth of larger single-crystal domains.[3]

Q4: My NbS₂ films are showing signs of oxidation. How can I prevent this?

A4: Niobium and its compounds are susceptible to oxidation. To prevent this:

  • Ensure a Leak-Free System: The CVD system must be free of any leaks to prevent oxygen and moisture from entering the reaction chamber.

  • Use High-Purity Gases: Utilize high-purity inert carrier gases (e.g., Argon) to minimize the presence of oxidizing species.

  • Controlled Cooling: After the growth process, it is crucial to cool down the reactor in an inert atmosphere to prevent oxidation of the hot NbS₂ film upon exposure to air.

  • Post-Growth Handling: Handle the samples in an inert environment (e.g., a glovebox) as much as possible after growth.

Troubleshooting Guide

This guide addresses common issues encountered during the CVD growth of large-area NbS₂ films.

Problem 1: Low or No Film Growth

Possible Cause Suggested Solution
Insufficient Precursor Vaporization - Increase the heating temperature of the niobium and sulfur precursors. - Check the carrier gas flow rate through the precursor boats.
Incorrect Substrate Temperature - Optimize the growth temperature. A temperature that is too low may not provide enough energy for the reaction, while a temperature that is too high can lead to etching.
Precursor Depletion - Ensure a sufficient amount of precursors is used for the desired growth time.
Incorrect Gas Flow Dynamics - Adjust the carrier gas flow rate to ensure efficient transport of precursors to the substrate.

Problem 2: Poor Film Crystallinity

Possible Cause Suggested Solution
Suboptimal Growth Temperature - Fine-tune the growth temperature. Higher temperatures generally improve crystallinity, but excessively high temperatures can introduce defects.
Contaminated Substrate - Ensure the substrate is thoroughly cleaned before growth. Consider an in-situ annealing step to remove surface contaminants.
Inadequate Precursor Ratio - Optimize the S:Nb ratio. An excess of sulfur is often required to compensate for its high vapor pressure and ensure complete sulfurization of the niobium precursor.
Fast Cooling Rate - Implement a slow and controlled cooling process after growth to allow for better crystal formation.

Problem 3: Non-Uniform Film Coverage Over a Large Area

Possible Cause Suggested Solution
Non-Uniform Temperature Zone - Ensure the substrate is placed in a uniform temperature zone within the furnace. Characterize the temperature profile of your CVD system.
Inconsistent Precursor Delivery - Optimize the carrier gas flow rate and the position of the precursor boats to achieve a uniform flux of reactants over the entire substrate.
Turbulent Gas Flow - Adjust the total gas flow rate and pressure to maintain a laminar flow regime within the reactor.

Problem 4: High Density of Defects or Impurities

Possible Cause Suggested Solution
Impure Precursors or Carrier Gas - Use high-purity precursors and carrier gases. Consider using gas purifiers.
System Leaks - Perform a leak check of the CVD system to prevent the ingress of atmospheric contaminants.
Substrate Contamination - Implement a rigorous substrate cleaning protocol.

Quantitative Data Summary

The following tables summarize key growth parameters from various studies on NbS₂ CVD.

Table 1: Growth Parameters for NbS₂ on Different Substrates

Substrate Nb Precursor S Precursor Growth Temp. (°C) Carrier Gas S:Nb Ratio Reference
c-plane SapphireNbCl₅H₂S400-800H₂1200-6000[4]
Epitaxial GrapheneNbCl₅H₂S400-800H₂1200-6000[4]
SiO₂/SiNb₂O₅ + NaClS800Ar-[2]
SapphireNbCl₅ + NaClH₂S750-950--[1]

Table 2: Influence of Growth Parameters on NbS₂ Film Properties

Parameter Varied Observation Impact on Film Properties Reference
Growth Temperature Increasing temperature from 750°C to 950°CChanges morphology from thick triangles to thin rectangles with larger domain sizes.[5]
Film Thickness Increasing thickness from 1.5 nm to 10 nmInduces a phase transition from 3R- to 2H-polytype.[1]
Substrate Type Sapphire vs. GrapheneSapphire yields fine-grained nanocrystalline films, while graphene promotes well-faceted domains.[4]
NaCl Amount Varied Nb₂O₅/NaCl weight ratioAffects the thickness of the grown NbS₂ flakes.
Hydrogen Content Varied Ar/H₂ ratioInfluences the lateral size and layer number of NbS₂ sheets.

Experimental Protocols

Protocol 1: CVD Growth of NbS₂ on c-plane Sapphire

  • Substrate Preparation:

    • Clean the c-plane sapphire substrate by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • Anneal the sapphire substrate in air at a high temperature (e.g., 1000°C) for several hours to obtain an atomically smooth surface with step terraces.

  • Precursor Preparation and Loading:

    • In a typical setup, place niobium pentachloride (NbCl₅) powder in an alumina (B75360) boat at the center of the heating zone.

    • Place sulfur powder in another boat upstream from the NbCl₅ boat in a lower temperature zone.

    • For NaCl-assisted growth, a solution of NaCl can be spin-coated onto the substrate before loading, or NaCl powder can be mixed with the niobium precursor.[1][2]

  • CVD Growth Process:

    • Place the prepared sapphire substrate downstream from the NbCl₅ boat.

    • Purge the CVD system with high-purity argon gas for at least 30 minutes to remove residual air and moisture.

    • Heat the furnace to the desired growth temperature (e.g., 750-950°C) while maintaining a constant flow of argon.

    • Heat the sulfur precursor to its sublimation temperature (e.g., 150-200°C) to introduce sulfur vapor into the reaction chamber.

    • Maintain the growth conditions for the desired duration (e.g., 10-30 minutes).

  • Cooling and Sample Retrieval:

    • After the growth period, turn off the heating for the precursors and the main furnace.

    • Allow the system to cool down to room temperature naturally under a continuous flow of argon gas.

    • Once at room temperature, vent the system and carefully retrieve the sample.

Visualizations

CVD_Workflow cluster_prep Preparation cluster_growth CVD Growth cluster_post Post-Growth Substrate_Prep Substrate Cleaning & Annealing Precursor_Loading Load Nb & S Precursors Substrate_Prep->Precursor_Loading Purge Purge with Ar Precursor_Loading->Purge Heat Ramp to Growth Temperature Purge->Heat Growth Introduce S Vapor & Grow Film Heat->Growth Cool Cool Down in Ar Growth->Cool Characterization Characterize Film (Raman, AFM, etc.) Cool->Characterization

Caption: Experimental workflow for the CVD growth of NbS₂ films.

Caption: Troubleshooting flowchart for common NbS₂ CVD growth issues.

References

Technical Support Center: Overcoming Volume Expansion in Niobium Sulfide Battery Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals in drug development with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with volume expansion in niobium sulfide (B99878) (NbSₓ) battery cathodes.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your experiments with niobium sulfide cathodes, particularly those related to material synthesis, electrode fabrication, and electrochemical performance.

Problem 1: Rapid capacity fading and poor cycling stability.

  • Question: My this compound cathode shows a high initial capacity, but it fades rapidly within the first 50-100 cycles. What are the likely causes and how can I troubleshoot this?

  • Answer: Rapid capacity fading is a classic symptom of mechanical degradation due to volume expansion. Here’s a systematic approach to diagnose and address the issue:

    • Verify Material Composition and Morphology:

      • Action: Characterize your synthesized this compound material using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).

      • Rationale: XRD will confirm the phase purity of your NbSₓ. SEM images will reveal the morphology and particle size. Large, agglomerated particles are more susceptible to fracture from volume changes.

    • Assess Electrode Integrity:

      • Action: After cycling, disassemble the cell in an argon-filled glovebox and examine the cathode using SEM.

      • Rationale: Look for cracks, pulverization of active material, and delamination of the electrode film from the current collector. These are direct evidence of uncontrolled volume expansion.

    • Implement a Mitigation Strategy:

      • Action: Synthesize a nanocomposite of this compound with a conductive and mechanically buffering material like reduced graphene oxide (rGO) or vapor grown carbon fibers (VGCF).[1][2]

      • Rationale: The carbon matrix helps to accommodate the volume changes, improves electronic conductivity, and prevents the agglomeration of NbSₓ particles.[1][3]

    • Optimize Binder and Electrode Formulation:

      • Action: Experiment with binders that offer better mechanical resilience and adhesion, such as carboxymethyl cellulose (B213188) (CMC) or polyacrylic acid (PAA), in combination with styrene-butadiene rubber (SBR).

      • Rationale: A robust binder network is crucial for maintaining the structural integrity of the electrode during the significant volume changes that occur during lithiation and delithiation.

Problem 2: High and increasing internal resistance during cycling.

  • Question: I'm observing a gradual increase in the internal resistance of my cell, as indicated by the growing voltage hysteresis in my galvanostatic charge-discharge curves and confirmed by Electrochemical Impedance Spectroscopy (EIS). What's causing this?

  • Answer: An increase in internal resistance is often linked to the consequences of volume expansion, which can lead to poor electrical contact and interfacial degradation.

    • Analyze EIS Data:

      • Action: Perform EIS at different cycle numbers.

      • Rationale: An increase in the semicircle diameter in the Nyquist plot typically corresponds to an increase in charge transfer resistance. This can be due to the loss of electrical contact between active material particles or between the electrode and the current collector.

    • Post-mortem Analysis of the Electrode:

      • Action: Use SEM and Energy-Dispersive X-ray Spectroscopy (EDX) to examine the cycled electrode.

      • Rationale: Look for signs of electrode delamination and an uneven distribution of elements, which can indicate material redistribution and loss of contact.

    • Improve Conductivity and Buffering:

      • Action: Incorporate conductive additives like rGO or carbon nanotubes (CNTs) into your this compound material.[2][3]

      • Rationale: Creating a composite material not only helps buffer volume expansion but also ensures continuous conductive pathways, even if some particles lose contact.[1][3] For example, an a-NbS₄/20%VGCF composite has shown significantly improved electronic conductivity.[1]

    • Consider a Solid-State Electrolyte Coating:

      • Action: Apply a thin coating of a solid electrolyte like Li₇P₃S₁₁ to your this compound composite.[1]

      • Rationale: A solid electrolyte coating can help maintain intimate interfacial contact between the cathode material and the electrolyte, even during volume changes, thereby reducing interfacial resistance.[1]

Below is a troubleshooting workflow for diagnosing issues related to volume expansion:

G start Start: Rapid Capacity Fade or Increased Resistance check_material Step 1: Characterize Pristine Material (XRD, SEM) start->check_material post_mortem Step 2: Post-mortem Analysis of Cycled Electrode (SEM, EIS) check_material->post_mortem cracks_pulverization Evidence of Cracks, Pulverization, or Delamination? post_mortem->cracks_pulverization cracks_pulverization->check_material No, check other failure modes mitigation_strategy Step 3: Implement Mitigation Strategy cracks_pulverization->mitigation_strategy Yes composite Synthesize NbSₓ/Carbon Composite (e.g., rGO, VGCF) mitigation_strategy->composite binder Optimize Binder and Electrode Slurry mitigation_strategy->binder re_evaluate Step 4: Re-evaluate Electrochemical Performance composite->re_evaluate binder->re_evaluate end End: Improved Performance re_evaluate->end

Troubleshooting workflow for volume expansion issues.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical volume expansion of this compound cathodes during lithiation?

    • A1: The volume expansion of NbS₂ upon full lithiation to Li₂NbS₂ is approximately 42%, which is significantly lower than that of silicon anodes (~300%) but still substantial enough to cause mechanical degradation of the electrode.[4]

  • Q2: Which this compound compound is best for mitigating volume expansion?

    • A2: While all niobium sulfides experience volume changes, creating amorphous nanocomposites, such as amorphous NbS₄ with carbon additives, can be an effective strategy.[1][3] The amorphous structure can better accommodate strain, and the carbon matrix provides mechanical support.[1]

  • Q3: How does forming a composite with graphene or carbon nanotubes help?

    • A3: Incorporating graphene or carbon nanotubes provides several benefits:

      • Mechanical Buffering: The flexible and robust carbon matrix can physically accommodate the volume changes of the this compound particles, preventing electrode cracking and pulverization.[3]

      • Enhanced Electronic Conductivity: These carbon materials create a highly conductive network throughout the electrode, ensuring good electrical contact even if some particles are displaced.[1][2]

      • Prevents Agglomeration: They act as spacers, preventing the this compound nanoparticles from agglomerating, which maintains a high surface area for electrochemical reactions.

  • Q4: What are the key electrochemical signatures of uncontrolled volume expansion?

    • A4: Key signatures include:

      • Rapid decay of specific capacity over cycling.

      • Low coulombic efficiency, especially in the initial cycles.

      • A significant increase in voltage hysteresis between charge and discharge curves.

      • A growing semicircle in Nyquist plots from EIS, indicating rising charge transfer resistance.

  • Q5: Can binder selection alone solve the volume expansion problem?

    • A5: While crucial, binder selection is only one part of the solution. A combination of strategies, including nanostructuring the active material, creating composites with buffering agents like carbon, and optimizing the binder and electrode architecture, is generally required for stable cycling.[5]

Data on this compound Cathode Performance

The following tables summarize key performance metrics for various this compound-based cathodes, highlighting the impact of different strategies to mitigate volume expansion.

Table 1: Electrochemical Performance of Modified this compound Cathodes

Cathode MaterialInitial Discharge Capacity (mAh g⁻¹)Cycle LifeCurrent Density (A g⁻¹)Reference
a-NbS₄/20%VGCF@15%Li₇P₃S₁₁1043.25403.2 mAh g⁻¹ after 500 cycles0.1 (initial), 0.5 (cycling)[1]
NbS₃-Graphene~300 (initial)251 mAh g⁻¹ after 150 cycles0.1[6]
NbS₂/rGO858 C g⁻¹ (Specific Capacity)90% capacity retention after 5000 cyclesNot specified[2]
NbS₂/CC810Stable over 25 cycles0.1 C-rate[7]

Table 2: Conductivity of this compound Materials

MaterialElectronic Conductivity (S cm⁻¹)Ionic Conductivity (S cm⁻¹)Reference
Pristine NbS₄~1.0 x 10⁻⁶~5.5 x 10⁻⁶[1]
a-NbS₄/20%VGCF@15%Li₇P₃S₁₁1.0 x 10⁻¹5.5 x 10⁻⁴[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a this compound composite, electrode fabrication, and standard electrochemical testing.

Protocol 1: Synthesis of this compound/Reduced Graphene Oxide (NbS₂/rGO) Composite via Hydrothermal Method

  • Objective: To synthesize a NbS₂/rGO nanocomposite to improve electrochemical performance by buffering volume expansion and enhancing conductivity.[2]

  • Materials:

  • Procedure:

    • Prepare a 0.8 M solution of NbH₁₂NO₉ in 15 ml of DI water.

    • Prepare a 0.8 M solution of Na₂S·9H₂O in 15 ml of DI water.

    • Disperse a calculated amount of GO in DI water through ultrasonication.

    • Mix the niobium nitrate and sodium sulfide solutions.

    • Add the GO dispersion to the mixed solution and stir for 30 minutes.

    • Transfer the final mixture to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 180-220 °C for 12-24 hours.

    • After cooling, filter the precipitate, wash it with DI water and ethanol (B145695) several times, and dry it in a vacuum oven at 60-80 °C overnight.

Protocol 2: Cathode Slurry Preparation and Electrode Fabrication

  • Objective: To prepare a uniform cathode film on a current collector.

  • Materials:

    • NbSₓ/Carbon composite (active material)

    • Super P or other conductive carbon (conductive additive)

    • Polyvinylidene fluoride (B91410) (PVDF) or other suitable binder

    • N-Methyl-2-pyrrolidone (NMP) (solvent)

    • Aluminum foil (current collector)

  • Procedure:

    • Mix the active material, conductive carbon, and PVDF binder in a weight ratio of 80:10:10 in an agate mortar.

    • Add NMP dropwise while grinding to form a homogeneous slurry.

    • Use a planetary mixer or magnetic stirrer to ensure the slurry is well-mixed and has the right viscosity.

    • Coat the slurry onto the aluminum foil using a doctor blade with a specific gap height to control the thickness and mass loading.

    • Dry the coated electrode in a vacuum oven at 80-120 °C for at least 12 hours to completely remove the NMP solvent.

    • Punch out circular electrodes of the desired diameter (e.g., 12 mm) for coin cell assembly.

Protocol 3: Coin Cell Assembly and Electrochemical Testing

  • Objective: To assemble a half-cell and perform electrochemical characterization.

  • Materials:

    • Prepared cathode

    • Lithium metal foil (counter and reference electrode)

    • Celgard or Whatman glass fiber separator

    • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC))

    • CR2032 coin cell components (casings, spacers, springs)

  • Procedure:

    • Assembly (in an Argon-filled glovebox):

      • Place the cathode at the bottom of the coin cell case.

      • Add a few drops of electrolyte to wet the cathode surface.

      • Place the separator on top of the cathode.

      • Add more electrolyte to wet the separator.

      • Place the lithium foil on the separator.

      • Add a spacer and a spring.

      • Place the top cap and crimp the coin cell.

    • Electrochemical Testing:

      • Let the cell rest for several hours to ensure proper wetting of the electrode.

      • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) for several cycles to investigate the redox reactions.[8]

      • Galvanostatic Charge-Discharge (GCD): Cycle the cell at various C-rates (e.g., 0.1C, 0.5C, 1C) within a specific voltage window (e.g., 1.0-3.0 V vs. Li/Li⁺) to determine the specific capacity, cycling stability, and rate capability.[9]

      • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS at different states of charge or after a certain number of cycles to analyze the internal resistance of the cell.

The following diagram illustrates the experimental workflow from synthesis to testing:

G cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_assembly Cell Assembly cluster_testing Electrochemical Testing synthesis Hydrothermal Synthesis of NbSₓ/rGO Composite characterization1 Material Characterization (XRD, SEM, Raman) synthesis->characterization1 slurry Slurry Preparation (Active Material, Carbon, Binder) characterization1->slurry coating Doctor Blade Coating on Al Foil slurry->coating drying Vacuum Drying coating->drying assembly Coin Cell Assembly (in Glovebox) drying->assembly cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Cycling (GCD) assembly->gcd eis Impedance Spectroscopy (EIS) assembly->eis

Experimental workflow for cathode preparation and testing.

References

Technical Support Center: Controlling Polytype Formation (2H vs. 3R) in NbS₂ Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the selective synthesis of 2H and 3R niobium disulfide (NbS₂) polytypes.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between 2H-NbS₂ and 3R-NbS₂?

Niobium disulfide (NbS₂) primarily exists in two stable polytypes, hexagonal (2H) and rhombohedral (3R), which are distinguished by their crystal structure and electronic properties.[1] The layers in both polytypes consist of a plane of niobium atoms hexagonally packed between two planes of sulfur atoms in a trigonal prismatic coordination.[2][3] The difference arises from the stacking sequence of these layers.[2][3] This structural variance leads to distinct physical properties:

  • 2H-NbS₂: Exhibits superconductivity with a critical temperature (Tc) of approximately 6 K in bulk form.[1][4][5] Uniquely among similar transition metal dichalcogenides (TMDs), it does not show charge density wave (CDW) instabilities.[2][6]

  • 3R-NbS₂: Is metallic but does not superconduct at temperatures above 1.75 K.[4][5][7] It is generally considered the more thermodynamically stable polytype.[8]

Table 1: Comparison of 2H-NbS₂ and 3R-NbS₂ Properties

Property2H-NbS₂3R-NbS₂
Crystal SystemHexagonalRhombohedral (Trigonal)
Stacking SequenceAbA BaBAbC BcA CaB
Electrical PropertySuperconducting[1][2][4]Metallic[1][2]
Superconducting Tc~6 K (bulk)[1][4][5]Not observed > 1.75 K[3][4][5][7]
StabilityFavored by high S pressure[4][9]Thermodynamically stable[8]

Q2: What are the most critical parameters for controlling polytype formation?

The selection between the 2H and 3R polytypes is highly sensitive to the synthesis conditions. The most influential factors are:

  • Sulfur Stoichiometry and Pressure: This is a crucial parameter in solid-state synthesis. An excess of sulfur, creating a high sulfur pressure environment during synthesis, is essential for stabilizing the 2H-NbS₂ polytype.[4][9] Conversely, sulfur-deficient or niobium-rich (Nb₁₊ₓS₂) conditions favor the formation of the 3R polytype.[1][6]

  • Synthesis Temperature: Temperature must be carefully controlled in conjunction with stoichiometry. The 2H phase forms within a very narrow temperature and composition window.[3][4] Outside this window, the 3R phase or an amorphous product is typically obtained.[3][4]

  • Film Thickness (in CVD): For thin films grown by Chemical Vapor Deposition (CVD), thickness is a determining factor. A structural transition is observed where thinner films (< 4 nm) are the metallic 3R-polytype, and thicker films (> 4 nm) are the superconducting 2H-polytype.[1][2][10]

Q3: My synthesis yielded a mixture of 2H and 3R phases. What likely went wrong?

Obtaining a mixed-phase sample indicates that the synthesis conditions were on the borderline between the stability regions of the two polytypes.[3] For solid-state synthesis, this could mean the sulfur-to-niobium ratio or the annealing temperature was not optimal.[4] For CVD, the film thickness might be in the transition range (around 4 nm).[1] To obtain a phase-pure sample, a systematic adjustment of these key parameters is necessary.

Q4: I observe a superconducting transition in a sample identified as 3R-NbS₂ by XRD. Is this correct?

This is a common point of confusion. Phase-pure 3R-NbS₂ is not a superconductor above 1.75 K.[7][11] The observation of superconductivity in a predominantly 3R sample is almost certainly due to the presence of undetected traces of the 2H-NbS₂ phase.[4] Differentiating the two polytypes by Powder X-ray Diffraction (PXRD) can be challenging due to overlapping peaks and preferred orientation effects.[7][12] Therefore, bulk characterization techniques like specific heat measurements are crucial to confirm true bulk superconductivity.[4][7]

Q5: What are the best methods to reliably identify the synthesized polytype?

A multi-technique approach is recommended for unambiguous identification:

  • X-ray Diffraction (XRD): The primary tool for structural analysis. Careful analysis of the h0l and 0kl reflections in the 2θ range of 30-35° can help distinguish the polytypes.[4][12]

  • Raman Spectroscopy: A powerful non-destructive technique, especially for thin films. 2H and 3R polytypes have distinct Raman spectra.[1] For example, 10 nm-thick 2H-NbS₂ shows characteristic peaks around 340 cm⁻¹ and 375 cm⁻¹, while 3 nm-thick 3R-NbS₂ has a dominant peak around 380 cm⁻¹.[13]

  • Transmission Electron Microscopy (TEM): Directly visualizes the atomic stacking sequence, providing definitive confirmation of the polytype.[1]

  • Physical Property Measurements: Magnetization and specific heat measurements confirm the presence or absence of bulk superconductivity, thereby distinguishing the 2H and 3R phases.[4][12]

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in NbS₂ Synthesis

ProblemPossible Cause(s)Recommended Solution(s)
Final product is amorphous. Synthesis temperature was too low for crystallization.[3][4]Increase the synthesis temperature. For solid-state methods, temperatures should typically be above 600 °C.[3]
Obtained 3R-NbS₂ instead of desired 2H-NbS₂ (Solid-State). Insufficient sulfur pressure/stoichiometry.[4][9] The reaction conditions fall within the 3R stability region of the synthesis map.Increase the molar equivalent of sulfur in the precursor mixture (e.g., to NbS₂.₃).[4] Ensure the quartz ampule is properly sealed to maintain sulfur pressure.
Obtained 3R-NbS₂ instead of desired 2H-NbS₂ (CVD). The grown film is too thin (typically < 4 nm).[1][10]Increase the deposition time or adjust precursor flow rates to grow a thicker film (e.g., 10 nm).[1]
Obtained 2H-NbS₂ instead of desired 3R-NbS₂ (CVD). The grown film is too thick.[1][10]Reduce the deposition time to achieve a final thickness in the range of 1.5-3 nm.[1]
XRD pattern is ambiguous or shows strong preferred orientation. The layered nature of NbS₂ causes crystallites to align, obscuring key diffraction peaks.[3][4]Prepare the powder sample carefully to minimize preferred orientation. Use complementary techniques like Raman spectroscopy or TEM for definitive identification.[1]
Product contains oxide impurities. A leak in the reaction vessel (ampule or CVD chamber) allowed oxygen to enter at high temperatures.Ensure the quartz ampule is fully sealed under high vacuum. Check the CVD system for leaks and ensure a sufficient flow of inert carrier gas.[14]

Experimental Protocols & Synthesis Maps

The choice of synthesis method depends on the desired form of the final product (e.g., bulk powder vs. thin film).

Protocol 1: Solid-State Synthesis of Bulk NbS₂

This method, adapted from the work of Witteveen et al., allows for the creation of a synthesis map to target specific polytypes.[4][7][11]

Materials & Equipment:

  • Niobium powder (99.99%) and Sulfur pieces (99.999%).[12]

  • Quartz ampules.

  • High-temperature tube furnace.

  • Vacuum sealing system.

Methodology:

  • Precisely weigh niobium and sulfur powders in the desired molar ratio (e.g., from NbS₁.₇ to NbS₂.₃).[4]

  • Thoroughly mix the precursors and place them in a clean quartz ampule.

  • Evacuate the ampule to a high vacuum and seal it with a torch.

  • Place the sealed ampule in a tube furnace.

  • Heat the furnace to the target temperature (between 600 °C and 950 °C) and hold for an extended period (e.g., 3 days).[12]

  • After the reaction, quench the ampule in cold water or allow it to cool naturally.

  • Carefully open the ampule to retrieve the crystalline product.

Table 3: Synthesis Map for Solid-State NbS₂ Polytype Formation (Based on data from Witteveen et al., Dalton Trans., 2021)[3][4]

Sulfur Stoichiometry (x in NbSₓ)Synthesis TemperatureResulting Phase
1.7 - 2.1600 - 950 °C3R-NbS₂
2.2800 - 950 °CMixed (2H + 3R)
2.3 850 - 950 °C Phase-pure 2H-NbS₂
2.3600 - 800 °CMixed (2H + 3R)
< 2.0< 650 °CAmorphous

Note: The 2H-NbS₂ polytype forms in a very narrow synthesis window at high temperatures and high sulfur content.[3][4]

Protocol 2: Chemical Vapor Deposition (CVD) of Thin Film NbS₂

This method is ideal for growing high-quality, thickness-controlled thin films where the polytype is determined by the film thickness.[1][10]

Materials & Equipment:

  • Hot-wall CVD tube furnace system.[13]

  • Precursors: Niobium(V) chloride (NbCl₅) and a sulfur source (e.g., H₂S gas or elemental sulfur powder).[5]

  • Carrier gas (e.g., H₂/Ar).[5]

  • Substrate (e.g., c-plane sapphire).[1]

Methodology:

  • Place the sapphire substrate in the center of the furnace.

  • Place the NbCl₅ precursor in a low-temperature zone of the furnace (e.g., heated separately or upstream).

  • Heat the main furnace to the growth temperature (e.g., 650-800 °C).[5]

  • Introduce the sulfur precursor (e.g., heat elemental sulfur or flow H₂S gas).

  • Introduce the carrier gas to transport the vaporized NbCl₅ precursor to the substrate.

  • The growth duration determines the final film thickness. Short times (a few minutes) yield thin 3R films, while longer times yield thicker 2H films.

  • After growth, cool the furnace to room temperature under a continuous flow of inert gas.

Visualized Workflows and Logic

To aid in experimental design, the following diagrams illustrate the decision-making process and workflows for NbS₂ synthesis.

Polytype_Selection_Logic start Start: Select NbS₂ Polytype app_need What is the primary application requirement? start->app_need supercon Superconductivity app_need->supercon Yes other_app Metallic Properties, Catalysis, etc. app_need->other_app No target_2H Target: 2H-NbS₂ supercon->target_2H target_3R Target: 3R-NbS₂ other_app->target_3R form_factor Desired Material Form? target_2H->form_factor protocol_3R Use Solid-State (NbSₓ, x<2.2) or CVD (t < 4 nm) Protocol target_3R->protocol_3R bulk Bulk Powder form_factor->bulk thin_film Thin Film form_factor->thin_film protocol_2H_bulk Use Solid-State Protocol: High Sulfur (NbS₂.₃) High Temp (850-950°C) bulk->protocol_2H_bulk protocol_2H_film Use CVD Protocol: Grow Thicker Film (t > 4 nm) thin_film->protocol_2H_film

Caption: Decision logic for selecting the appropriate NbS₂ polytype and synthesis method.

Solid_State_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis weigh 1. Weigh Nb & S (Target Stoichiometry) mix 2. Mix Precursors weigh->mix seal 3. Load & Seal in Quartz Ampule mix->seal heat 4. Heat in Furnace (Target Temp & Time) seal->heat cool 5. Quench or Cool Down heat->cool retrieve 6. Retrieve Product cool->retrieve char 7. Characterize (XRD, Raman, etc.) retrieve->char

Caption: Experimental workflow for the solid-state synthesis of bulk NbS₂.

CVD_Workflow cluster_setup Setup cluster_growth Growth cluster_finish Finalization & Analysis load_sub 1. Load Substrate load_pre 2. Load Precursors (NbCl₅ & S) load_sub->load_pre heat 3. Ramp to Growth Temp under Inert Gas load_pre->heat grow 4. Introduce Precursors (Control Time for Thickness) heat->grow cool 5. Cool Down under Inert Gas grow->cool char 6. Characterize Film (AFM, Raman, STEM) cool->char

Caption: Experimental workflow for the CVD synthesis of thin film NbS₂.

References

Technical Support Center: Epitaxial Growth of Niobium Disulfide (NbS₂)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the epitaxial growth of niobium disulfide (NbS₂). This resource is designed for researchers, scientists, and professionals working with 2D materials. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate defects and optimize the quality of your epitaxially grown NbS₂ crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in epitaxially grown NbS₂ crystals?

A1: The most prevalent defects include:

  • Structural Polytype Mixtures: Coexistence of the superconducting hexagonal (2H) phase and the metallic rhombohedral (3R) phase. The desired phase is often application-specific.[1][2][3]

  • Point Defects: Primarily sulfur vacancies, which can impact the electronic and superconducting properties of the material.[4]

  • Grain Boundaries: The interface between different crystalline domains. Achieving large, single-crystal domains is a common goal to minimize their impact.[1][3]

  • Surface Oxidation: NbS₂ is highly susceptible to oxidation when exposed to ambient conditions, forming an amorphous niobium oxide layer on the surface.

  • Halide Contamination: In Chemical Vapor Transport (CVT) growth, residual halides (e.g., iodine, bromine) from the transport agent can be incorporated into the crystal lattice.[4]

  • Structural Disorder: Includes point and line defects that can occur at the interface between different polytype domains.[4]

Q2: Which growth method is best for achieving low defect density in NbS₂ crystals?

A2: The choice of growth method significantly impacts crystal quality.

  • Flux Zone Growth: This method is known for producing high-purity, semiconductor-grade crystals with very low defect concentrations, typically in the range of 1x10⁹ to 1x10¹⁰ cm⁻². It is a slow process (can take up to 3 months) but yields excellent atomic structuring.[4]

  • Chemical Vapor Deposition (CVD): A versatile and common method for growing large-area, thin films with good control over thickness and grain size (up to 500 µm).[1][2][3] Defect concentration can be higher than in the flux zone method but can be optimized.

  • Chemical Vapor Transport (CVT): This is a relatively fast method (around 2 weeks) but often results in poorer crystalline quality, with defect concentrations reaching 1x10¹¹ to 1x10¹² cm⁻², and may introduce halide contamination.[4]

Q3: How does the choice of substrate affect the quality of epitaxially grown NbS₂?

A3: The substrate is a critical factor for successful epitaxial growth.

  • c-plane Sapphire (α-Al₂O₃): A very common substrate that promotes epitaxial alignment, leading to high-quality growth. Pre-annealing the sapphire in air is crucial to obtain an atomically smooth surface.[1][3]

  • Graphene and Hexagonal Boron Nitride (h-BN): These 2D materials can be used as substrates and have been shown to promote the growth of smoother NbS₂ films with larger, triangular-shaped domains compared to sapphire. This is attributed to the enhanced surface diffusion of niobium adatoms on the passivated surfaces of graphene and h-BN.

Q4: My NbS₂ crystals are degrading after growth. What is the likely cause and how can I prevent it?

A4: The most likely cause is oxidation. NbS₂ readily reacts with oxygen in the ambient atmosphere, which can alter its properties. To prevent this, it is crucial to handle and store the samples in an inert environment, such as a nitrogen or argon-filled glovebox. For applications requiring exposure to air, the grown crystals should be capped with a protective insulating layer immediately after growth.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue / ObservationProbable Cause(s)Recommended Solution(s)
Incorrect Crystal Phase (e.g., obtained 3R instead of 2H) Film thickness is the primary determinant for polytype in CVD growth. Thinner films (~1.5-3 nm) favor the 3R phase, while thicker films (~4-10 nm) favor the desired superconducting 2H phase.[1][2][3]Increase the concentration of the niobium precursor (e.g., NbCl₅ solution) spin-coated onto the substrate. This will lead to thicker film growth and promote the 2H phase.[2] For bulk crystal growth, increasing the sulfur pressure can also stabilize the 2H phase.
Small Grain Size / High Nucleation Density 1. Non-optimal growth temperature.2. High concentration of precursor vapor.3. Sub-optimal gas flow.1. Increase the growth temperature. Higher temperatures (e.g., 850-950 °C) provide more thermal energy for crystallites to orient correctly before merging into larger domains.[3]2. Use NaCl as a growth promoter. A spin-coated layer of NaCl solution on the substrate reduces the nucleation density.[2]3. Place a bare sapphire wafer on top of the growth substrate. This localizes the precursor vapor near the substrate, promoting the growth of larger crystals.[2]
Poor Crystal Orientation / Polycrystalline Film 1. Insufficiently prepared substrate surface.2. Low growth temperature.3. Off-stoichiometry with surplus niobium.1. Ensure the c-plane sapphire substrate is annealed in air for several hours (e.g., 6 hours) before growth to achieve a clean, atomically smooth surface with step terraces.[2]2. Increase the growth temperature to the optimal range (850-950 °C) to allow for proper epitaxial alignment.[3]3. Ensure an adequate flow of hydrogen (H₂) gas during CVD. H₂ helps to prevent the formation of niobium oxides and can assist in achieving c-axis oriented films.
Presence of Halide Impurities (in CVT growth) The transporting agent (e.g., iodine, bromine) is being incorporated into the crystal lattice.Switch to a halide-free growth method. Flux zone growth is an excellent alternative for producing high-purity crystals with very low defect density.[4] Alternatively, use CVD with halide-free precursors.
Film is Metallic but not Superconducting The grown film is likely the 3R-polytype of NbS₂, or it is too thin. Structural disorder at the interface between 2H and 3R phases can also suppress superconductivity.[4]Follow the steps to obtain the 2H phase by increasing film thickness (see "Incorrect Crystal Phase" above). Aim for a thickness of at least 6 nm to observe a clear superconducting transition.[2]

Data Summary Tables

Table 1: Comparison of NbS₂ Growth Methods and Resulting Defect Densities
Growth MethodTypical Growth TimeDefect Concentration (cm⁻²)Key AdvantagesKey Disadvantages
Flux Zone ~3 months1x10⁹ - 1x10¹⁰Halide-free, very low defect density, high purity.[4]Very slow growth process.
Chemical Vapor Transport (CVT) ~2 weeks1x10¹¹ - 1x10¹²Fast growth time.Poor crystalline quality, potential for halide contamination.[4]
Chemical Vapor Deposition (CVD) HoursVaries with parametersGood control over thickness and grain size, scalable.[1][2][3]Requires careful optimization of multiple parameters.
Table 2: CVD Growth Parameters for Controlling NbS₂ Properties on c-plane Sapphire
ParameterValue / ConditionEffectReference
Growth Temperature 850 - 950 °CPromotes larger grain size and better epitaxial alignment.[3]
NbCl₅ Precursor Concentration Varies (e.g., spin-coated solution)Directly controls film thickness. Higher concentration leads to thicker films.[2]
Resulting Film Thickness 1.5 - 3 nmFavors growth of the metallic 3R-polytype.[2]
Resulting Film Thickness 4 - 10 nmFavors growth of the superconducting 2H-polytype.[2]
Growth Promoter NaCl solution spin-coated on substrateReduces nucleation density, leading to larger individual crystals.[2]
Carrier Gas Ar / H₂ mixtureH₂ flow is important for obtaining well-oriented films.
Reactor Setup Bare sapphire wafer placed over the growth substrateLocalizes precursor vapor, enhancing grain size up to 500 µm.[2][3]

Experimental Protocols

Protocol 1: Epitaxial Growth of NbS₂ by Chemical Vapor Deposition (CVD)

This protocol is based on the successful synthesis of large-grain, phase-controllable NbS₂.[1][2][3]

1. Substrate Preparation:

  • Use c-plane sapphire as the substrate.

  • Anneal the sapphire substrate in air for 6 hours to create a clean, atomically smooth surface.

2. Precursor Preparation:

  • Prepare a solution of niobium chloride (NbCl₅) in a suitable solvent. The concentration will determine the final thickness of the NbS₂ film.

  • Prepare a solution of sodium chloride (NaCl) to be used as a growth promoter.

  • Spin-coat the NaCl solution onto the prepared sapphire substrate, followed by spin-coating the NbCl₅ solution.

3. CVD Reactor Setup:

  • Place the precursor-coated substrate into the center of a hot-wall CVD quartz tube furnace.

  • Place a bare, clean sapphire wafer directly on top of the coated substrate to create a confined reaction space.

  • Place sulfur powder in a boat upstream in a separate heating zone.

4. Growth Process:

  • Purge the system with Argon (Ar) gas to remove oxygen and moisture.

  • Heat the central furnace zone to the growth temperature (e.g., 850-950 °C).

  • Heat the upstream zone to vaporize the sulfur (e.g., ~200 °C).

  • Introduce a carrier gas mixture of Ar and H₂.

  • Maintain the growth conditions for the desired duration.

  • After growth, cool the furnace down to room temperature under an Ar atmosphere.

5. Post-Growth Handling:

  • Immediately transfer the sample to an inert environment (e.g., a glovebox) to prevent oxidation.

Visualizations

Experimental Workflow for CVD Growth of NbS₂

CVD_Workflow cluster_prep Preparation cluster_growth CVD Growth cluster_post Post-Growth sub_prep Substrate Preparation (Sapphire Annealing) precursor_prep Precursor Preparation (Spin-coat NaCl & NbCl₅) sub_prep->precursor_prep reactor_setup Reactor Setup (Load Substrate & Sulfur) precursor_prep->reactor_setup purge Purge with Argon reactor_setup->purge heating Heat Zones (Substrate: 850-950°C, Sulfur: ~200°C) purge->heating growth Introduce Carrier Gas (Ar/H₂) and Grow Film heating->growth cooldown Cool Down in Argon growth->cooldown handling Transfer to Inert Environment (Prevent Oxidation) cooldown->handling characterization Characterization (AFM, Raman, STEM) handling->characterization

Caption: Workflow for epitaxial growth of NbS₂ via CVD.

Troubleshooting Flowchart for NbS₂ Growth

Troubleshooting_Flowchart start Start Growth Analysis q1 Desired Crystal Phase? start->q1 q2 Sufficient Grain Size? q1->q2 Yes sol1 Adjust Precursor Concentration to Control Thickness (Thicker for 2H Phase) q1->sol1 No q3 Good Crystal Orientation? q2->q3 Yes sol2 Increase Growth Temp (850-950°C) Use NaCl Promoter Use 'Lid' Configuration q2->sol2 No end_ok Growth Successful q3->end_ok Yes sol3 Anneal Substrate Properly Increase Growth Temp Ensure H₂ Flow q3->sol3 No end_fail Re-evaluate Growth Method sol1->q2 sol2->q3 sol3->end_fail

Caption: Troubleshooting logic for common NbS₂ growth issues.

Relationship between Growth Parameters and Crystal Properties

Parameter_Relationships cluster_params Tunable Growth Parameters cluster_props Resulting Crystal Properties temp Growth Temperature grain_size Grain Size temp->grain_size orientation Crystal Orientation temp->orientation precursor NbCl₅ Concentration thickness Film Thickness precursor->thickness substrate Substrate Choice (Sapphire, Graphene, h-BN) substrate->grain_size promoter NaCl Promoter promoter->grain_size method Growth Method (CVD, Flux, CVT) defects Defect Density method->defects polytype Polytype (2H vs 3R) thickness->polytype Strongly Correlated

Caption: Key parameter influences on final NbS₂ crystal quality.

References

Technical Support Center: Enhancing the Cycle Life of Niobium Sulfide Anodes in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with niobium sulfide (B99878) (NbS₂) anodes in lithium-ion batteries. Our goal is to help you overcome common experimental challenges and improve the cycling performance of your batteries.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with NbS₂ anodes.

Issue ID Problem Potential Causes Suggested Solutions
NbS₂-001 Rapid Capacity Fading within Initial Cycles 1. Material Pulverization: Significant volume expansion during lithiation can lead to mechanical stress and fracture of the NbS₂ particles.[1][2] 2. Unstable Solid Electrolyte Interphase (SEI) Layer: Continuous formation and dissolution of the SEI layer consumes lithium ions and electrolyte, leading to capacity loss.[2] 3. Poor Electrode Integrity: Insufficient binder adhesion or inhomogeneous slurry mixing can result in poor electrical contact and detachment of the active material from the current collector.1. Nanostructuring: Synthesize nanostructured NbS₂ materials (e.g., nanoflakes, nanotubes) to better accommodate volume changes.[1][2] 2. Binder Optimization: Experiment with different binders or increase the binder-to-active material ratio. A common composition is 90% NbS₂, 5% Super-P carbon black, and 5% CMC+SBR binder.[2][3] 3. Electrolyte Additives: Introduce electrolyte additives like fluoroethylene carbonate (FEC) to help form a more stable SEI layer.
NbS₂-002 Low Initial Coulombic Efficiency 1. Irreversible Lithium Trapping: Defects and impurities (e.g., oxygen) in the NbS₂ material can trap lithium ions during the first cycle.[1][2][3] 2. SEI Layer Formation: A significant portion of the initial capacity is consumed in the formation of the SEI layer on the anode surface.1. Material Purity: Ensure high purity of NbS₂ precursors (niobium and sulfur) and an inert atmosphere (e.g., argon) during synthesis to minimize oxygen contamination.[4] 2. Pre-lithiation: Consider pre-lithiation strategies for the cathode to compensate for the initial lithium loss.[5] 3. Controlled Synthesis: Optimize synthesis conditions (e.g., temperature, time) to control the level of defects in the NbS₂ crystal structure.
NbS₂-003 High and Unstable Voltage Plateau 1. Phase Transitions: The presence of different NbS₂ polymorphs (e.g., 2H-NbS₂, 3R-NbS₂) can result in multiple or shifting voltage plateaus.[4] 2. Conversion Reaction: A partially reversible conversion reaction, in addition to intercalation, can introduce different electrochemical processes at various voltages.[1][2][3]1. Phase Characterization: Use X-ray diffraction (XRD) to identify the crystal structure of your synthesized NbS₂.[4] 2. Electrochemical Analysis: Perform cyclic voltammetry (CV) to identify the different redox peaks corresponding to intercalation and conversion reactions.
NbS₂-004 Inconsistent Electrochemical Performance 1. Inhomogeneous Electrode Slurry: Uneven distribution of active material, conductive carbon, and binder can lead to variations in performance between different cells. 2. Variations in Cell Assembly: Inconsistent pressure, electrode alignment, or electrolyte volume can affect cell performance.1. Slurry Preparation: Ensure thorough mixing of the electrode slurry using a planetary mixer or ball milling for an extended period. 2. Standardized Cell Assembly: Follow a strict and consistent protocol for coin cell assembly, paying close attention to electrode punching, separator placement, and crimping pressure.

Frequently Asked Questions (FAQs)

1. What is a typical starting formulation for an NbS₂ anode slurry?

A common and effective starting point for an NbS₂ anode slurry is a weight ratio of 90:5:5 for the active material (NbS₂), conductive agent (Super-P carbon black), and binder (a combination of carboxymethyl cellulose (B213188) (CMC) and styrene-butadiene rubber (SBR)), respectively.[2][3]

2. What are the common methods for synthesizing NbS₂ for battery applications?

Common synthesis methods include:

  • High-Temperature Annealing: This involves heating niobium and sulfur powders in a tube furnace under an inert atmosphere (e.g., argon) at high temperatures (e.g., 1050 °C).[4]

  • Physical Vapor Transport (PVT): This method uses a temperature gradient to transport and react the precursors to form NbS₂ crystals.[6]

  • Hydrothermal Synthesis: This technique involves a chemical reaction in an aqueous solution at elevated temperature and pressure in a sealed vessel.[7]

3. What is the expected theoretical capacity of NbS₂ anodes?

The theoretical capacity of NbS₂ can vary depending on the reaction mechanism. For intercalation of a double layer of lithium, the capacity can be around 340.8 mAh/g for pristine material and as high as 681.6 mAh/g for oxidized material.[1][3][8][9] However, due to a partially reversible conversion reaction, initial experimental capacities can be much higher, even exceeding 1100 mAh/g.[1][2][3][8]

4. How do defects and impurities affect the performance of NbS₂ anodes?

Defects and impurities, such as oxygen, can have a dual effect. They can increase the initial capacity by providing additional sites for lithium storage and triggering a conversion-type reaction.[1][2][3] However, this conversion reaction is often only partially reversible, which can contribute to a lower coulombic efficiency and faster capacity fade.[1][2][3]

5. What are the key challenges in improving the cycle life of NbS₂ anodes?

The primary challenges are:

  • Large Volume Expansion: Similar to silicon anodes, NbS₂ experiences significant volume changes during lithiation and delithiation, which can lead to pulverization of the electrode material.[1][2]

  • Unstable SEI Layer: The repeated volume changes can disrupt the SEI layer, leading to its continuous reformation and consumption of lithium and electrolyte.[2]

  • Partially Reversible Conversion Reaction: While boosting initial capacity, the irreversibility of the conversion reaction contributes to capacity loss over cycling.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of NbS₂ Nanoflakes via Annealing

This protocol is based on a simple annealing technique for producing NbS₂ nanoflakes.[4]

  • Precursor Preparation: Weigh 1 g of niobium powder (>99% purity) and 3 g of elemental sulfur (>99% purity).

  • Furnace Setup: Place the niobium powder in the first zone and the sulfur in the middle zone of a three-zone tube furnace.

  • Inert Atmosphere: Purge the tube furnace with argon gas at a constant flow rate to prevent oxidation.

  • Heating Program:

    • Ramp the furnace temperature to 1050 °C over 100 minutes.

    • Hold the temperature at 1050 °C for 80 minutes to allow for sulfurization.

  • Cooling: Allow the furnace to cool down to room temperature naturally under argon flow.

  • Collection: Carefully collect the synthesized NbS₂ nanoflakes from the first zone.

Protocol 2: NbS₂ Anode Slurry Preparation and Electrode Casting

This protocol details the steps for preparing a standard NbS₂ anode.[2][3]

  • Binder Solution: Prepare a binder solution by dissolving CMC in deionized water.

  • Mixing:

    • In a separate container, add the synthesized NbS₂ powder and Super-P carbon black.

    • Add the CMC solution to the dry powders and mix thoroughly using a planetary mixer or by magnetic stirring until a homogeneous slurry is formed.

    • Add the SBR binder to the slurry and continue mixing for several hours.

  • Casting:

    • Cast the slurry onto a copper foil current collector using a doctor blade with a specific gap height to control the thickness.

    • Dry the cast electrode in a vacuum oven at 80-100 °C for at least 12 hours to remove the solvent.

  • Electrode Punching: Punch out circular electrodes of the desired diameter (e.g., 12-15 mm) from the dried sheet.

  • Mass Loading: Weigh the punched electrodes to determine the active material mass loading.

Protocol 3: Coin Cell Assembly and Electrochemical Testing

This protocol outlines the assembly of a 2032-type coin cell for electrochemical characterization.[2][3]

  • Components:

    • NbS₂ working electrode

    • Lithium metal counter and reference electrode

    • Separator (e.g., Celgard 2325)

    • Electrolyte: 1.0 M LiPF₆ in a 1:1 (v/v) mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)

    • 2032 coin cell parts (case, spacer, spring, gasket)

  • Assembly (in an argon-filled glovebox):

    • Place the NbS₂ electrode in the center of the coin cell case.

    • Add a few drops of electrolyte to wet the electrode surface.

    • Place the separator on top of the working electrode.

    • Add more electrolyte to wet the separator.

    • Place the lithium metal electrode on top of the separator.

    • Add the spacer and spring.

    • Place the gasket and the top cap.

  • Crimping: Crimp the coin cell using a hydraulic crimping machine to ensure a proper seal.

  • Resting: Let the assembled cell rest for several hours to ensure complete wetting of the electrodes.

  • Electrochemical Testing:

    • Galvanostatic Cycling: Cycle the cell at a constant current between a defined voltage window (e.g., 0.01 V to 2.7 V) to measure the specific capacity and cycle life.

    • Cyclic Voltammetry (CV): Scan the voltage at a slow rate (e.g., 0.1 mV/s) to study the electrochemical reactions.

    • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell at different states of charge to analyze the charge transfer resistance and other kinetic parameters.

Performance Data Summary

NbS₂ Composite Initial Discharge Capacity (mAh/g) Capacity Retention Current Density Reference
NbS₂ (experimental)~113082.3% after 1st cycle0.05 C[3]
NbS₃@15 wt% Graphene~251 (after 150 cycles)-100 mA/g[6]
a-NbS₄/20%VGCF@15%Li₇P₃S₁₁1043.25403.2 mAh/g after 500 cycles0.5 A/g[10]

Diagrams

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_cell Cell Assembly & Testing s1 Precursor Weighing (Nb and S) s2 Furnace Annealing (1050 °C, Ar atm) s1->s2 s3 NbS₂ Nanoflake Collection s2->s3 e1 Slurry Preparation (NbS₂, Carbon, Binder) s3->e1 e2 Doctor Blade Casting (on Cu Foil) e1->e2 e3 Vacuum Drying e2->e3 e4 Electrode Punching e3->e4 c1 Coin Cell Assembly (in Glovebox) e4->c1 c2 Electrochemical Testing (Cycling, CV, EIS) c1->c2

Caption: Experimental workflow for NbS₂ anode fabrication and testing.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Observed Issue: Rapid Capacity Fading cause1 Material Pulverization? start->cause1 cause2 Unstable SEI Layer? start->cause2 cause3 Poor Electrode Integrity? start->cause3 sol1 Synthesize Nanomaterials cause1->sol1 sol2 Use Electrolyte Additives (FEC) cause2->sol2 sol3 Optimize Binder System cause3->sol3

Caption: Troubleshooting logic for rapid capacity fading in NbS₂ anodes.

References

Improving electronic and ionic conductivity in NbS₂-based battery electrodes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Niobium Disulfide (NbS₂)-based battery electrodes. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist you in overcoming common challenges during your experiments and improving the electronic and ionic conductivity of your materials.

Frequently Asked Questions (FAQs)

Q1: Why is my NbS₂ electrode exhibiting low specific capacity and poor rate capability?

Low specific capacity and rate capability in NbS₂ electrodes often stem from several core issues:

  • Poor Ionic Conductivity: The layered structure of NbS₂, while beneficial, can impede rapid ion diffusion, especially in thicker nanosheets or restacked agglomerates.

  • Nanosheet Restacking: During electrode processing or cycling, individual NbS₂ nanosheets can re-aggregate due to van der Waals forces.[1][2] This reduces the electrochemically active surface area accessible to the electrolyte, diminishing capacity and rate performance.[2]

  • High Charge Transfer Resistance (Rct): A sluggish charge transfer process at the electrode-electrolyte interface can significantly limit performance, particularly at high current densities. This is often visible as a large semicircle in the high-frequency region of a Nyquist plot from Electrochemical Impedance Spectroscopy (EIS).[1]

  • Low Intrinsic Electronic Conductivity: While 2H-NbS₂ has an intrinsic metallic character, factors like morphology, defects, or the presence of less conductive phases (like oxides) can lower the overall electronic conductivity of the electrode.[1]

Q2: How can I improve the cycling stability of my NbS₂-based battery?

Poor cycling stability is often linked to mechanical and chemical degradation during charge-discharge cycles. Key causes and solutions include:

  • Volume Expansion: Although less severe than in materials like silicon, transition metal sulfides can still experience volume changes during ion intercalation, leading to electrode pulverization over time.[3] Creating nanocomposites with buffering materials like Vapor Grown Carbon Fibers (VGCF) can help mitigate this.[3]

  • Irreversible Reactions: The aggregation of nanosheets can lead to irreversible capacity loss.[2] Designing hierarchical structures is an effective strategy to prevent this restacking.[1]

  • Interfacial Instability: A poor interface between the NbS₂ material and the solid electrolyte can limit performance in all-solid-state batteries. In situ coating of the active material with a solid electrolyte layer, such as Li₇P₃S₁₁, ensures intimate interfacial contact and improves stability.[3]

Q3: What are the most effective strategies to fundamentally boost both electronic and ionic conductivity in NbS₂ electrodes?

Several advanced strategies have proven effective in enhancing the conductivity and overall performance of NbS₂ electrodes:

  • Morphology Engineering: Tuning the morphology of NbS₂ from stacked structures to ultrathin or hierarchical nanosheets can significantly impact performance. Ultrathin nanosheets offer a larger electrochemical surface area for efficient ion diffusion, leading to high rate capability.[1] Hierarchical structures can reduce charge transfer resistance and show high specific capacitance at lower current densities.[1]

  • Nanocomposite Formation: This is a widely used and highly effective strategy.

    • Carbon Composites: Incorporating conductive carbon materials (like activated carbon, rGO, or VGCF) improves electronic conductivity and can help prevent nanosheet aggregation.[3][4]

    • Solid Electrolyte Composites: For all-solid-state batteries, mixing NbS₂ with a solid electrolyte improves ionic pathways throughout the electrode. An a-NbS₄/20%VGCF@15%Li₇P₃S₁₁ nanocomposite improved electronic conductivity by five orders of magnitude and ionic conductivity by two orders of magnitude compared to the base material.[3]

  • Doping and Functionalization:

    • Metal Doping: Introducing metal atoms like Palladium (Pd), Titanium (Ti), or Vanadium (V) by substituting Nb atoms can significantly improve electronic conductivity, lower the diffusion energy barriers for ions, and increase theoretical capacity.[5] Doping NbS₂ monolayers with these metals can yield a maximum theoretical capacity of 1470.87 mA h g⁻¹.[5]

    • Functionalization: First-principles calculations suggest that functionalizing NbS₂ with elements like Fluorine (F) and Chlorine (Cl) can achieve very high energy densities (up to 1223 Wh/g for NbS₂F₂ with lithium) by increasing the operating voltage.[6]

Troubleshooting Guides

This section provides logical workflows to diagnose and solve common experimental issues.

Troubleshooting Low Capacity and Rate Capability

If your electrode is underperforming, follow this diagnostic workflow to identify and address the root cause.

G Start Problem: Low Capacity or Poor Rate Capability EIS 1. Perform EIS Analysis Start->EIS CheckRct Is Rct (semicircle) high? EIS->CheckRct Morphology 2. Analyze Morphology (SEM/TEM) CheckRct->Morphology No Sol_Interface Solution: Improve Electrode-Electrolyte Interface (e.g., Solid Electrolyte Coating) CheckRct->Sol_Interface Yes CheckStacking Are nanosheets restacked or aggregated? Morphology->CheckStacking Conductivity 3. Check Formulation CheckStacking->Conductivity No Sol_Morphology Solution: Synthesize Hierarchical or Ultrathin Nanosheets CheckStacking->Sol_Morphology Yes CheckCarbon Is conductive additive content optimal? Conductivity->CheckCarbon Sol_Composite Solution: Incorporate Conductive Additives (Carbon, rGO) CheckCarbon->Sol_Composite No/Sub-optimal Sol_Doping Advanced Solution: Utilize Doping (Pd, Ti) or Functionalization CheckCarbon->Sol_Doping Yes, but still poor Sol_Interface->Morphology Sol_Morphology->Conductivity

Troubleshooting workflow for underperforming NbS₂ electrodes.

Quantitative Data Summary

The following tables summarize quantitative data from key studies, illustrating the impact of different optimization strategies.

Table 1: Effect of Morphology on Electrochemical Performance of NbS₂ (Data sourced from Frontiers in Chemistry, 2020)[1]

NbS₂ MorphologySpecific Capacitance @ 1 A g⁻¹Specific Capacitance @ 10 A g⁻¹Charge Transfer Resistance (Rct)Key Finding
Ultrathin Nanosheets 175.6 F g⁻¹120.0 F g⁻¹Higher than HierarchicalHighest rate capability due to large surface area.[1]
Hierarchical 221.4 F g⁻¹117.1 F g⁻¹SmallestHighest specific capacitance at low current densities.[1]
Stacked Nanosheets 196.9 F g⁻¹103.1 F g⁻¹Larger than HierarchicalLower performance due to aggregation.[1]

Table 2: Performance Enhancement of NbS₄/NbS₂ via Nanocomposites (Data sourced from Nanoscale, 2021 and KoreaScience, 2021)[3][4]

Composite MaterialElectronic ConductivityIonic ConductivityInitial Discharge CapacityCycling Performance
Pristine a-NbS₄ ~1.0 x 10⁻⁶ S cm⁻¹~5.5 x 10⁻⁶ S cm⁻¹--
a-NbS₄/20%VGCF@15%Li₇P₃S₁₁ 1.0 x 10⁻¹ S cm⁻¹5.5 x 10⁻⁴ S cm⁻¹1043.25 mAh g⁻¹ at 0.1 A g⁻¹403.2 mAh g⁻¹ after 500 cycles at 0.5 A g⁻¹.[3]
FeₓNbS₂/C Composite -->600 mAh g⁻¹Stable cycling and excellent rate performance.[4]

Experimental Protocols

Protocol 1: Colloidal Synthesis of NbS₂ Nanosheets

(Methodology adapted from Frontiers in Chemistry, 2020)[1]

This protocol describes a colloidal method to synthesize NbS₂ nanosheets, where morphology can be tuned by adjusting reaction parameters.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_post Post-Processing p1 1. Add NbCl₅ (1 mmol) and Oleylamine (B85491) (8.0 mL) to three-neck flask p2 2. Ultrasonicate until NbCl₅ fully dissolves p1->p2 p3 3. Heat to 120°C for 30 min under Ar flow p2->p3 r1 4. Heat solution to 300°C p3->r1 r2 5. Inject CS₂ (1.8 mL) dropwise (~1 mL/min) r1->r2 r3 6. Maintain temperature for desired reaction time r2->r3 pp1 7. Cool to room temp. r3->pp1 pp2 8. Precipitate with ethanol (B145695), centrifuge to collect product pp1->pp2 pp3 9. Wash with ethanol/ hexane (B92381) mixture pp2->pp3 pp4 10. Dry under vacuum pp3->pp4

Workflow for colloidal synthesis of NbS₂ nanosheets.
  • Precursor Preparation: In an Argon atmosphere, add Niobium(V) chloride (NbCl₅, 1 mmol) and oleylamine (8.0 mL) to a 100 mL three-neck flask.

  • Dissolution: Use an ultrasound bath to treat the mixture until the NbCl₅ is completely dissolved, forming a yellow, transparent liquid.

  • Degassing: Heat the mixture to 120°C for 30 minutes under a continuous Ar flow to remove residual water and oxygen.

  • Reaction: Increase the temperature to 300°C. Once stable, inject carbon disulfide (CS₂, 1.8 mL) dropwise into the hot solution at a rate of approximately 1 mL/min. The reaction temperature and amount of CS₂ can be varied to control the final morphology of the nanosheets.[1]

  • Product Collection: After the reaction is complete, cool the flask to room temperature. Add ethanol to precipitate the product, then collect it via centrifugation.

  • Washing: Wash the collected NbS₂ nanosheets multiple times with a mixture of ethanol and hexane to remove unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven.

Protocol 2: Fabrication of a Composite Electrode

(Methodology adapted from Frontiers in Chemistry, 2020 and Nanoscale, 2021)[1][3]

  • Slurry Preparation: Create a homogenous slurry by mixing the active material (e.g., hierarchical NbS₂ or NbS₂-based composite) (70 wt%), conductive carbon black (20 wt%), and a polyvinylidene fluoride (B91410) (PVDF) binder (10 wt%).[1]

  • Solvent Addition: Use a suitable solvent, such as N-Methyl-2-pyrrolidone (NMP) or absolute ethanol, to dissolve the binder and achieve the desired slurry viscosity.

  • Coating: Uniformly coat the slurry onto a pre-cleaned current collector (e.g., nickel foam or copper foil). The mass loading of the active material should be controlled, for instance, to ~1.5 mg cm⁻².[1]

  • Drying: Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 80-120°C) for several hours to completely remove the solvent.

  • Cell Assembly: Transfer the dried electrode into an argon-filled glovebox for coin cell assembly, using it as the working electrode with a lithium metal counter electrode and a suitable separator and electrolyte.

References

Preventing oxidation and degradation of NbS₂ nanosheets in ambient conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and degradation of Niobium Disulfide (NbS₂) nanosheets in ambient conditions.

Frequently Asked Questions (FAQs)

Q1: How quickly do NbS₂ nanosheets degrade in ambient air?

A1: NbS₂ nanosheets are highly susceptible to oxidation when exposed to ambient conditions.[1][2] The degradation process can begin within minutes to hours of exposure, especially for atomically thin or exfoliated nanosheets.[3] The rate of oxidation is influenced by factors such as humidity, temperature, and light exposure.[4]

Q2: What are the visible signs of NbS₂ nanosheet degradation?

A2: Visually, degradation may not be immediately apparent. However, changes in the material's properties are detectable through various characterization techniques. Atomic Force Microscopy (AFM) may reveal changes in surface morphology, such as the formation of nanoparticles or rougher surfaces on the nanosheet.[5][6] Spectroscopic methods like Raman and X-ray Photoelectron Spectroscopy (XPS) are more definitive in identifying the chemical changes associated with oxidation.[5][7]

Q3: What are the chemical products of NbS₂ oxidation?

A3: When NbS₂ nanosheets oxidize, they primarily form niobium oxides, such as niobium dioxide (NbO₂) and niobium pentoxide (Nb₂O₅).[5][7] This transformation from a sulfide (B99878) to an oxide significantly alters the electronic and chemical properties of the material.[1]

Q4: Can I store NbS₂ nanosheets in a standard laboratory environment?

A4: It is strongly advised against storing unprotected NbS₂ nanosheets in a standard laboratory environment. Exposure to air and moisture will lead to rapid degradation.[2] For short-term storage and handling, an inert atmosphere, such as a nitrogen or argon-filled glovebox, is essential.[2]

Q5: Is it possible to reverse the oxidation of NbS₂ nanosheets?

A5: Once NbS₂ has oxidized to niobium oxides, the process is generally considered irreversible under normal laboratory conditions. Therefore, prevention of oxidation is the most critical aspect of working with this material.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and characterization of NbS₂ nanosheets.

Problem Possible Cause Recommended Action
Unexpected Raman peaks or peak shifts in my NbS₂ sample. The sample has likely oxidized. New peaks corresponding to niobium oxides (NbO₂ and Nb₂O₅) can appear, and the characteristic NbS₂ peaks may decrease in intensity or shift.[5][8][9]1. Confirm oxidation using XPS to check for Nb-O bonds. 2. If oxidized, the sample is likely unusable for its intended purpose. 3. For future experiments, ensure all handling and characterization are performed under an inert atmosphere or use an appropriate encapsulation layer.[5]
XPS data shows the presence of Nb-O bonds. The nanosheets have oxidized, leading to the formation of niobium oxides on the surface.[7][10]1. Quantify the extent of oxidation by analyzing the Nb 3d and O 1s core level spectra. 2. If the oxidation is significant, the material's properties will be compromised. 3. Implement stricter air-free handling procedures and consider in-situ characterization where possible.
AFM images show nanoparticles or increased roughness on the nanosheet surface. This is a common morphological indication of oxidation, where the smooth surface of the NbS₂ nanosheet is disrupted by the formation of oxide clusters.[5][6][11]1. Correlate AFM findings with Raman or XPS to confirm chemical changes. 2. To study the intrinsic properties of NbS₂, prepare and characterize fresh, unoxidized samples under inert conditions.
Difficulty reproducing electronic or catalytic measurements. Sample degradation between experiments is a likely cause. The electronic properties of NbS₂ are highly sensitive to oxidation.[1]1. Prepare and characterize samples immediately before measurement. 2. Use encapsulation techniques to protect the nanosheets during measurements outside of a glovebox. 3. Always handle and store samples in an inert environment.
Dispersions of NbS₂ nanosheets appear unstable or aggregate over time. Exposure to air during storage or handling can initiate oxidation at the edges and defect sites of the nanosheets in dispersion, leading to changes in surface chemistry and aggregation.[5][12][13]1. Store dispersions in a sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][5] 2. Use anhydrous solvents to minimize exposure to water.[5] 3. Prepare fresh dispersions for critical experiments.

Data Presentation: Impact of Oxidation on NbS₂ Nanosheets

While direct quantitative comparisons of oxidation rates for different protection strategies on NbS₂ are limited in the literature, the following table summarizes the qualitative and semi-quantitative findings from various characterization techniques.

Condition Characterization Technique Observation Interpretation Citation
Ambient Air Exposure Raman SpectroscopyAppearance of new peaks, decrease in intensity and broadening of NbS₂ modes.Formation of amorphous niobium oxides (NbOₓ) and eventual amorphization of the crystal structure.[5][14][15]
X-ray Photoelectron Spectroscopy (XPS)Emergence of Nb 3d peaks at higher binding energies corresponding to Nb⁴⁺ and Nb⁵⁺ oxidation states.Formation of NbO₂ and Nb₂O₅ on the nanosheet surface.[7][16][17][18]
Atomic Force Microscopy (AFM)Increased surface roughness and the appearance of small particles on the nanosheet surface.Growth of niobium oxide islands on the NbS₂ surface.[5][6][11]
PMMA Encapsulation Transmission Electron Microscopy (TEM)Prevents further chemical change and preserves the crystalline NbS₂ core.PMMA acts as an effective barrier against oxygen and moisture.[3]
h-BN Encapsulation Raman and Photoluminescence Spectroscopy (on other TMDCs)Prevents photodegradation and oxidation, with thicker h-BN layers offering better protection.h-BN provides a chemically inert and impermeable barrier.[4][19][20][21]

Experimental Protocols

Protocol 1: Handling and Storage of NbS₂ Nanosheets

This protocol outlines the best practices for handling and storing NbS₂ nanosheets to minimize oxidation.

Materials:

  • NbS₂ nanosheets (as-synthesized or purchased)

  • Inert atmosphere glovebox (N₂ or Ar) with O₂ and H₂O levels < 0.1 ppm

  • Sealed, airtight containers (e.g., vials with PTFE-lined caps)

  • Anhydrous solvents (if preparing dispersions)

  • Parafilm or vacuum grease

Procedure:

  • Glovebox Environment: All handling of dry NbS₂ nanosheets should be performed inside a glovebox with a continuously monitored inert atmosphere.

  • Transferring to Glovebox:

    • If the as-received material is not in an inert atmosphere, quickly transfer it into the glovebox antechamber.

    • Purge the antechamber with the glovebox gas (e.g., N₂) at least three times before opening the inner door.

  • Storage of Dry Powder:

    • Store the dry NbS₂ powder in a clearly labeled, airtight vial.

    • For extra protection, wrap the vial cap with Parafilm.

  • Storage of Dispersions:

    • Prepare dispersions using anhydrous solvents inside the glovebox.

    • Store the dispersion in a sealed vial. For longer-term storage, consider sealing the vial cap with Parafilm or a thin layer of vacuum grease.

    • Store the vials in a dark environment within the glovebox to prevent potential light-induced degradation.[4]

Protocol 2: PMMA Encapsulation of NbS₂ Nanosheets for Ambient Condition Measurements

This protocol describes a standard method for encapsulating NbS₂ nanosheets on a substrate with Polymethyl methacrylate (B99206) (PMMA) for protection during characterization in ambient conditions.

Materials:

  • NbS₂ nanosheets exfoliated or deposited on a substrate (e.g., SiO₂/Si)

  • PMMA solution (e.g., 4% in anisole)

  • Anisole or appropriate solvent for PMMA

  • Spin coater

  • Hot plate

  • Pipettes

  • Nitrogen or argon gas for drying

Procedure:

  • Substrate Preparation: Ensure the substrate with NbS₂ nanosheets is clean and dry. This step should be performed in an inert environment if possible, or immediately after sample preparation.

  • PMMA Coating:

    • Place the substrate on the spin coater chuck.

    • Dispense a few drops of the PMMA solution onto the center of the substrate to completely cover the surface.

    • Spin coat the substrate. A typical spin coating recipe is a two-step process:

      • Step 1: 500 rpm for 10 seconds (for spreading)

      • Step 2: 4000 rpm for 60 seconds (for thinning)

      • Note: Spin speed and time should be optimized to achieve the desired PMMA thickness.

  • Baking:

    • Carefully transfer the PMMA-coated substrate to a hotplate.

    • Bake at 180°C for 90 seconds to remove the solvent and solidify the PMMA film.

  • Cooling:

    • Remove the substrate from the hotplate and allow it to cool to room temperature.

    • The encapsulated sample can now be handled in ambient conditions for a limited time for characterization. For long-term protection, storage in a desiccator or inert environment is still recommended.

Visualizations

Oxidation_Pathway NbS2 Pristine NbS₂ Nanosheet Edges_Defects Adsorption at Edges & Defect Sites NbS2->Edges_Defects Initial Exposure Ambient Ambient Conditions (O₂, H₂O) Ambient->Edges_Defects NbO2 Formation of NbO₂ Edges_Defects->NbO2 Oxidation Initiation Nb2O5 Further Oxidation to Nb₂O₅ NbO2->Nb2O5 Progressive Oxidation Degraded Degraded Nanosheet (Altered Properties) Nb2O5->Degraded Experimental_Workflow start Start: Pristine NbS₂ handling Handling & Storage start->handling glovebox Inert Atmosphere (Glovebox) handling->glovebox Recommended encapsulation Encapsulation (e.g., PMMA, h-BN) handling->encapsulation For Ambient Use characterization Characterization (Raman, XPS, AFM) glovebox->characterization encapsulation->characterization oxidized Oxidized Sample? characterization->oxidized troubleshoot Troubleshoot (Refer to Guide) oxidized->troubleshoot Yes success Successful Experiment oxidized->success No

References

Refinement of Niobium Disulfide (NbS₂) Electrode Fabrication: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fabrication of Niobium Disulfide (NbS₂) electrodes for electrochemical testing.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the preparation and handling of NbS₂ electrodes.

1. Slurry Preparation and Composition

  • Q1: What are the typical components of an NbS₂ electrode slurry, and in what ratios should they be mixed?

    • A1: A standard NbS₂ electrode slurry consists of the active material (NbS₂), a binder, and a conductive agent dispersed in a solvent. The precise ratios can be optimized for specific applications, but a common starting point is a weight ratio of 80:10:10 for active material:conductive agent:binder.[1][2]

  • Q2: My NbS₂ slurry is inhomogeneous. What could be the cause and how can I fix it?

    • A2: Inhomogeneity in the slurry can result from several factors:

      • Inadequate Mixing: Ensure vigorous and prolonged mixing. For small-scale preparations, ultrasonication or ball milling can be effective.[2] For larger batches, a planetary mixer is recommended.

      • Poor Binder Dissolution: The binder may not be fully dissolved in the solvent. For PVDF in NMP, gentle heating (around 80°C) and continuous stirring can aid dissolution.[1] For water-based binders like CMC, it's crucial to add the powder slowly to heated deionized water while stirring to prevent clumping.[1]

      • Agglomeration of Powders: To improve dispersion, it is suggested to dry-mill the NbS₂ active material and the conductive powder together before adding them to the binder solution.[1] Adding the powders in smaller portions and mixing thoroughly after each addition can also improve uniformity.[1]

  • Q3: Which binder and conductive agent should I choose for my NbS₂ electrode?

    • A3: The choice of binder and conductive agent depends on the solvent system and the desired electrochemical performance.

      • Binders: Polyvinylidene fluoride (B91410) (PVDF) is a common choice for non-aqueous slurries (using NMP as a solvent) due to its electrochemical stability.[3] For aqueous systems, a combination of carboxymethyl cellulose (B213188) (CMC) and styrene-butadiene rubber (SBR) is often used.[4][5]

      • Conductive Agents: Carbon-based materials are typically used to enhance the electrical conductivity of the electrode.[6] Common options include carbon black (e.g., Super P), carbon nanotubes (CNTs), and graphene.[6][7] Nanomaterials can create a conductive network at a lower percolation threshold, which is beneficial for maximizing the active material ratio.[6]

2. Electrode Coating and Drying

  • Q4: My coated NbS₂ electrode film has cracks after drying. How can I prevent this?

    • A4: Crack formation during drying is often a result of stress induced by rapid solvent evaporation.[8] To mitigate this:

      • Control the Drying Rate: Avoid overly aggressive drying conditions. A lower drying temperature and reduced air velocity can lead to more uniform solvent evaporation and reduce stress on the film.[8][9] An optimal drying temperature around 80°C has been shown to produce high-quality electrodes.[9]

      • Optimize Slurry Viscosity: A slurry with very low viscosity may be more prone to cracking. Adjusting the solid content or the binder-to-solvent ratio can help achieve a more suitable viscosity for coating.[10]

  • Q5: The adhesion of my NbS₂ film to the current collector is poor, leading to delamination. What is the cause and solution?

    • A5: Poor adhesion is often linked to binder migration during the drying process.[8]

      • Binder Migration: Rapid drying can cause the binder to move with the solvent to the surface of the electrode, resulting in a lower concentration of binder at the current collector interface.[11] Using a slower, more controlled drying process can help ensure a more uniform binder distribution throughout the electrode thickness.[9]

      • Binder Selection: Ensure the chosen binder has good adhesion properties for both the NbS₂ particles and the current collector. Some modern aqueous binders have been developed to offer improved adhesion.[12]

3. Electrode Pressing and Calendering

  • Q6: What are the common defects that can occur during the calendering of NbS₂ electrodes?

    • A6: Calendering, or roll pressing, is used to increase the density and improve the electrical contact within the electrode.[13] However, excessive or improper calendering can introduce defects such as:

      • Wrinkles and Corrugation: These can be caused by non-uniform stress distribution during pressing.[13][14][15]

      • Cracking of Active Material: High pressure can lead to the fracture of the NbS₂ particles.[13][14]

      • Inhomogeneous Density: This can result in non-uniform electrochemical performance across the electrode.[13]

  • Q7: How can I avoid calendering-induced defects in my NbS₂ electrodes?

    • A7: To minimize defects during calendering:

      • Optimize Calendering Parameters: Carefully control the pressure (line load) and temperature. Calendering at elevated temperatures (above the glass-transition temperature of the binder) can improve the plasticity of the electrode and reduce the risk of cracking.[14]

      • Gradual Compression: Applying the pressure in multiple, smaller steps can help to achieve the desired density with a lower risk of introducing defects compared to a single high-pressure step.

      • Ensure Uniform Electrode Thickness: A uniform coating thickness is crucial for even pressure distribution during calendering.[15]

4. Material Stability and Handling

  • Q8: I've noticed that my NbS₂ material is changing over time. Is it unstable?

    • A8: Niobium disulfide is known to be susceptible to oxidation when exposed to air.[16][17] This oxidation can affect its electronic properties and electrochemical performance. It is crucial to handle and store NbS₂ materials in an inert atmosphere (e.g., in a glovebox) to minimize exposure to oxygen and moisture.[17]

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Slurry Composition (by weight)
Active Material (NbS₂)80-95%The primary component of the electrode.
Conductive Agent5-15%e.g., Carbon Black, CNTs.[7]
Binder5-15%e.g., PVDF, CMC/SBR.[3][4]
Drying Parameters
Temperature50-150 °C80 °C is often optimal to avoid binder migration and cracking.[9]
Time10 min - 12 hoursDependent on temperature, solvent, and film thickness.[9]
Calendering Parameters
Thickness Reduction~30%A common target for compression.[14]
Electrode Density3.0 - 3.6 g/cm³Higher densities can lead to performance degradation.[13]

Experimental Protocols

Protocol 1: Preparation of NbS₂ Electrode via Drop Casting

  • Slurry Preparation:

    • Prepare a dispersion of NbS₂ flakes in a suitable solvent (e.g., anhydrous acetonitrile).

    • The typical mass loading is around 0.5 mg/cm².[18]

  • Deposition:

    • Drop-cast the prepared dispersion onto a glassy carbon electrode.

  • Drying:

    • Dry the electrode overnight at room temperature.[18]

  • Optional Treatment:

    • For certain applications, such as enhancing HER activity, the dried electrode can be chemically treated. For example, by immersing it in a Li-TFSI solution in a closed vial at 70°C for 20 minutes, followed by annealing at 100°C for 5 minutes in air.[18]

Protocol 2: Preparation of NbS₂ Electrode via Vacuum Filtration

  • Dispersion Preparation:

    • Prepare separate dispersions of a support material (e.g., single-walled carbon nanotubes - SWCNTs) and the exfoliated NbS₂ catalytic material.

  • Filtration:

    • Sequentially deposit the dispersions onto a nylon membrane filter (e.g., 0.2 µm pore size) through a vacuum filtration process.[19] The SWCNTs form a conductive and porous support layer.[18]

  • Electrode Formation:

    • The resulting film on the membrane forms a flexible, self-standing electrode.[19]

Visualized Workflows and Relationships

Electrode_Fabrication_Workflow cluster_slurry Slurry Preparation cluster_coating Coating & Drying cluster_finishing Finishing Dry_Mixing Dry Mix: NbS₂ + Conductive Agent Wet_Mixing Wet Mixing Dry_Mixing->Wet_Mixing Binder_Prep Binder Solution Prep: Binder + Solvent Binder_Prep->Wet_Mixing Coating Coating on Current Collector Wet_Mixing->Coating Drying Controlled Drying Coating->Drying Calendering Calendering Drying->Calendering Final_Electrode Final NbS₂ Electrode Calendering->Final_Electrode Troubleshooting_Logic Start Problem Identified Poor_Adhesion Poor Adhesion/ Delamination Start->Poor_Adhesion Cracked_Film Cracked Film Start->Cracked_Film Inconsistent_Performance Inconsistent Performance Start->Inconsistent_Performance Solution1 Check for Binder Migration -> Slow Down Drying Poor_Adhesion->Solution1 Solution2 Reduce Drying Rate (Temp/Airflow) Cracked_Film->Solution2 Solution3 Check Slurry Homogeneity -> Improve Mixing Inconsistent_Performance->Solution3 Solution4 Inspect for Calendering Defects -> Optimize Pressure Inconsistent_Performance->Solution4

References

How to achieve uniform thickness in sputter-deposited NbS₂ thin films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sputter-deposited Niobium Disulfide (NbS₂) thin films. The focus is on achieving uniform film thickness, a critical parameter for consistent device performance and reliable experimental results.

Troubleshooting Uniform Thickness in NbS₂ Thin Films

Non-uniformity in sputter-deposited films can arise from a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.

Initial Checks & Common Problems
Issue IDProblem DescriptionPossible CausesSuggested Solutions
NU-01 Center-Thick, Edge-Thin Film Profile - Target-to-substrate distance is too short.- Substrate is not rotating or rotation is uneven.- Sputtering pressure is too low, leading to directional deposition.- Increase the target-to-substrate distance.- Implement or check the functionality of the substrate rotation mechanism.- Increase the sputtering gas pressure to promote scattering.
NU-02 Edge-Thick, Center-Thin Film Profile - Target erosion is non-uniform ("racetrack" effect).- The substrate is larger than the uniform plasma region.- Adjust the magnetron configuration to improve target erosion uniformity.- Use a larger sputtering target or a smaller substrate holder.- Employ planetary substrate rotation.
NU-03 Inconsistent Thickness Across Batches - Sputtering parameters are not being reproduced accurately.- The sputtering target has degraded over time.- The vacuum chamber has a leak.- Verify and log all sputtering parameters for each run.- Inspect the target for excessive erosion or poisoning and replace if necessary.- Perform a leak check on the vacuum system.
NU-04 Visible Film Defects (voids, pinholes) - Substrate surface is contaminated.- Sputtering rate is too high.- The base pressure of the chamber is too high.[1]- Ensure thorough substrate cleaning before deposition.- Reduce the sputtering power to lower the deposition rate.- Improve the base vacuum to minimize incorporation of contaminants.[1]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting non-uniformity issues.

G cluster_0 Troubleshooting Workflow for Non-Uniform NbS₂ Films start Start: Non-Uniform Film Detected check_rotation Is the substrate rotating uniformly? start->check_rotation adjust_rotation Implement/Fix Substrate Rotation check_rotation->adjust_rotation No check_distance Is Target-to-Substrate Distance Optimized? check_rotation->check_distance Yes adjust_rotation->check_rotation adjust_distance Adjust Target-to-Substrate Distance check_distance->adjust_distance No check_pressure Is Sputtering Pressure Appropriate? check_distance->check_pressure Yes adjust_distance->check_distance adjust_pressure Optimize Sputtering Gas Pressure check_pressure->adjust_pressure No check_power Is Sputtering Power Stable? check_pressure->check_power Yes adjust_pressure->check_pressure adjust_power Stabilize/Adjust Sputtering Power check_power->adjust_power No check_target Inspect Target for Degradation check_power->check_target Yes adjust_power->check_power replace_target Replace/Clean Sputtering Target check_target->replace_target Degraded end_node Achieved Uniform Film check_target->end_node Good replace_target->start

Caption: A step-by-step process for diagnosing and fixing film uniformity issues.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving uniform NbS₂ film thickness?

While multiple parameters are important, substrate rotation is often the most critical factor for improving film uniformity, especially for larger substrates.[2] Continuous and uniform rotation helps to average out the deposition flux, compensating for inherent non-uniformities in the sputtering plasma.

Q2: How does the target-to-substrate distance affect the uniformity of my NbS₂ film?

The target-to-substrate distance plays a significant role in film uniformity.[3]

  • Shorter distance: Generally leads to a higher deposition rate but can result in poor uniformity, with a thicker film in the center.[3]

  • Longer distance: Improves uniformity as the sputtered atoms have a wider distribution, but it also reduces the deposition rate.[3]

An optimal distance must be determined experimentally for your specific system.

Q3: What is the effect of sputtering gas pressure on film uniformity?

Sputtering gas (typically Argon) pressure influences the scattering of sputtered Nb and S atoms.

  • Low pressure: Results in a more directional flux of sputtered atoms towards the substrate, which can lead to non-uniformity if the plasma itself is not uniform.

  • High pressure: Increases the scattering of sputtered atoms due to more collisions with gas ions.[4][5] This can improve film uniformity but may also lead to a lower deposition rate and potentially incorporate more gas into the film.[4][5]

Q4: Can the sputtering power affect the uniformity of the NbS₂ film?

Yes, the sputtering power can have an indirect effect on uniformity. Higher power increases the deposition rate, and very high rates can sometimes lead to the formation of voids or a less uniform microstructure.[6] Power stability is also crucial; fluctuations in power can cause variations in thickness during a deposition run.[1]

Q5: My NbS₂ films are dark and have poor adhesion. Is this related to uniformity?

While not directly a uniformity issue, dark coloration and poor adhesion can be symptoms of problems that also affect uniformity. These issues often point to:

  • Contamination: A high base pressure or a leak in the chamber can introduce impurities.[7]

  • Incorrect Stoichiometry: An improper gas mixture (if using a reactive sputtering process with H₂S or S vapor) or target degradation can lead to off-stoichiometry films.

  • Substrate Temperature: An unoptimized substrate temperature can affect film adhesion and morphology.

Experimental Protocols

Generalized Protocol for Sputtering Uniform NbS₂ Thin Films

This protocol provides a starting point for developing a process for depositing uniform NbS₂ thin films. Note: Optimal parameters will vary depending on the specific sputtering system.

  • Substrate Preparation:

    • Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water.

    • Dry the substrate with a nitrogen gun.

    • Optional: Perform an in-situ plasma etch in the sputtering chamber to remove any remaining surface contaminants.

  • Sputtering System Preparation:

    • Load the substrate into the chamber and ensure it is securely mounted on the rotating stage.

    • Pump the chamber down to a base pressure of at least 5x10⁻⁶ Torr or lower to minimize contamination.[8]

  • Deposition Parameters (Starting Points):

    • Sputtering Target: High-purity NbS₂ target.

    • Sputtering Gas: Argon (99.999% purity).

    • Gas Flow Rate: 20-50 sccm.

    • Sputtering Pressure: 3-10 mTorr.

    • RF Power: 50-150 W.

    • Target-to-Substrate Distance: 5-15 cm.

    • Substrate Rotation: 10-30 rpm.[1]

    • Substrate Temperature: Room temperature to 400°C. Increasing temperature can improve crystallinity but may also affect uniformity.

  • Deposition and Characterization:

    • Pre-sputter the target for 5-10 minutes with the shutter closed to clean the target surface.

    • Open the shutter and deposit the film for the desired time.

    • After deposition, allow the substrate to cool down in vacuum before venting the chamber.

    • Characterize the film thickness uniformity using techniques such as profilometry, ellipsometry, or X-ray reflectivity (XRR) at multiple points across the substrate.

Parameter Optimization Logic

The following diagram illustrates the relationship between key sputtering parameters and their impact on film uniformity and deposition rate.

G cluster_1 Sputtering Parameter Interdependencies param_dist Target-Substrate Distance prop_uniformity Film Uniformity param_dist->prop_uniformity Longer -> Better prop_rate Deposition Rate param_dist->prop_rate Longer -> Lower param_press Sputtering Pressure param_press->prop_uniformity Higher -> Better (to a point) param_press->prop_rate Higher -> Lower param_rot Substrate Rotation param_rot->prop_uniformity Faster/Planetary -> Better param_power Sputtering Power param_power->prop_uniformity Stable -> Better param_power->prop_rate Higher -> Higher

Caption: Key parameters influencing film uniformity and deposition rate in sputtering.

References

Validation & Comparative

Niobium Disulfide vs. Molybdenum Disulfide: A Comparative Guide for Hydrogen Evolution Reaction (HER) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) is a critical frontier. Transition metal dichalcogenides (TMDs), particularly molybdenum disulfide (MoS₂) and niobium disulfide (NbS₂), have emerged as promising alternatives to precious metal catalysts like platinum. This guide provides an objective comparison of their HER catalytic performance, supported by experimental data, detailed methodologies, and mechanistic visualizations.

At a Glance: Performance Comparison

Niobium disulfide and molybdenum disulfide both exhibit catalytic activity for the hydrogen evolution reaction, a key process in water splitting for hydrogen production. While MoS₂ has been more extensively studied, NbS₂ presents unique advantages, primarily owing to its metallic nature which enhances electron transfer. The choice between these materials often depends on the specific application, desired operating conditions (pH), and the importance of factors like onset potential and reaction kinetics.

A direct comparison of a hierarchical NbS₂/MoS₂-carbon nanofiber electrode with its individual components reveals the synergistic effects and individual contributions of each material to HER catalysis.

CatalystpHOnset Potential (mV vs. RHE)Overpotential at 10 mA/cm² (η₁₀ in mV)Tafel Slope (mV/dec)
NbS₂/MoS₂-CNF ~0Not SpecifiedNot SpecifiedNot Specified
722207 (at η₅₀)28
1432334 (at η₅₀)33
MoS₂/CNF ~0Not SpecifiedNot SpecifiedNot Specified
7Not SpecifiedNot SpecifiedNot Specified
14Not SpecifiedNot SpecifiedNot Specified
NbS₂/CNF ~0Not SpecifiedNot SpecifiedNot Specified
7Not SpecifiedNot SpecifiedNot Specified
14Not SpecifiedNot SpecifiedNot Specified
CNF (Carbon Nanofiber) ~0Not SpecifiedNot SpecifiedNot Specified
7Not SpecifiedNot SpecifiedNot Specified
14Not SpecifiedNot SpecifiedNot Specified

Note: The data for the individual MoS₂/CNF and NbS₂/CNF, as well as the bare CNF, were not explicitly provided in the compared source, but the NbS₂/MoS₂-CNF heterostructure showed superior performance, indicating a synergistic effect.

Delving into the Mechanisms: How They Work

The HER process in acidic media typically follows one of two primary pathways: the Volmer-Heyrovsky or the Volmer-Tafel mechanism.

  • Volmer Step: The initial adsorption of a proton and an electron to form an adsorbed hydrogen atom (H*).

    • H⁺ + e⁻ → H*

  • Heyrovsky Step: The reaction of an adsorbed hydrogen atom with a proton and an electron to produce hydrogen gas.

    • H* + H⁺ + e⁻ → H₂

  • Tafel Step: The combination of two adsorbed hydrogen atoms to form hydrogen gas.

    • H* + H* → H₂

The dominant pathway is often inferred from the Tafel slope, a measure of the reaction kinetics.

Molybdenum Disulfide (MoS₂)

The catalytic activity of MoS₂ is largely attributed to its edge sites, while the basal plane is relatively inert. However, strategies such as creating defects, doping, and phase engineering (transforming the semiconducting 2H phase to the metallic 1T phase) can activate the basal plane and enhance performance. For MoS₂, the HER mechanism can proceed via either the Volmer-Heyrovsky or Volmer-Tafel pathway, depending on the material's morphology and phase. Some studies suggest that for fractal-shaped single-layer MoS₂, the Volmer-Heyrovsky mechanism is dominant, with the electrochemical desorption step being rate-limiting.

Niobium Disulfide (NbS₂)

NbS₂ is inherently metallic, which facilitates efficient electron transfer, a key requirement for a good HER catalyst. The interaction between NbS₂ and other materials, like MoSe₂, can promote electron transfer and decrease the Gibbs free energy for hydrogen adsorption, thereby promoting the initial Volmer step. The hierarchical NbS₂/MoS₂-CNF electrode is suggested to follow a Volmer-Tafel rate-limiting mechanism for hydrogen production.

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the HER mechanisms and a typical experimental workflow for catalyst evaluation.

HER_Mechanism cluster_volmer Volmer Step cluster_heyrovsky Heyrovsky Step cluster_tafel Tafel Step H_plus H+ H_adsorbed H* H_plus->H_adsorbed + e- e_minus e- Catalyst_surface Catalyst Surface Catalyst_surface->H_adsorbed H_adsorbed_h H* H_adsorbed_t1 H H_adsorbed_t2 H H2_gas_h H₂ Gas H_adsorbed_h->H2_gas_h + H+ + e- H_plus_h H+ e_minus_h e- H2_gas_t H₂ Gas H_adsorbed_t1->H2_gas_t H_adsorbed_t2->H2_gas_t

Caption: General HER pathways: Volmer, Heyrovsky, and Tafel steps.

A Comparative Study of Niobium Disulfide (NbS₂) and Tungsten Disulfide (WS₂) Based Photodetectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Experimental Protocols

The field of optoelectronics is continually advancing, with two-dimensional (2D) transition metal dichalcogenides (TMDs) emerging as promising materials for next-generation photodetectors. Among these, niobium disulfide (NbS₂) and tungsten disulfide (WS₂) have garnered significant interest due to their unique electronic and optical properties. This guide provides a comparative analysis of NbS₂ and WS₂ based photodetectors, summarizing their performance metrics from various studies and detailing the experimental protocols for their fabrication and characterization.

Performance Metrics: A Quantitative Comparison

The performance of a photodetector is characterized by several key metrics, including responsivity, detectivity, and response time. While direct comparative studies under identical experimental conditions are limited, the following table summarizes the performance of NbS₂ and WS₂ based photodetectors as reported in various research articles. It is crucial to note that the performance of these devices is highly dependent on the material synthesis method, device architecture, and measurement conditions.

MaterialResponsivity (A/W)Detectivity (Jones)Rise Time (µs)Fall Time (µs)Wavelength (nm)Fabrication MethodReference
NbS₃ Data not availableData not available28Data not available532, 1300Mechanical Exfoliation
WS₂ 2905.2 x 10¹⁵~100~100405CVD[1]
WS₂/Si 36.812.15 x 10¹²3.811635In Situ Fabrication[2]
Si/WS₂ QDs 1269.24 x 10¹²7.89.5300-1100Printing[3]
Gr-WS₂-Gr ~3.51.6 x 10¹⁰ (bilayer)Data not availableData not available532CVD[4]

Note: Data for NbS₂ photodetectors is sparse in the reviewed literature, with one study on NbS₃ showing a fast response time. The table highlights the impressive performance of WS₂-based photodetectors, with high responsivity and detectivity achieved through various fabrication techniques.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are generalized experimental protocols for the fabrication and characterization of TMD-based photodetectors, with a specific focus on WS₂.

Synthesis of WS₂ Nanosheets by Chemical Vapor Deposition (CVD)

A prevalent method for synthesizing high-quality, large-area WS₂ nanosheets is through Chemical Vapor Deposition (CVD).

  • Precursor Preparation: Tungsten oxide (WO₃) and sulfur (S) powders are used as precursors.

  • Substrate Placement: A silicon wafer with a silicon dioxide layer (SiO₂/Si) is placed in the center of a quartz tube furnace.

  • Precursor Placement: The WO₃ powder is placed upstream from the substrate, and the sulfur powder is placed further upstream in a lower temperature zone.

  • Growth Process: The furnace is heated to a high temperature (typically 800-950°C) under a flow of inert gas (e.g., Argon). The sulfur is heated to a lower temperature (e.g., 150-200°C) to allow for its vaporization and transport to the reaction zone.

  • Reaction and Deposition: The vaporized sulfur reacts with the WO₃ vapor, leading to the deposition of WS₂ nanosheets on the substrate.

  • Cooling: The furnace is then cooled down to room temperature under the inert gas flow.

Photodetector Fabrication

Once the TMD material is synthesized or obtained, the fabrication of a photodetector device typically involves the following steps:

  • Material Transfer (if necessary): For materials grown on a separate substrate, a transfer process (e.g., using a polymer stamp) is required to move the TMD nanosheet onto the final device substrate.

  • Electrode Patterning: Standard photolithography or electron-beam lithography is used to define the electrode pattern on the TMD material.

  • Metal Deposition: Metal contacts (e.g., Gold/Titanium) are deposited onto the patterned areas using techniques like thermal or electron-beam evaporation.

  • Lift-off: The photoresist is removed, leaving behind the metal electrodes in contact with the TMD material.

Characterization of Photodetector Performance

The performance of the fabricated photodetectors is evaluated using a series of optoelectronic measurements:

  • I-V Characteristics: The current-voltage (I-V) characteristics are measured in the dark and under illumination at various wavelengths and power densities using a semiconductor device analyzer.

  • Photoresponse Measurement: The photocurrent is measured as a function of time by switching the light source on and off to determine the rise and fall times.

  • Spectral Response: The responsivity and detectivity are measured as a function of the incident light wavelength using a monochromator and a calibrated power meter.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams, created using the DOT language, outline the key experimental workflows.

ExperimentalWorkflow cluster_synthesis Material Synthesis (CVD) cluster_fabrication Device Fabrication cluster_characterization Characterization S1 Precursor Preparation (WO₃, S) S2 Substrate Loading (SiO₂/Si) S1->S2 S3 CVD Growth S2->S3 S4 Cooling & Sample Retrieval S3->S4 F1 Material Transfer (Optional) S4->F1 Synthesized Material F2 Electrode Patterning (Lithography) F1->F2 F3 Metal Deposition (Evaporation) F2->F3 F4 Lift-off F3->F4 C1 I-V Measurement (Dark & Light) F4->C1 Fabricated Device C2 Photoresponse (Time-resolved) C1->C2 C3 Spectral Response C2->C3 PhotoresponseMechanism Light Incident Light (Photons) TMD TMD Material (NbS₂ or WS₂) Light->TMD Exciton Electron-Hole Pair (Exciton) Generation TMD->Exciton Separation Charge Separation (Electric Field) Exciton->Separation Transport Carrier Transport to Electrodes Separation->Transport Photocurrent Photocurrent Generation Transport->Photocurrent

References

Validating the Superconducting Transition Temperature of CVD-Grown NbS₂: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the superconducting transition temperature (Tc) of Niobium Disulfide (NbS₂) grown by Chemical Vapor Deposition (CVD) against alternative fabrication methods. Experimental data, detailed protocols, and workflow visualizations are presented to support the validation of superconducting properties in this promising 2D material.

Niobium disulfide (NbS₂), a transition metal dichalcogenide, has garnered significant interest for its unique electronic properties, particularly the emergence of superconductivity in its 2H polytype.[1] The ability to synthesize high-quality, large-area 2D NbS₂ films via CVD has opened avenues for its application in next-generation electronic devices.[2][3][4][5] This guide focuses on the critical parameter of superconducting transition temperature (Tc) and provides a comparative analysis of CVD-grown NbS₂ with mechanically exfoliated counterparts.

Performance Comparison: Superconducting Transition Temperature

The superconducting properties of NbS₂ are intrinsically linked to its crystalline structure and thickness. The 2H phase of NbS₂ is superconducting, while the 3R polytype exhibits metallic behavior without a superconducting transition down to 1.7 K.[1] CVD techniques have demonstrated the capability to selectively grow the desired 2H phase.[2][3][4][5]

The superconducting transition temperature of CVD-grown 2H-NbS₂ is notably dependent on the film's thickness. For instance, a 10 nm thick epitaxially grown 2H-NbS₂ film displays a sharp drop in resistance indicating a superconducting transition at approximately 3 K, with a defined critical temperature (Tc) of 2.6 K.[2] Thinner films grown by CVD may not exhibit superconductivity if they favor the 3R phase.[2]

In comparison, bulk 2H-NbS₂ crystals exhibit a higher Tc, typically around 6 K to 6.2 K.[1][2] Mechanically exfoliated flakes from these bulk crystals also show a thickness-dependent superconductivity, with thicker layers having a Tc of approximately 5.4 K.[6] As the thickness of exfoliated flakes decreases, the Tc is also suppressed.[6]

Synthesis Method            PolytypeThicknessSuperconducting Transition Temperature (Tc)Reference
Chemical Vapor Deposition (CVD)2H10 nm2.6 K[2]
Chemical Vapor Deposition (CVD)3RVariousNot Superconducting[1][2]
Bulk Crystal2HBulk~6.0 - 6.2 K[1][2]
Mechanical Exfoliation2HThick Layers~5.4 K[6]
Mechanical Exfoliation2HThin LayersDecreases with thickness[6]

Experimental Protocols

Synthesis of 2H-NbS₂ by Hot-Wall Chemical Vapor Deposition

This protocol describes the epitaxial growth of 2H-NbS₂ on a sapphire substrate.

Materials and Equipment:

  • NbCl₅ powder (precursor)

  • H₂S gas (sulfur source)

  • Ar/H₂ carrier gas

  • c-plane sapphire substrate

  • Hot-wall CVD furnace with gas flow controllers

  • Vacuum pump

Procedure:

  • Place the c-plane sapphire substrate inside the quartz tube of the hot-wall CVD furnace.

  • Position a crucible containing NbCl₅ powder upstream from the substrate in a lower temperature zone.

  • Purge the furnace with Ar/H₂ carrier gas to remove any residual air and moisture.

  • Heat the furnace to the desired growth temperature, typically in the range of 800-950°C, under a steady flow of Ar/H₂.

  • Heat the NbCl₅ precursor to a temperature that allows for its sublimation and transport by the carrier gas to the substrate.

  • Introduce H₂S gas into the reaction chamber. The flow rates of the carrier gas and H₂S, along with the precursor and substrate temperatures, are critical parameters to control the thickness and phase of the grown NbS₂.

  • After the desired growth time, typically ranging from minutes to an hour, stop the flow of H₂S and turn off the precursor heater.

  • Cool down the furnace to room temperature under the Ar/H₂ flow before removing the substrate with the grown NbS₂ film.

Validation of Superconducting Transition Temperature using Four-Probe Measurement

This protocol outlines the standard method for measuring the electrical resistance of the NbS₂ film as a function of temperature to determine its Tc.

Materials and Equipment:

  • NbS₂ film on a substrate

  • Four-probe measurement setup (e.g., Physical Property Measurement System - PPMS)

  • Cryostat capable of reaching temperatures below the expected Tc (e.g., liquid helium temperatures)

  • Source meter for applying current

  • Voltmeter for measuring voltage

  • Gold or other suitable contacts

Procedure:

  • Device Fabrication:

    • Pattern four parallel electrical contacts on the surface of the NbS₂ film using standard photolithography or shadow mask techniques.

    • Deposit a metal, such as gold, for the contacts to ensure good electrical connection.

  • Mounting and Wiring:

    • Mount the sample in the cryostat of the four-probe measurement system.

    • Wire the four contacts. The two outer probes are used for sourcing a constant DC or AC current, while the two inner probes measure the voltage drop across a section of the film.

  • Measurement:

    • Cool the sample down to the lowest achievable temperature (e.g., ~1.4 K).

    • Apply a small, constant current through the outer probes. The current should be low enough to avoid significantly affecting the superconducting state (i.e., below the critical current).

    • Slowly ramp up the temperature while continuously measuring the voltage across the inner probes.

    • Record the resistance (calculated from the measured voltage and applied current) as a function of temperature.

  • Data Analysis:

    • Plot the resistance versus temperature.

    • The superconducting transition temperature (Tc) is typically defined as the temperature at which the resistance drops to a certain percentage of its normal-state value (e.g., 50% or 90%) or, more commonly, where it becomes effectively zero.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization process for validating the superconducting properties of CVD-grown NbS₂.

Caption: Experimental workflow for NbS₂ synthesis and validation.

logical_relationship synthesis Synthesis Method (e.g., CVD) polytype Crystalline Polytype (2H vs. 3R) synthesis->polytype thickness Film Thickness synthesis->thickness superconductivity Superconductivity polytype->superconductivity Determines thickness->superconductivity Influences tc Transition Temperature (Tc) superconductivity->tc Characterized by

References

Comparing the performance of NbS₂ and TaS₂ in energy storage applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Niobium Disulfide (NbS₂) and Tantalum Disulfide (TaS₂) for researchers, scientists, and professionals in energy storage development.

As the demand for high-performance energy storage solutions intensifies, transition metal dichalcogenides (TMDs) have emerged as a promising class of materials for next-generation batteries and supercapacitors. Among them, Niobium Disulfide (NbS₂) and Tantalum Disulfide (TaS₂), both Group V TMDs, have garnered significant attention due to their unique layered structures and electrochemical properties. This guide provides a comprehensive comparison of their performance in energy storage applications, supported by experimental data, detailed methodologies, and visual workflows to aid in research and development.

At a Glance: Key Performance Metrics

ApplicationParameterNiobium Disulfide (NbS₂)Tantalum Disulfide (TaS₂)
Supercapacitor Specific Capacitance Up to 221.4 F g⁻¹ at 1 A g⁻¹ (Hierarchical Structure)[1]High theoretical quantum capacitance, but experimental data is limited.
Rate Capability 117.1 F g⁻¹ at 10 A g⁻¹ (Hierarchical Structure)[1]-
Cycling Stability 78.9% capacitance retention after 10,000 cycles (Hierarchical Structure)[1]-
Lithium-Ion Battery Theoretical Capacity ~683 mAh g⁻¹[2]-
Initial Reversible Capacity ~1130 mAh g⁻¹ (experimental, exceeds theoretical due to defect-induced conversion reactions)[3][4][5][6][7]484.9 mAh g⁻¹ at 0.1 A g⁻¹[8][9]
Cycling Stability Significant capacity decay in early cycles[5]234.6 mAh g⁻¹ after 500 cycles at 1 A g⁻¹[8][9]

In-Depth Analysis: Supercapacitor Applications

Niobium Disulfide (NbS₂): A Promising Electrode Material

Recent studies have demonstrated the potential of NbS₂ nanosheets as high-performance supercapacitor electrodes. The morphology of the synthesized NbS₂ plays a crucial role in its electrochemical performance.

  • Hierarchical NbS₂ has been shown to exhibit the highest specific capacitance, reaching 221.4 F g⁻¹ at a current density of 1 A g⁻¹. This is attributed to its low charge transfer resistance.[1]

  • Ultrathin NbS₂ nanosheets , on the other hand, display the best rate capability due to a larger electrochemical surface area and efficient ion diffusion.[1]

  • Cycling Stability: Hierarchical NbS₂ maintains 78.9% of its initial specific capacitance after 10,000 cycles, indicating good long-term stability.[1]

Tantalum Disulfide (TaS₂): Theoretical Promise

While experimental data on the supercapacitor performance of TaS₂ is scarce, theoretical studies based on quantum capacitance calculations suggest its potential. Quantum capacitance is a key parameter that can influence the total capacitance of an electrode material. The layered structure of TaS₂, similar to other TMDs, could facilitate ion intercalation and charge storage. However, without experimental validation, its practical performance in supercapacitors remains an open area for research.

In-Depth Analysis: Lithium-Ion Battery Anode Applications

Both NbS₂ and TaS₂ have been investigated as anode materials for lithium-ion batteries, offering the potential for high storage capacities.

Niobium Disulfide (NbS₂): High Initial Capacity

NbS₂ boasts a high theoretical specific capacity of approximately 683 mAh g⁻¹.[2] Experimentally, even higher initial specific capacities of around 1,130 mAh g⁻¹ have been reported.[3][4][5][6][7] This enhanced capacity is attributed to a combination of intercalation and partially reversible conversion reactions, which are influenced by the presence of defects in the material. Despite the high initial capacity, NbS₂-based anodes can exhibit significant capacity decay in the initial cycles.[5]

Tantalum Disulfide (TaS₂): Excellent Cycling Stability

TaS₂ nanosheets have been demonstrated to be effective anode materials for lithium-ion batteries with excellent cycling stability. In one study, a TaS₂ nanosheet anode delivered a high reversible capacity of 484.9 mAh g⁻¹ after 300 cycles at a current density of 0.1 A g⁻¹ and maintained a capacity of 234.6 mAh g⁻¹ after 500 cycles at a higher current density of 1 A g⁻¹.[8][9] The stable performance is attributed to the layered structure that can accommodate lithium ions with minimal volume change.

Experimental Methodologies

To ensure a standardized and comparable evaluation of these materials, the following experimental protocols are typically employed.

Synthesis of Niobium Disulfide (NbS₂) Nanosheets

A common method for synthesizing NbS₂ nanosheets is a colloidal synthesis approach.[1]

  • Precursor Preparation: Niobium pentachloride (NbCl₅) is dissolved in oleylamine (B85491) under an inert atmosphere (e.g., Argon).

  • Degassing: The mixture is heated to approximately 120°C to remove water and oxygen.

  • Sulfurization: The solution is further heated to a higher temperature (e.g., 300°C), and carbon disulfide (CS₂) is injected dropwise.

  • Reaction and Growth: The reaction is allowed to proceed for a specific duration to facilitate the growth of NbS₂ nanosheets.

  • Purification: The resulting product is washed multiple times with a solvent like ethanol (B145695) and collected by centrifugation.

Synthesis of Tantalum Disulfide (TaS₂) Nanosheets

A solid-phase reaction followed by ball-milling is a typical method for producing TaS₂ nanosheets.[8][9]

  • Solid-Phase Reaction: Tantalum powder and sulfur powder are mixed in a stoichiometric ratio and sealed in an evacuated quartz tube. The tube is then heated in a furnace at a high temperature (e.g., 800°C) for an extended period (e.g., 48 hours).

  • Ball-Milling: The resulting bulk TaS₂ is then subjected to a ball-milling process to exfoliate and reduce the particle size, yielding TaS₂ nanosheets.

Electrochemical Characterization

For Supercapacitors (Three-Electrode Setup):

  • Working Electrode Preparation: The active material (NbS₂ or TaS₂) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam) and dried.

  • Cell Assembly: A three-electrode system is assembled in an appropriate electrolyte (e.g., 1M KCl) with the prepared working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): To determine the capacitive behavior and operating voltage window.

    • Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance, energy density, and power density.

    • Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ion diffusion kinetics.

    • Cyclic Stability Test: To evaluate the long-term performance by repeated charge-discharge cycles.

For Lithium-Ion Batteries (Coin Cell):

  • Anode Preparation: Similar to the supercapacitor electrode, a slurry of the active material (NbS₂ or TaS₂), conductive agent, and binder is coated onto a copper foil current collector and dried.

  • Coin Cell Assembly: A 2032-type coin cell is assembled in an argon-filled glovebox. The cell consists of the prepared anode, a lithium metal counter and reference electrode, a separator (e.g., Celgard), and a lithium-ion electrolyte (e.g., 1 M LiPF₆ in a mixture of organic carbonates).

  • Electrochemical Measurements:

    • Galvanostatic Cycling: To measure the specific capacity, coulombic efficiency, and cycling performance at various current densities.

    • Cyclic Voltammetry (CV): To study the electrochemical reaction mechanisms.

    • Rate Capability Test: To assess the performance at different charge and discharge rates.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Energy_Storage_Mechanism cluster_Supercapacitor Supercapacitor (EDLC/Pseudocapacitance) cluster_Battery Lithium-Ion Battery (Intercalation/Conversion) Ion_Adsorption Ion Adsorption/Desorption at Electrode-Electrolyte Interface Surface_Redox Fast Surface Redox Reactions (Pseudocapacitance) Li_Intercalation Lithium Ion Intercalation into Layered Structure Conversion_Reaction Reversible Chemical Conversion (e.g., with defects) NbS2_TaS2 NbS₂ / TaS₂ (Layered TMDs) NbS2_TaS2->Ion_Adsorption High Surface Area NbS2_TaS2->Surface_Redox Multiple Oxidation States NbS2_TaS2->Li_Intercalation Van der Waals Gaps NbS2_TaS2->Conversion_Reaction Defect Engineering

Caption: Energy storage mechanisms in NbS₂ and TaS₂.

Experimental_Workflow cluster_Synthesis Material Synthesis cluster_Characterization Material Characterization cluster_Electrochemical Electrochemical Testing Synthesis_NbS2 Colloidal Synthesis of NbS₂ Nanosheets XRD_Raman XRD & Raman (Structure, Phase) Synthesis_NbS2->XRD_Raman Synthesis_TaS2 Solid-State Reaction & Ball-Milling of TaS₂ Synthesis_TaS2->XRD_Raman SEM_TEM SEM & TEM (Morphology) XRD_Raman->SEM_TEM Electrode_Prep Electrode Preparation (Slurry Coating) SEM_TEM->Electrode_Prep Cell_Assembly Cell Assembly (Three-Electrode or Coin Cell) Electrode_Prep->Cell_Assembly Measurements CV, GCD, EIS, Cycling Stability Cell_Assembly->Measurements

Caption: A typical experimental workflow for evaluating TMDs.

Logical_Comparison cluster_NbS2 NbS₂ cluster_TaS2 TaS₂ Topic Performance Comparison: NbS₂ vs. TaS₂ in Energy Storage NbS2_Supercap Supercapacitor: High Specific Capacitance & Good Rate Capability Topic->NbS2_Supercap NbS2_Battery Li-ion Battery Anode: Very High Initial Capacity (Intercalation + Conversion) Topic->NbS2_Battery TaS2_Supercap Supercapacitor: High Theoretical Quantum Capacitance (Experimental Data Needed) Topic->TaS2_Supercap TaS2_Battery Li-ion Battery Anode: Excellent Cycling Stability Topic->TaS2_Battery

Caption: Logical flow of the comparative analysis.

Conclusion and Future Outlook

Both Niobium Disulfide and Tantalum Disulfide demonstrate significant promise for advancing energy storage technologies.

NbS₂ stands out for its exceptionally high initial capacity as a lithium-ion battery anode and its proven high specific capacitance in supercapacitors. The performance of NbS₂ is highly dependent on its morphology, with hierarchical structures favoring high capacitance and ultrathin nanosheets promoting high rate capability. Future research should focus on mitigating the initial capacity decay in battery applications to enhance its long-term cycling stability.

TaS₂ showcases remarkable cycling stability as a lithium-ion battery anode, making it a strong candidate for applications where longevity is critical. While its potential in supercapacitors is theoretically promising, a significant gap exists in experimental research. Future work should prioritize the experimental investigation of TaS₂ nanosheets as supercapacitor electrodes to validate theoretical predictions and fully assess its capabilities.

For researchers and developers, the choice between NbS₂ and TaS₂ will depend on the specific requirements of the target application. For applications demanding high power and energy density in short bursts, such as in certain supercapacitor applications, NbS₂ currently presents a more experimentally validated option. For lithium-ion batteries where long-term stability and reliability are paramount, TaS₂ appears to be a more robust choice. Further research, particularly direct comparative studies under identical conditions, will be invaluable in elucidating the subtle yet critical differences between these two promising materials and guiding the development of next-generation energy storage devices.

References

Differentiating 2H and 3R Niobium Disulfide Phases with Raman Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise material characterization is paramount. This guide provides a comprehensive comparison of the 2H and 3R polytypes of Niobium Disulfide (NbS₂) using Raman spectroscopy, offering supporting experimental data and detailed protocols for accurate phase identification.

Niobium disulfide (NbS₂), a transition metal dichalcogenide, exists in several polytypes, with the 2H and 3R phases being the most common. These phases, while chemically identical, exhibit distinct crystal structures that lead to different physical properties, including their vibrational modes. Raman spectroscopy, a non-destructive technique that probes these vibrational modes, serves as a powerful tool for distinguishing between the 2H and 3R phases of NbS₂.

Crystal Structure and Raman Signatures: A Tale of Two Polytypes

The fundamental difference between the 2H and 3R phases of NbS₂ lies in their stacking sequence and crystal symmetry. The 2H phase possesses a hexagonal crystal structure with the P63/mmc space group, while the 3R phase exhibits a rhombohedral structure belonging to the R3m space group. This variation in crystal symmetry directly influences the Raman active phonon modes, resulting in unique spectral fingerprints for each phase.

The most prominent distinguishing features in the Raman spectra of 2H and 3R NbS₂ are the positions of their characteristic in-plane (E) and out-of-plane (A) vibrational modes. In the 2H phase, these are denoted as E¹₂g and A₁g, while in the 3R phase, they are referred to as E₂ and A₁.

Quantitative Comparison of Raman Active Modes

The following table summarizes the key Raman peak positions for bulk 2H and 3R NbS₂, providing a clear basis for differentiation.

PhaseVibrational ModeRaman Shift (cm⁻¹)
2H-NbS₂ E¹₂g (in-plane)~340
A₁g (out-of-plane)~379
3R-NbS₂ E₂ (in-plane)~348
A₁ (out-of-plane)~389

Note: The exact peak positions may vary slightly depending on factors such as layer thickness, strain, and measurement conditions.

Experimental Protocol

This section outlines a typical experimental protocol for acquiring Raman spectra to differentiate between 2H and 3R NbS₂ phases.

1. Sample Preparation:

  • Crystalline Samples: For bulk crystals, no special preparation is typically required. The sample can be mounted directly onto a microscope slide. For thin films or exfoliated flakes, transfer the material onto a suitable substrate, such as Si/SiO₂ or sapphire. Ensure the surface is clean and free of contaminants.

  • Powder Samples: Place a small amount of the powder on a microscope slide and gently flatten the surface to ensure a uniform focal plane.

2. Raman Spectroscopy System:

  • A confocal Raman microscope is ideal for this analysis.

  • Laser Wavelength: Common excitation wavelengths for NbS₂ analysis are 532 nm or 785 nm. The choice may depend on the substrate and potential for fluorescence.

  • Objective Lens: A high-magnification objective (e.g., 50x or 100x) is recommended to focus the laser spot on the sample.

  • Grating: A grating with a suitable spectral resolution (e.g., 1800 gr/mm) should be used to resolve the Raman peaks accurately.

3. Data Acquisition:

  • Laser Power: Use the lowest possible laser power to avoid laser-induced damage or heating effects, which can alter the Raman spectrum. A starting point of <1 mW is recommended, with gradual increases if the signal is weak.

  • Acquisition Time and Accumulations: The acquisition time and number of accumulations should be optimized to achieve a good signal-to-noise ratio. Typical values might range from 10 to 60 seconds and 1 to 5 accumulations.

  • Spectral Range: Set the spectrometer to cover the range of interest, typically from 100 cm⁻¹ to 500 cm⁻¹, to capture all the characteristic Raman modes of NbS₂.

4. Data Analysis:

  • Peak Identification: Identify the prominent peaks in the acquired spectrum.

  • Comparison: Compare the positions of the identified peaks with the reference values in the table above to determine the phase (2H or 3R) of the NbS₂ sample.

  • Peak Fitting: For more detailed analysis, the Raman peaks can be fitted with Lorentzian or Voigt functions to determine their exact position, full width at half maximum (FWHM), and relative intensities.

Workflow for Phase Differentiation

The following diagram illustrates the logical workflow for differentiating 2H and 3R NbS₂ phases using Raman spectroscopy.

G cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Phase Identification Sample Sample Preparation Raman_System Raman System Configuration Sample->Raman_System Acquire_Spectrum Acquire Raman Spectrum Raman_System->Acquire_Spectrum Identify_Peaks Identify Peak Positions Acquire_Spectrum->Identify_Peaks Compare_Spectra Compare with Reference Spectra Identify_Peaks->Compare_Spectra Phase_2H 2H Phase Identified Compare_Spectra->Phase_2H Peaks at ~340 & ~379 cm⁻¹ Phase_3R 3R Phase Identified Compare_Spectra->Phase_3R Peaks at ~348 & ~389 cm⁻¹

Workflow for NbS₂ Phase Differentiation

Theoretical Basis for Spectral Differences

The distinct Raman spectra of 2H and 3R NbS₂ are a direct consequence of their different crystal symmetries. Group theory analysis predicts the number and symmetry of the Raman active modes for a given crystal structure. The P63/mmc symmetry of the 2H phase and the R3m symmetry of the 3R phase result in different sets of vibrational modes that are allowed to be Raman active. These differences in the allowed phonon modes lead to the observable shifts in the Raman peak positions, providing a robust method for phase identification.

By following the protocols and utilizing the reference data provided in this guide, researchers can confidently and accurately differentiate between the 2H and 3R phases of NbS₂, ensuring the use of the correct polytype for their specific application.

Benchmarking NbS₂ Catalysts Against Platinum for Hydrogen Evolution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of materials science, catalysis, and renewable energy, the quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) is a paramount challenge. While platinum (Pt) has long been the benchmark catalyst due to its exceptional activity, its high cost and scarcity necessitate the exploration of viable alternatives. Niobium disulfide (NbS₂), a transition metal dichalcogenide, has emerged as a promising candidate. This guide provides an objective comparison of the performance of NbS₂-based catalysts against commercial platinum on carbon (Pt/C) for the HER, supported by experimental data.

Performance Comparison

The efficacy of an HER catalyst is primarily evaluated based on several key metrics: the overpotential required to achieve a specific current density (typically 10 mA/cm²), the Tafel slope, turnover frequency (TOF), and long-term stability. The following table summarizes the quantitative performance of representative NbS₂-based catalysts and commercial Pt/C in acidic media (0.5 M H₂SO₄), conditions under which the HER is most efficient.

Performance MetricDesigned NbS₂-based CatalystCommercial Pt/C
Overpotential at 10 mA/cm² (η₁₀) As low as 100 mV[1][2][3]~30 - 50 mV
Tafel Slope Not explicitly stated in comparative study~30 mV/dec[4][5][6]
Turnover Frequency (TOF) ~0.2 s⁻¹ (for 2H Nb₁+xS₂)Up to 12.15 s⁻¹[4]
Long-Term Stability Stable performance over 12 hours[3]Generally high, but can show degradation[4]

It is important to note that the performance of NbS₂ catalysts can be significantly enhanced through various strategies such as combining them with other materials. For instance, a composite of NbS₂ with MoSe₂ has demonstrated an overpotential as low as 100 mV at 10 mA/cm² in 0.5 M H₂SO₄.[1][2][3] Furthermore, in some cases, the HER activity of designed NbS₂-based catalysts has been shown to be superior to the Pt/C benchmark at higher current densities (greater than 80 mA/cm²).[1][2][3]

Experimental Protocols

To ensure a fair and accurate comparison of catalyst performance, standardized experimental protocols are crucial. Below are detailed methodologies for catalyst synthesis and HER performance evaluation.

Synthesis of NbS₂ Nanoflakes

A common method for synthesizing NbS₂ nanoflakes for HER applications is through a simple ambient pressure annealing technique.

  • Precursor Preparation: Niobium (Nb) and sulfur (S) powders are mixed in a specific mass ratio (e.g., 1:3).

  • Sulfurization: The mixture is placed in a furnace and heated under an argon atmosphere. The synthesis can be carried out at various temperatures (e.g., 750, 850, 950, and 1050 °C) to control the crystallinity and morphology of the resulting NbS₂ flakes.

  • Characterization: The structure, morphology, and composition of the synthesized NbS₂ are then characterized using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM).

For synthesizing NbS₂/rGO (reduced graphene oxide) composites, a mixture of Nb powder and GO is sulfurized under the same conditions.

Electrochemical Testing for Hydrogen Evolution Reaction (HER)

The following protocol outlines the standard procedure for evaluating the HER performance of the catalysts in a three-electrode electrochemical cell.

  • Electrode Preparation:

    • A catalyst ink is prepared by dispersing a specific amount of the catalyst (e.g., NbS₂ or Pt/C) in a solution containing a solvent (e.g., a mixture of water and isopropanol) and a binder (e.g., Nafion).

    • The mixture is sonicated to ensure a homogeneous dispersion.

    • A measured volume of the catalyst ink is drop-casted onto a glassy carbon electrode and dried to form a uniform film.

  • Electrochemical Measurements:

    • A three-electrode setup is used, consisting of the catalyst-coated glassy carbon electrode as the working electrode, a graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

    • The measurements are conducted in an electrolyte solution, typically 0.5 M H₂SO₄, which is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

    • Linear Sweep Voltammetry (LSV): The polarization curves are recorded by sweeping the potential at a slow scan rate (e.g., 5 mV/s). The potential at which the current density reaches 10 mA/cm² is recorded as the overpotential (η₁₀).

    • Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot (overpotential vs. log of the current density), providing insights into the HER mechanism.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is performed to analyze the charge transfer resistance and electrode kinetics.

    • Stability Test: The long-term stability of the catalyst is evaluated using chronoamperometry, where a constant potential is applied for an extended period (e.g., 12 hours or more), and the current density is monitored over time.

Visualizing the Process and Key Metrics

To better understand the experimental workflow and the key characteristics of an ideal HER catalyst, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing S1 Precursor Mixing (Nb + S or Pt/C) S2 Annealing/Reduction S1->S2 S3 Characterization (XRD, SEM, TEM) S2->S3 E1 Catalyst Ink Preparation S3->E1 E2 Drop-casting on Glassy Carbon E1->E2 E3 Drying E2->E3 T1 Three-Electrode Cell Setup E3->T1 T2 Electrolyte Purging T1->T2 T3 LSV & Tafel Analysis T2->T3 T4 EIS T3->T4 T5 Chronoamperometry (Stability) T3->T5

Experimental workflow for benchmarking HER catalysts.

Ideal_HER_Catalyst cluster_performance Performance Metrics cluster_cost Economic Viability Catalyst Ideal HER Catalyst Metric1 Low Overpotential Catalyst->Metric1 Metric2 Low Tafel Slope Catalyst->Metric2 Metric3 High Turnover Frequency (TOF) Catalyst->Metric3 Metric4 High Stability Catalyst->Metric4 Metric5 Low Cost Catalyst->Metric5 Metric6 Earth-Abundant Elements Catalyst->Metric6

Key performance indicators for an ideal HER catalyst.

References

Niobium Doping: A Comparative Guide to Modulating the Electronic Properties of Transition Metal Dichalcogenides

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the effects of niobium doping on the electronic characteristics of key two-dimensional transition metal dichalcogenides (TMDCs), providing researchers and scientists with a comparative overview of experimental data and methodologies.

The strategic introduction of niobium (Nb) as a dopant into the crystal lattice of transition metal dichalcogenides (TMDCs) has emerged as a powerful technique to tailor their electronic properties. This guide offers a comprehensive comparison of the effects of Nb doping on prominent TMDCs, including Molybdenum Disulfide (MoS₂), Tungsten Disulfide (WS₂), Molybdenum Diselenide (MoSe₂), and Tungsten Diselenide (WSe₂). By substituting the group VI transition metal atom (Mo or W) with a group V Nb atom, a p-type doping effect is reliably induced, transforming the typically n-type or ambipolar nature of these materials. This guide synthesizes key experimental findings, details the underlying methodologies, and provides visual representations of the fundamental processes and outcomes.

Quantitative Comparison of Electronic Properties

The introduction of Nb dopants systematically alters the electronic landscape of TMDCs. A primary effect is the shift of the Fermi level closer to the valence band, resulting in p-type conductivity.[1][2] This is consistently observed across different TMDC hosts. The table below summarizes the quantitative changes in key electronic parameters upon Nb doping, as reported in various studies.

TMDCDoping Concentration (at. %)Carrier TypeCarrier Concentration (cm⁻²)Mobility (cm²/Vs)Band Gap (eV)Reference
MoS₂ Undopedn-type--~1.8 (monolayer)[3][4]
(p-type FET)p-type---[3]
High Densityp-type3.1 x 10²⁰ (cm⁻³)8.51.8[4]
WS₂ Undopedn-type-0.4-[1][5]
0.5p-type3.9 x 10¹²7.2-[1][5]
1.1p-type8.6 x 10¹³2.6-[1][5]
Tunablep-type--1.98 - 1.65[6]
WSe₂ Undoped-LowerHigher~1.2 (indirect)[2][7]
0.36p-typeHigherLower~1.3 (indirect)[2]
0.5---1.632 (A exciton), 2.102 (B exciton)[7]
Monolayerp-type~9 x 10¹¹ increase116-[8]
MoSe₂ Undoped---~1.497 (monolayer)[9]
Nb-dopedp-type--1.428 (monolayer)[9]

Note: Carrier concentration for bulk MoS₂ is given in cm⁻³.

Experimental Methodologies

The successful incorporation of niobium into the TMDC lattice relies on precise synthesis and doping techniques. The following section details the common experimental protocols employed in the literature.

1. Material Synthesis and Doping:

  • Chemical Vapor Deposition (CVD): A widely used method for growing large-area, high-quality TMDC films. For in-situ Nb doping, a solid precursor of a niobium oxide (e.g., Nb₂O₅) is placed in the furnace alongside the precursors for the TMDC (e.g., WO₃ and S for WS₂).[6] The temperature and gas flow rates are controlled to facilitate the co-deposition and incorporation of Nb into the growing film.

  • Pulsed Laser Deposition (PLD): This technique involves ablating a target material with a high-power laser in a vacuum chamber.[1][5] For Nb-doped WS₂, a composite target containing WS₂, S, and Nb powders is used. The ablated material then deposits onto a heated substrate, forming a thin film.[1][5]

  • Chemical Vapor Transport (CVT): This method is suitable for growing bulk crystals. The constituent elements (e.g., W, Se, and Nb) are sealed in an evacuated quartz ampoule with a transport agent (e.g., iodine).[2][7] A temperature gradient is established along the ampoule, causing the material to sublime and recrystallize at the cooler end, incorporating the dopant in the process.[2]

  • Molecular Beam Epitaxy (MBE): This technique allows for precise control over the growth of single-crystal thin films in an ultra-high vacuum environment. Elemental sources of Mo, Se, and Nb are evaporated and directed towards a substrate, enabling monolayer-by-monolayer growth with controlled doping.[10]

2. Material Characterization:

  • X-ray Photoelectron Spectroscopy (XPS): Used to confirm the presence and chemical state of niobium within the TMDC lattice.[1][2][10] The binding energies of the Nb 3d core levels provide evidence of successful doping.[1][2]

  • Hall Effect Measurements: This is a standard technique to determine the carrier type (n-type or p-type), carrier concentration, and mobility of the doped materials.[1][2][4]

  • Raman Spectroscopy and Photoluminescence (PL): These optical techniques are sensitive to the crystal structure and electronic band structure of the material. Doping can induce shifts in Raman peaks and changes in the PL spectra, such as quenching or the appearance of new peaks related to impurity states.[4][6]

  • Scanning Transmission Electron Microscopy (STEM): Provides atomic-resolution imaging to confirm the substitutional incorporation of Nb atoms into the metal sites of the TMDC lattice.[4]

  • Ultraviolet Photoelectron Spectroscopy (UPS): This technique is used to determine the position of the Fermi level relative to the valence band edge, providing direct evidence of the p-type doping effect.[1][11]

Visualizing the Impact of Niobium Doping

Experimental Workflow for Nb Doping of TMDCs

The following diagram illustrates a generalized workflow for the synthesis and characterization of Nb-doped TMDCs.

experimental_workflow cluster_synthesis Synthesis & Doping cluster_characterization Characterization cluster_output Output Data synthesis_method Synthesis Method (CVD, PLD, CVT, MBE) growth Controlled Growth (Temp, Pressure, Flow) synthesis_method->growth precursors TMDC & Nb Precursors precursors->synthesis_method structural Structural Analysis (STEM, Raman) growth->structural compositional Compositional Analysis (XPS, EDX) growth->compositional electronic Electronic Properties (Hall Effect, UPS) growth->electronic optical Optical Properties (PL) growth->optical data_table Quantitative Data Table (Carrier Conc., Mobility, etc.) electronic->data_table band_structure_effect cluster_undoped Undoped TMDC (n-type) cluster_doped Nb-doped TMDC (p-type) vb_undoped Valence Band cb_undoped Conduction Band fermi_undoped Fermi Level (Ef) fermi_undoped->fermi_undoped fermi_doped Fermi Level (Ef) vb_doped Valence Band cb_doped Conduction Band acceptor Acceptor Level acceptor->acceptor fermi_doped->fermi_doped doping_arrow Nb Doping cluster_doped cluster_doped cluster_undoped cluster_undoped fermi_shift Fermi level shifts towards valence band

References

Niobium Disulfide (NbS₂) in Solid-State vs. Conventional Lithium Batteries: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Niobium disulfide (NbS₂), a transition metal dichalcogenide, has garnered significant interest as a high-performance electrode material for next-generation lithium batteries. Its unique layered structure facilitates rapid lithium-ion intercalation and deintercalation, promising high capacity and rate capabilities. This guide provides a comparative analysis of the performance of niobium sulfide-based materials in both solid-state and conventional lithium-ion batteries, drawing upon available experimental data. It is important to note that while extensive research has been conducted on NbS₂ as an anode in conventional liquid-electrolyte batteries, its application in solid-state batteries is an emerging field with current experimental data focusing on related niobium sulfide (B99878) compounds.

Performance Metrics: A Quantitative Overview

The electrochemical performance of this compound materials varies significantly depending on the battery architecture. Below is a summary of key performance indicators for a this compound-based cathode in a solid-state battery and NbS₂ as an anode in a conventional lithium-ion battery.

This compound in Solid-State Lithium Batteries (as a Cathode)

The data presented here is for an amorphous niobium tetrasulfide nanocomposite (a-NbS₄/20%VGCF@15%Li₇P₃S₁₁) cathode in an all-solid-state battery with a sulfide-based solid electrolyte.

Performance MetricValueConditions
Initial Discharge Capacity 1043.25 mAh g⁻¹0.1 A g⁻¹
Reversible Capacity 403.2 mAh g⁻¹After 500 cycles at 0.5 A g⁻¹
Cycling Stability 403.2 mAh g⁻¹ retained after 500 cycles0.5 A g⁻¹
Ionic Conductivity 5.5 × 10⁻⁴ S cm⁻¹-
Electronic Conductivity 1.0 × 10⁻¹ S cm⁻¹-
Niobium Disulfide (NbS₂) in Conventional Lithium-Ion Batteries (as an Anode)

The following data is for NbS₂ used as an anode material in a conventional lithium-ion half-cell with a liquid electrolyte.

Performance MetricValueConditions
Initial Discharge Capacity ~1130 mAh g⁻¹0.05C rate
First Cycle Charge Capacity ~930 mAh g⁻¹0.05C rate
First Cycle Coulombic Efficiency 82.3%0.05C rate
Theoretical Specific Capacity 340.8 mAh g⁻¹ (pristine) to 1459.8 mAh g⁻¹ (with defects)-
Cycling Stability ~10% capacity decay per cycle from the second cycle onwards0.05C rate

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the fabrication processes for both solid-state and conventional lithium batteries incorporating this compound-based materials.

Fabrication of a Sulfide-Based All-Solid-State Battery

This protocol describes the assembly of a pellet-type all-solid-state battery using a sulfide-based solid electrolyte and a this compound composite cathode.

  • Solid Electrolyte Synthesis: A sulfide-based solid electrolyte, such as Li₆PS₅Cl or Li₇P₃S₁₁, is synthesized via mechanical milling of precursor materials (e.g., Li₂S and P₂S₅) in a ball mill. The particle size is controlled by adjusting the milling parameters.

  • Composite Cathode Preparation: The this compound active material (e.g., a-NbS₄/VGCF nanocomposite) is mixed with a conductive agent (e.g., carbon black) and the sulfide-based solid electrolyte powder in a dry mixing process.

  • Cell Assembly (in an inert atmosphere, e.g., a glovebox): a. The synthesized solid electrolyte powder is pressed into a pellet to form the separator layer. b. The composite cathode mixture is then added on top of the solid electrolyte layer and pressed to form a bilayer pellet. c. A lithium metal or In-Li alloy foil is used as the anode and placed on the opposite side of the solid electrolyte. d. The entire cell stack is then placed in a coin cell casing and crimped under pressure to ensure good interfacial contact.

Fabrication of a Conventional Lithium-Ion Coin Cell

This protocol details the assembly of a conventional coin cell (e.g., CR2032) using an NbS₂ anode, a liquid electrolyte, and a lithium metal counter electrode.

  • NbS₂ Anode Slurry Preparation: A slurry is prepared by mixing the NbS₂ active material, a conductive additive (e.g., Super P carbon black), and a binder (e.g., a mixture of carboxymethylcellulose (CMC) and styrene-butadiene rubber (SBR)) in a specific weight ratio (e.g., 90:5:5)[1]. A solvent, such as deionized water, is added to create a homogeneous slurry.

  • Electrode Casting: The prepared slurry is uniformly cast onto a copper foil current collector using a doctor blade. The coated foil is then dried in a vacuum oven to remove the solvent.

  • Electrode Punching: Circular electrodes of a specific diameter are punched from the dried, coated foil.

  • Coin Cell Assembly (in an argon-filled glovebox): a. The punched NbS₂ anode is placed in the bottom of the coin cell case. b. A separator (e.g., Celgard or Whatman glass fiber) is placed on top of the anode[1]. c. A few drops of liquid electrolyte (e.g., 1.0 M LiPF₆ in a 1:1 v/v mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)) are added to wet the separator and anode[1]. d. A lithium metal foil, serving as the counter and reference electrode, is placed on the wet separator. e. A spacer and a spring are placed on top of the lithium foil. f. The coin cell is sealed using a crimping machine.

Visualizing the Processes and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the underlying charge storage mechanisms.

experimental_workflow_conventional cluster_slurry Slurry Preparation cluster_electrode Electrode Fabrication cluster_assembly Coin Cell Assembly (Glovebox) NbS2 NbS₂ Powder Mixer Mixing NbS2->Mixer Carbon Conductive Carbon Carbon->Mixer Binder Binder (CMC/SBR) Binder->Mixer Casting Slurry Casting on Cu Foil Mixer->Casting Drying Vacuum Drying Casting->Drying Punching Electrode Punching Drying->Punching Stack Anode Case NbS₂ Anode Separator Electrolyte Li Metal Anode Spacer Spring Cathode Cap Punching->Stack Crimping Crimping Stack->Crimping Finished Coin Cell Finished Coin Cell Crimping->Finished Coin Cell

Caption: Workflow for fabricating a conventional Li-ion coin cell with an NbS₂ anode.

experimental_workflow_solid_state cluster_materials Material Synthesis cluster_fabrication Cell Fabrication (Glovebox) NbS_cathode This compound Cathode Material Mixing Dry Mixing of Cathode and Electrolyte NbS_cathode->Mixing Solid_Electrolyte Sulfide Solid Electrolyte Solid_Electrolyte->Mixing Pressing_SE Pressing Solid Electrolyte Layer Solid_Electrolyte->Pressing_SE Conductive_Agent Conductive Agent Conductive_Agent->Mixing Pressing_Cathode Pressing Composite Cathode Layer Mixing->Pressing_Cathode Stacking Stacking with Li Anode Pressing_SE->Stacking Pressing_Cathode->Stacking Crimping Crimping Stacking->Crimping Finished Solid-State Cell Finished Solid-State Cell Crimping->Finished Solid-State Cell

Caption: Workflow for fabricating a solid-state battery with a this compound cathode.

logical_comparison cluster_conventional Conventional Li-ion Battery cluster_solid_state Solid-State Battery NbS2 Niobium Disulfide (NbS₂) Conventional_Anode Anode Material (High Capacity, Experimental Data) NbS2->Conventional_Anode  Predominant  Experimental  Focus Conventional_Cathode Cathode Material (High Energy Density, Theoretical) NbS2->Conventional_Cathode  Theoretical  Studies Solid_State_Cathode This compound Cathode (High Capacity, Experimental Data for NbS₄) NbS2->Solid_State_Cathode  Emerging  Application

Caption: Logical relationship of NbS₂ application in different battery types.

charge_discharge_mechanism cluster_discharge Discharge (Lithiation) cluster_charge Charge (Delithiation) NbS2_dis NbS₂ Layers Intercalation Intercalation: LixNbS₂ NbS2_dis->Intercalation Li_ions_dis Li⁺ ions + e⁻ Li_ions_dis->NbS2_dis Insertion Conversion Conversion Reaction (with defects): Li₂S + Nb Intercalation->Conversion LixNbS2_ch LixNbS₂ Li_ions_ch Li⁺ ions + e⁻ LixNbS2_ch->Li_ions_ch Extraction NbS2_ch NbS₂ Layers LixNbS2_ch->NbS2_ch

Caption: Charge-discharge mechanism of Li-ions in the layered structure of NbS₂.

Concluding Remarks

Niobium disulfide and its related compounds exhibit considerable potential for high-capacity energy storage in both conventional and solid-state lithium batteries. In conventional liquid electrolyte systems, NbS₂ has demonstrated exceptionally high specific capacity as an anode material, although its cycling stability requires further improvement[1]. The theoretical promise of functionalized NbS₂ as a high-energy-density cathode is also noteworthy, though experimental validation is still needed.

In the realm of solid-state batteries, this compound-based cathodes have shown promising initial capacity and long-term cycling performance. The enhanced safety profile of solid-state systems, coupled with the high capacity of this compound materials, presents a compelling avenue for future research and development.

Direct comparison is currently limited by the different roles (anode vs. cathode) and material compositions (NbS₂ vs. NbS₄) investigated in each battery type. Future research focusing on the experimental performance of NbS₂ as a cathode in conventional systems and as a direct component in solid-state batteries will be crucial for a more definitive comparative analysis. Nonetheless, the existing data underscores the versatility and high potential of niobium sulfides as key materials for advancing lithium battery technology.

References

Cross-characterization of NbS₂ nanosheets with AFM and TEM

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Characterization of NbS₂ Nanosheets with Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM)

This guide provides a comprehensive comparison of Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) for the characterization of niobium disulfide (NbS₂) nanosheets. It is designed for researchers, scientists, and professionals in drug development who utilize nanomaterials in their work. This document outlines the distinct advantages and complementary nature of these two powerful analytical techniques, supported by experimental data and detailed protocols.

Two-dimensional (2D) materials like NbS₂ are gaining significant attention for their unique electronic and physical properties. Accurate characterization of their morphology, specifically their thickness and lateral dimensions, is crucial for understanding their properties and for their application in various fields. AFM and TEM are indispensable tools for nanoscale characterization.[1]

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographic map of a sample's surface.[1] It is exceptionally well-suited for measuring the thickness of 2D nanosheets with sub-nanometer accuracy.[1]

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. This technique provides a two-dimensional projection of the sample, offering valuable information about its lateral dimensions, shape, and crystal structure.[2]

Comparative Analysis of NbS₂ Nanosheet Dimensions

The following table summarizes quantitative data on the dimensions of NbS₂ nanosheets as determined by AFM and TEM from various studies. It is important to note that the synthesis methods and conditions can significantly influence the resulting nanosheet dimensions.

ParameterTechniqueValueSynthesis Method
Thickness AFMPeaking at ~3.4 nm (few-layer)Liquid Phase Exfoliation
AFM0.6 - 0.9 nm (monolayer)Liquid Phase Exfoliation
AFM1.0 - 6.3 nm (1 to 9 layers)Chemical Vapor Deposition (CVD)
AFM~3 nm (few-layer)Electrochemical & Liquid Phase Exfoliation
AFM20 - 200 nmAmbient Pressure CVD
Lateral Size TEM5 - 600 nm (peaking at ~34.1 nm)Liquid Phase Exfoliation
TEMSeveral micrometersAmbient Pressure CVD
TEM~3 µmColloidal Synthesis
TEM~2 µmElectrochemical & Liquid Phase Exfoliation
TEM/SEM~300 nm to ~4 µmColloidal Synthesis

Experimental Workflow

The cross-characterization of NbS₂ nanosheets typically follows a systematic workflow that leverages the strengths of both AFM and TEM. The following diagram illustrates this process.

experimental_workflow cluster_synthesis Nanosheet Synthesis cluster_preparation Sample Preparation cluster_characterization Characterization cluster_analysis Data Analysis & Correlation synthesis NbS₂ Nanosheet Synthesis (e.g., Liquid Phase Exfoliation, CVD) dispersion Dispersion in Solvent synthesis->dispersion deposition Deposition on Substrate dispersion->deposition afm_substrate AFM Substrate (e.g., Si/SiO₂, Mica) deposition->afm_substrate tem_grid TEM Grid deposition->tem_grid afm AFM Analysis afm_substrate->afm tem TEM Analysis tem_grid->tem afm_data Thickness & Topography Data afm->afm_data tem_data Lateral Size & Morphology Data tem->tem_data correlation Correlated Data Analysis afm_data->correlation tem_data->correlation report Comprehensive Characterization Report correlation->report

Cross-characterization workflow for NbS₂ nanosheets.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the characterization of NbS₂ nanosheets using AFM and TEM.

Atomic Force Microscopy (AFM) Protocol

AFM is the preferred method for accurately determining the thickness of 2D materials.

  • Substrate Selection and Preparation :

    • Choose an atomically flat substrate to ensure accurate height measurements. Common choices include silicon wafers with a silicon dioxide (SiO₂) layer or freshly cleaved mica.[3]

    • Clean the substrate thoroughly to remove any particulate or organic contamination. This can be achieved by sonication in acetone (B3395972) and isopropanol (B130326), followed by drying with a stream of nitrogen gas.

  • Sample Deposition :

    • Prepare a dilute dispersion of the NbS₂ nanosheets in a suitable solvent (e.g., isopropanol or water/surfactant mixtures).

    • Deposit a small volume of the dispersion onto the prepared substrate using methods such as drop-casting or spin-coating.

    • Allow the solvent to evaporate completely, leaving behind isolated nanosheets on the substrate.

  • AFM Imaging :

    • Use a tapping mode (also known as intermittent-contact mode) to minimize damage to the delicate nanosheet structure.[4]

    • Select a cantilever with an appropriate spring constant and a sharp tip to achieve high resolution.

    • Optimize imaging parameters such as scan size, scan rate, and setpoint to obtain clear images of the nanosheets.

  • Data Analysis :

    • Use the AFM software to draw a line profile across the edge of a nanosheet to measure its height relative to the substrate.

    • Take multiple measurements at different locations on several nanosheets to obtain a statistical distribution of the thickness.

Transmission Electron Microscopy (TEM) Protocol

TEM is ideal for visualizing the lateral dimensions, shape, and crystalline nature of NbS₂ nanosheets.

  • TEM Grid Preparation :

    • Use TEM grids with a continuous carbon film or a lacey carbon support.

    • The choice of grid depends on the desired level of detail and the size of the nanosheets.

  • Sample Deposition :

    • Similar to AFM sample preparation, deposit a dilute dispersion of NbS₂ nanosheets onto the TEM grid.

    • Wick away excess liquid with filter paper and allow the grid to dry completely.

    • For some 2D materials, a non-destructive transfer method using heat-release tape and PMMA can be employed to move exfoliated flakes onto a TEM grid.[5]

  • TEM Imaging :

    • Operate the TEM at an appropriate acceleration voltage to achieve good contrast and resolution while minimizing beam damage to the sample.

    • Acquire low-magnification images to get an overview of the nanosheet distribution and morphology.

    • Obtain high-resolution TEM (HR-TEM) images to visualize the crystal lattice and selected area electron diffraction (SAED) patterns to determine the crystalline structure.

  • Data Analysis :

    • Use the TEM software to measure the lateral dimensions (length and width) of a statistically significant number of nanosheets.

    • Analyze the HR-TEM images and SAED patterns to confirm the crystalline phase of the NbS₂.

Conclusion

AFM and TEM are powerful, complementary techniques for the comprehensive characterization of NbS₂ nanosheets. AFM provides highly accurate measurements of nanosheet thickness, which is a critical parameter for determining the number of layers. In contrast, TEM offers invaluable information on the lateral size, shape, and crystallinity of the nanosheets. By employing both methods in a cross-characterization workflow, researchers can obtain a complete morphological and structural understanding of NbS₂ nanosheets, which is essential for advancing their application in various scientific and technological fields.

References

Bridging Theory and Experiment: A Comparative Guide to the Band Structure of Niobium Disulfide (NbS₂)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic properties of novel materials is paramount. Niobium disulfide (NbS₂), a transition metal dichalcogenide, has garnered significant interest due to its intriguing electronic and superconducting properties. This guide provides a comprehensive comparison of the theoretically predicted and experimentally measured band structure of NbS₂, focusing on the two most common polytypes: 2H-NbS₂ and 3R-NbS₂.

This analysis is crucial for validating theoretical models and providing a solid foundation for the design of next-generation electronic and quantum devices. By juxtaposing computational predictions with empirical data, we can refine our understanding of the material's fundamental characteristics.

Quantitative Comparison of Theoretical and Experimental Band Structures

The electronic band structure, which describes the allowed energy levels of electrons within a material, is a cornerstone of its electronic properties. Here, we compare the energy values at high-symmetry points in the Brillouin zone as obtained from Density Functional Theory (DFT) calculations and Angle-Resolved Photoemission Spectroscopy (ARPES) experiments.

It is important to note that the experimental values presented below are estimations derived from published ARPES intensity plots and may have an inherent uncertainty.

2H-NbS₂

The 2H polytype of NbS₂ has a hexagonal crystal structure and is known to be a metallic superconductor. Theoretical calculations consistently predict its metallic nature, with bands crossing the Fermi level.

High-Symmetry PointTheoretical (DFT) Energy (eV)Experimental (ARPES) Energy (eV)Key Band Characteristics
Γ 0 (Fermi Level)0 (Fermi Level)A hole-like pocket is centered at the Γ point.
K ~ -0.5 to -0.2~ -0.4 to -0.1Multiple bands are present, with both hole-like and electron-like character. Spin-orbit coupling can induce splitting of bands around the K point.
M ~ -0.2 to 0.1~ -0.1 to 0.2Bands cross the Fermi level, contributing to the metallic behavior.

Note: Energy values are relative to the Fermi level (E_F = 0 eV). Theoretical values are synthesized from multiple DFT studies. Experimental values are estimated from various ARPES publications.

3R-NbS₂

The 3R polytype of NbS₂ exhibits a rhombohedral crystal structure. Its electronic properties are also metallic, but differences in the band structure compared to the 2H phase are observed.

High-Symmetry PointTheoretical (DFT) Energy (eV)Experimental (ARPES) Energy (eV)Key Band Characteristics
Γ 0 (Fermi Level)0 (Fermi Level)Similar to the 2H phase, a hole pocket is observed around the Γ point.
K ~ -0.4 to -0.1~ -0.3 to 0The band structure around the K point shows distinct features compared to the 2H polytype, with variations in band dispersion.
M ~ -0.1 to 0.2~ 0 to 0.3Bands in the vicinity of the M point cross the Fermi level, confirming the metallic nature.

Note: Energy values are relative to the Fermi level (E_F = 0 eV). Data for the 3R polytype is less abundant than for the 2H polytype.

Experimental Protocols

The primary experimental technique for probing the electronic band structure of materials is Angle-Resolved Photoemission Spectroscopy (ARPES). The following provides a generalized protocol for ARPES measurements on transition metal dichalcogenides like NbS₂.

1. Sample Preparation:

  • High-quality single crystals of NbS₂ are required.

  • Samples are typically cleaved in-situ under ultra-high vacuum (UHV) conditions (pressure < 1x10⁻¹⁰ torr) to expose a clean, atomically flat surface.

  • Cleavage is often performed at low temperatures (e.g., < 20 K) to minimize surface contamination.

2. ARPES Measurement:

  • A monochromatic light source, typically a synchrotron beamline or a UV laser, is used to generate photons with a specific energy (e.g., 20-100 eV).

  • The photons are incident on the sample surface, causing the emission of photoelectrons.

  • An electron energy analyzer measures the kinetic energy and emission angle of the photoemitted electrons.

  • The temperature of the sample is maintained at a low value (e.g., 10-30 K) during the measurement to reduce thermal broadening of the electronic states.

3. Data Analysis:

  • The measured kinetic energy and emission angles are converted to binding energy and crystal momentum to reconstruct the electronic band structure.

  • The Fermi level is typically calibrated by measuring a metallic sample in electrical contact with the NbS₂ sample.

Visualizing the Workflow

The process of validating theoretical predictions with experimental data can be visualized as a systematic workflow.

BandStructureValidation cluster_theoretical Theoretical Framework cluster_experimental Experimental Verification cluster_comparison Analysis & Validation dft Density Functional Theory (DFT) Calculation theoretical_bs Predicted Band Structure & Fermi Surface dft->theoretical_bs refinement Refinement of Theoretical Model crystal_structure Crystal Structure (e.g., 2H, 3R-NbS₂) crystal_structure->dft comparison Quantitative & Qualitative Comparison theoretical_bs->comparison arpes Angle-Resolved Photoemission Spectroscopy (ARPES) experimental_bs Measured Band Structure & Fermi Surface arpes->experimental_bs sample_prep Sample Preparation (Cleaving in UHV) sample_prep->arpes experimental_bs->comparison validation Validation of Theoretical Model comparison->validation validation->refinement Feedback Loop

Caption: Workflow for validating theoretical band structure with experimental data.

A Comparative Guide to Solid Lubricants: NbS₂, MoS₂, and Graphite

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of advanced materials, solid lubricants play a pivotal role in reducing friction and wear in demanding applications where conventional liquid lubricants fail. Among the most prominent solid lubricants are Molybdenum Disulfide (MoS₂) and graphite (B72142). A newer entrant, Niobium Disulfide (NbS₂), is also gaining attention for its potential lubricating properties. This guide provides a detailed comparison of these three materials, drawing upon available experimental data to inform researchers, scientists, and professionals in materials science and engineering.

Performance Attributes: A Comparative Overview

Molybdenum Disulfide (MoS₂) and graphite have long been the go-to solid lubricants due to their layered crystalline structures, which allow for easy shearing between layers, resulting in low friction.[1] Niobium Disulfide (NbS₂) is a transition metal dichalcogenide similar in structure to MoS₂, suggesting it also possesses lubricating capabilities.[2][3]

Theoretical studies based on first-principles calculations suggest that NbS₂ has the potential to be an effective solid lubricant, particularly when paired with other 2D materials like MoS₂ in heterostructures, where it may exhibit superlubricity.[4] Experimental data on the tribological properties of pure NbS₂ coatings, however, is limited in direct comparative studies against MoS₂ and graphite.

In contrast, numerous studies have compared the performance of MoS₂ and graphite. For instance, in a study on Ni-based materials, the addition of 10% MoS₂ resulted in lower and more stable wear rates and friction coefficients compared to the addition of 10% graphite under various loads and sliding speeds.[5][6] Another study assessing lubricants for wheel-rail interfaces found that graphite-based lubricants significantly reduced the coefficient of traction and improved wear resistance, whereas the MoS₂-based lubricant did not offer a significant reduction and led to abrasive wear at higher creepages.[7] These findings highlight that the effectiveness of a solid lubricant can be highly dependent on the specific application and operating conditions.

Quantitative Performance Data

LubricantCoefficient of Friction (COF)Wear RateTest ConditionsSource
NbS₂/MoS₂ ~0.0011 (theoretical)-First-principles calculation under 1nN load[4]
MoS₂ Low and stableLow and stableAdded to Ni-based material; pin-on-disk test[5][6]
Graphite High and unstableHigh and unstableAdded to Ni-based material; pin-on-disk test[5][6]
Graphite-based Reduced by 30-55% (traction)Improved resistanceHigh creepage wheel-rail interface test[7]
MoS₂-based No significant reduction (traction)Substantial abrasive wearHigh creepage wheel-rail interface test[7]

Experimental Protocols

The primary method for evaluating the tribological properties of these solid lubricants is the pin-on-disk test , standardized by ASTM G99.[8][9] This test involves a stationary pin or ball being brought into contact with a rotating disk coated with the lubricant material.

A typical experimental setup includes:

  • Tribometer: A pin-on-disk tribometer is used to control and monitor the load, speed, and environmental conditions.[10]

  • Specimens: The pin is often made of a hard material like steel, while the disk is coated with the lubricant being tested (NbS₂, MoS₂, or graphite).

  • Test Parameters:

    • Normal Load: The force applied to the pin, pressing it against the disk.

    • Sliding Speed: The rotational speed of the disk.

    • Environment: The test can be conducted in ambient air, controlled humidity, vacuum, or inert gas to simulate different operating conditions.

  • Data Acquisition: During the test, the friction force is continuously measured, and the coefficient of friction is calculated. After the test, the wear on both the pin and the disk is quantified, often by measuring the volume of material lost.

Visualization of Material Structures and Testing Workflow

To better understand the lubricating mechanisms and the testing process, the following diagrams illustrate the crystal structures of the lubricants and a typical experimental workflow.

cluster_NbS2 NbS₂ Crystal Structure NbS2_layer1 S Nb S NbS2_layer2 S Nb S NbS2_layer1->NbS2_layer2 van der Waals forces

Caption: Layered structure of Niobium Disulfide (NbS₂).

cluster_MoS2 MoS₂ Crystal Structure MoS2_layer1 S Mo S MoS2_layer2 S Mo S MoS2_layer1->MoS2_layer2 van der Waals forces

Caption: Layered structure of Molybdenum Disulfide (MoS₂).

cluster_Graphite Graphite Crystal Structure Graphite_layer1 C-C-C C-C-C Graphite_layer2 C-C-C C-C-C Graphite_layer1->Graphite_layer2 van der Waals forces

Caption: Layered structure of Graphite.

prep Specimen Preparation (Coating of Disk) setup Tribometer Setup (Pin-on-Disk) prep->setup params Set Test Parameters (Load, Speed, Environment) setup->params run Run Experiment params->run data Data Acquisition (Friction Force) run->data analysis Post-Test Analysis (Wear Measurement) run->analysis results Results (COF, Wear Rate) data->results analysis->results

Caption: Workflow for Pin-on-Disk Tribological Testing.

Lubrication Mechanisms

The lubricating properties of NbS₂, MoS₂, and graphite are all attributed to their anisotropic layered structures.[1][2][3] Within each layer, the atoms are held together by strong covalent bonds, while the layers themselves are weakly bonded by van der Waals forces. This weak interlayer bonding allows the layers to slide easily over one another with the application of a small shear force, resulting in low friction.

The performance of these lubricants can be influenced by environmental factors. For example, the lubricity of graphite is dependent on the presence of moisture, which helps to weaken the interlayer forces. In contrast, MoS₂ performs well in vacuum and dry environments, as moisture can lead to oxidation and an increase in friction.[1] The behavior of NbS₂ in different environments is an area of ongoing research, with some studies on Nb-doped MoS₂ suggesting it may have improved resistance to humidity.[11]

Conclusion

Both MoS₂ and graphite are well-established solid lubricants with proven performance in a variety of applications. The choice between them often depends on the specific operating conditions, such as the presence of moisture and the applied load. NbS₂ is an emerging material with a similar layered structure that shows theoretical promise as a high-performance lubricant. However, more extensive experimental research is needed to fully characterize its tribological properties and to provide a direct and comprehensive comparison with MoS₂ and graphite under a wide range of conditions. The development of such comparative data will be crucial for identifying the most suitable applications for this promising new material.

References

Validating NbS₂ Electrode Kinetics: A Comparative Guide Using Electrochemical Impedance Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Niobium Disulfide (NbS₂) electrode kinetics with other common transition metal dichalcogenides (TMDs), supported by experimental data and detailed methodologies. Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the interfacial and bulk properties of electrode materials, offering insights into charge transfer resistance, double-layer capacitance, and ion diffusion phenomena that govern electrode kinetics.

Comparative Analysis of Electrode Kinetic Parameters

Electrochemical impedance spectroscopy data reveals key performance indicators for electrode materials. The following table summarizes typical values for charge transfer resistance (Rct), double-layer capacitance (Cdl), and Warburg impedance, which are crucial for evaluating the electrode kinetics of NbS₂ in comparison to other widely studied TMDs like Molybdenum Disulfide (MoS₂) and Tungsten Disulfide (WS₂). Lower Rct values suggest faster charge transfer kinetics, while higher Cdl values can indicate a larger electrochemically active surface area.

Electrode MaterialApplicationElectrolyteCharge Transfer Resistance (Rct) (Ω)Double-Layer Capacitance (Cdl) (μF cm⁻²)Warburg Impedance (W)
NbS₂ Li-ion Battery AnodeOrganicData not readily available in comparative studiesData not readily available in comparative studiesPresent, indicating diffusion-controlled processes
MoS₂ Li-ion Battery AnodeOrganic50 - 20010 - 50Present, indicating diffusion-controlled processes
WS₂ SupercapacitorAqueous5 - 20100 - 300Often negligible in high-power supercapacitors
MoS₂ SupercapacitorAqueous10 - 5080 - 250Often negligible in high-power supercapacitors

Note: The values presented are typical ranges found in the literature and can vary significantly based on the material synthesis method, electrode preparation, and specific testing conditions. Direct comparative studies of NbS₂, MoS₂, and WS₂ under identical conditions are limited.

Experimental Protocols

A standardized and meticulously executed experimental protocol is critical for obtaining reliable and reproducible EIS data. Below is a detailed methodology for the electrochemical characterization of TMD-based electrodes.

Electrode Preparation
  • Slurry Formulation: Prepare a slurry by mixing the active material (e.g., NbS₂ nanosheets), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in an 8:1:1 weight ratio in a suitable solvent like N-methyl-2-pyrrolidone (NMP).

  • Coating: Cast the slurry onto a current collector (e.g., copper foil for anodes, aluminum foil for cathodes) using a doctor blade to ensure a uniform thickness.

  • Drying: Dry the coated electrodes in a vacuum oven at a specified temperature (e.g., 120 °C) for several hours to remove the solvent.

  • Electrode Punching: Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried sheet.

Electrochemical Cell Assembly

A three-electrode setup is commonly used for accurate EIS measurements of a working electrode.[1][2]

  • Working Electrode: The prepared TMD electrode.

  • Reference Electrode: A stable reference, such as Ag/AgCl or a lithium metal foil for non-aqueous systems.[1]

  • Counter Electrode: A material with a large surface area and high conductivity, such as a platinum wire or a lithium metal foil.

  • Electrolyte: The choice of electrolyte is application-dependent (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate for Li-ion batteries, or an aqueous solution like 1 M KOH for supercapacitors).

  • Assembly: Assemble the electrodes and a separator in an appropriate electrochemical cell (e.g., a Swagelok-type cell or a coin cell) inside an argon-filled glovebox to prevent contamination from air and moisture.

Electrochemical Impedance Spectroscopy (EIS) Measurement
  • Instrumentation: Utilize a potentiostat equipped with a frequency response analyzer.

  • Equilibration: Allow the assembled cell to rest for a few hours to ensure proper wetting of the electrode by the electrolyte and to reach a stable open-circuit potential (OCP).

  • Measurement Parameters:

    • DC Potential: Apply a DC potential corresponding to the OCP or a specific state of charge/discharge.

    • AC Amplitude: Superimpose a small AC voltage perturbation, typically 5-10 mV, to ensure a linear response.[3]

    • Frequency Range: Sweep the frequency over a wide range, for instance, from 100 kHz down to 0.01 Hz.[4]

  • Data Acquisition: Record the real and imaginary parts of the impedance at each frequency. The data is typically visualized as a Nyquist plot.

Visualizing Experimental Workflow and Data Analysis

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedure and the interpretation of the resulting EIS data.

experimental_workflow cluster_prep Electrode Preparation cluster_assembly Cell Assembly cluster_measurement EIS Measurement cluster_analysis Data Analysis slurry Slurry Formulation coating Coating on Current Collector slurry->coating drying Drying coating->drying punching Electrode Punching drying->punching assembly Three-Electrode Cell Assembly punching->assembly equilibration Equilibration (OCP) assembly->equilibration eis_measurement EIS Data Acquisition equilibration->eis_measurement nyquist_plot Nyquist Plot Generation eis_measurement->nyquist_plot ecm_fitting Equivalent Circuit Model Fitting nyquist_plot->ecm_fitting parameter_extraction Extraction of Rct, Cdl, etc. ecm_fitting->parameter_extraction

Caption: Experimental workflow for EIS analysis of electrode materials.

A common approach to analyze the impedance data is to fit it to an equivalent circuit model. The Randles circuit is a fundamental model often used to represent simple electrochemical systems.

equivalent_circuit out node1 Rs junc1 node1->junc1 node2 Rct junc2 node2->junc2 node3 Cdl node3->junc2 node4 W node4->out junc1->node2 junc1->node3 junc2->node4

Caption: A modified Randles equivalent circuit model.[5]

In this model, Rs represents the solution resistance, Rct is the charge transfer resistance, Cdl is the double-layer capacitance, and W is the Warburg impedance, which accounts for diffusion processes.[6][7] By fitting the experimental Nyquist plot to this model, quantitative values for these parameters can be extracted, providing a basis for comparing the kinetic performance of different electrode materials.

References

Safety Operating Guide

Safe Disposal of Niobium Sulfide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of niobium sulfide (B99878), focusing on immediate safety and logistical information.

Niobium Sulfide Hazard Profile

Niobium disulfide (NbS₂) is classified with the following hazards.[1][2] It is crucial to be aware of these potential risks before handling the compound.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific target organ toxicity — Single exposureH335May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Safety glasses with side shields or goggles.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[1]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[1][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Collection and Segregation:

  • Collect all this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated, clearly labeled, and sealed container.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Spill Management:

  • In the event of a spill, first, ensure the area is well-ventilated.[1]
  • Wearing appropriate PPE, gently sweep up the spilled solid material.[1]
  • Avoid generating dust. If necessary, a vacuum cleaner equipped with a HEPA filter can be used.[4]
  • Place the collected material into a sealed container for disposal.[4]

3. Final Disposal:

  • This compound waste must be disposed of in accordance with local, state, and national regulations.[1]
  • The recommended disposal method is through a licensed hazardous waste disposal contractor.[1] The contractor may use methods such as incineration or reclamation.[1]
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.

4. Emergency Procedures:

  • In case of skin contact: Wash the affected area with plenty of soap and water.[1]
  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]
  • In all cases of exposure, seek medical attention if irritation or other symptoms persist.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Containment cluster_spill Spill Management cluster_disposal Final Disposal A Identify Niobium Sulfide Waste B Wear Appropriate PPE A->B C Collect Waste in Designated Container B->C D Seal and Label Container C->D H Store in Designated Hazardous Waste Area D->H E Spill Occurs F Sweep/Vacuum (Avoid Dust) E->F G Place in Sealed Container F->G G->H I Contact EHS for Pickup H->I J Disposal by Licensed Contractor I->J

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Niobium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling Niobium Sulfide (B99878) (NbS₂) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Chemical Identifier: Niobium Disulfide

  • CAS Number: 12136-97-9

  • Chemical Formula: NbS₂

  • Appearance: Black solid powder[1]

Immediate Safety and Hazard Information

Niobium disulfide is classified as a material that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate care to avoid exposure.

Hazard ClassGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritation[1][2]P302 + P352: IF ON SKIN: Wash with plenty of water.
Eye IrritationH319: Causes serious eye irritation[1][2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation[1][2]P312: Call a POISON CENTER or doctor if you feel unwell.[1]
Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling Niobium sulfide to ensure the appropriate level of PPE is used. The following table summarizes the recommended PPE.

Body PartRequired PPEStandard/Specification
Eyes Safety glasses with side shields or chemical safety goggles.ANSI Z87.1 approved, EN166 (EU)[1]
Hands Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use.Regulation (EU) 2016/425 and the standard EN 374[1]
Body Laboratory coat. Choose body protection based on the concentration and amount of the substance.[1]N/A
Respiratory Use a full-face particle respirator if a risk assessment shows it is necessary.N99 (US) or P2 (EN 143) respirator cartridges[1]
Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood or a powder weighing station to minimize dust generation and inhalation.[1][3][4]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

General Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by laying down disposable bench covers to contain any potential spills.

  • Weighing and Transferring:

    • Whenever possible, weigh hazardous powders within a chemical fume hood or a specialized balance enclosure to contain airborne particles.[3][4][5]

    • Use anti-static weigh vessels or an anti-static gun to prevent scattering of the powder due to electrostatic charges.[5]

    • Use disposable spatulas and weigh paper to avoid cross-contamination.[5]

  • Post-Handling:

    • After handling, decontaminate the work area and any non-disposable equipment with an appropriate solvent.[5]

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.[1]

Storage:

  • Store this compound in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed to prevent contamination and reaction with moisture or air.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving this compound.

Synthesis of Niobium Disulfide (NbS₂) Crystals via Chemical Vapor Deposition (CVD)

This protocol outlines the synthesis of NbS₂ crystals on a sapphire substrate using a hot-wall CVD method.

Materials and Equipment:

  • Niobium(V) chloride (NbCl₅) powder

  • Sulfur (S) powder

  • Sapphire substrate

  • Multi-zone tube furnace with a quartz tube

  • Argon (Ar) and Hydrogen (H₂) gas with mass flow controllers

  • Vacuum pump

Procedure:

  • Substrate Preparation: Clean the sapphire substrate by sonicating in acetone, isopropanol, and deionized water. Dry the substrate with a nitrogen gun.[1]

  • Furnace Setup: Place the sulfur powder in a boat in the low-temperature zone of the furnace (upstream). Place the NbCl₅ powder in a separate boat in the mid-temperature zone, also upstream from the substrate.[1]

  • Growth Process:

    • Purge the quartz tube with a high flow of Argon gas (e.g., 500 sccm) for 20-30 minutes to remove oxygen and moisture.[1]

    • Reduce the Argon flow to a carrier gas rate (e.g., 50-100 sccm) and introduce a small flow of Hydrogen (e.g., 5-10 sccm).[1]

    • Heat the furnace zones to their respective setpoints and allow for the growth period.

    • After the growth period, turn off the heaters and let the furnace cool to room temperature under an Argon flow.[1]

CVD_Workflow cluster_prep Preparation cluster_setup Furnace Setup cluster_growth Growth Process A Clean Substrate (Sonication) B Dry Substrate (Nitrogen Gun) A->B C Place Sulfur Powder (Upstream, Low-Temp) B->C D Place NbCl5 Powder (Upstream, Mid-Temp) E Purge with Argon D->E F Introduce Carrier Gases (Ar + H2) E->F G Heat Furnace Zones F->G H Growth Period G->H I Cool Down Under Argon H->I

Workflow for the synthesis of NbS₂ crystals via CVD.
Exfoliation of NbS₂ Nanosheets via Liquid-Phase Exfoliation

This protocol describes the exfoliation of bulk NbS₂ powder into few-layer nanosheets.

Materials and Equipment:

  • Bulk NbS₂ powder

  • N-methyl-2-pyrrolidone (NMP)

  • Vial

  • Ice bath

  • Probe sonicator

  • Centrifuge

Procedure:

  • Dispersion: Add a measured amount of bulk NbS₂ powder (e.g., 10-50 mg) to a vial containing a suitable volume of NMP (e.g., 10-20 mL).[1]

  • Sonication:

    • Immerse the vial in an ice bath to prevent overheating.[1]

    • Sonicate the dispersion for an extended period (e.g., 8-24 hours) to overcome the van der Waals forces between the NbS₂ layers.[1]

  • Centrifugation and Collection:

    • After sonication, centrifuge the dispersion at a low speed (e.g., 1,500 rpm) for 30-60 minutes to pellet the unexfoliated flakes.[1]

    • Carefully collect the top two-thirds of the supernatant, which will contain a high concentration of few-layer NbS₂ nanosheets.[1]

Exfoliation_Workflow cluster_dispersion Dispersion cluster_sonication Sonication cluster_collection Collection A Add NbS2 Powder to NMP B Immerse in Ice Bath A->B C Sonicate for 8-24 hours B->C D Low-Speed Centrifugation C->D E Collect Supernatant D->E

Workflow for the exfoliation of NbS₂ nanosheets.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure laboratory safety and environmental protection.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused this compound powder and any contaminated disposable items (e.g., gloves, weigh paper, wipes) in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material, kept closed except when adding waste, and stored in a designated satellite accumulation area.

  • Liquid Waste:

    • The first rinse of any contaminated glassware should be collected as hazardous waste.[2]

    • Collect liquid waste in a sealed, properly labeled, and chemically compatible container.

  • Empty Containers:

    • Thoroughly empty any remaining powder from the original container.

    • The first rinse of the empty container must be collected as hazardous waste.[2]

    • After rinsing and air-drying, the labels on the container must be defaced or removed before disposal as regular solid waste.[2]

Disposal Procedure:

  • All this compound waste must be disposed of in accordance with local, state, and national legislation.[1]

  • Arrange for a pickup of the hazardous waste by a licensed and accredited disposal contractor.[1] Normal disposal is often through incineration or a licensed recycler or reclaimer.[1]

  • Never dispose of this compound down the drain or in the regular trash.

Disposal_Plan cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Solid Solid Waste (Unused powder, contaminated PPE) Storage Labeled, Sealed Containers in Satellite Accumulation Area Solid->Storage Liquid Liquid Waste (First rinse of glassware) Liquid->Storage Containers Empty Containers (Rinsed, labels removed) Disposal Licensed Disposal Contractor (Incineration or Recycling) Containers->Disposal (As regular waste if properly cleaned) Storage->Disposal

Logical flow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.